DC4 Crosslinker
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWAJFDEYIAPKX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Br2N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The DC4 Crosslinker: An In-depth Technical Guide to its Mechanism of Action and Application in Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the DC4 crosslinker, a powerful tool in the field of structural proteomics and drug development. We will delve into its core mechanism of action, provide detailed experimental protocols for its use, and present key quantitative data to inform experimental design. This guide is intended for researchers and scientists seeking to leverage chemical crosslinking-mass spectrometry (XL-MS) to elucidate protein-protein interactions and understand the architecture of protein complexes.
Introduction to the this compound
The this compound, formally known as 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane dibromide, is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable reagent. Its unique chemical structure, featuring two N-hydroxysuccinimide (NHS) esters and a central quaternary diamine core, makes it particularly well-suited for covalently capturing protein-protein interactions for subsequent analysis by mass spectrometry.[1] The intrinsic positive charges within its core enhance its reactivity and, crucially, facilitate its fragmentation during tandem mass spectrometry (MS/MS), simplifying the identification of crosslinked peptides.[1][2]
Core Mechanism of Action
The mechanism of action of the this compound can be broken down into two key stages: the crosslinking reaction and the subsequent cleavage in the mass spectrometer.
2.1. Amine-Reactive Crosslinking:
DC4 possesses two NHS-ester reactive groups at either end of its spacer arm. These groups react efficiently with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. The reaction is a nucleophilic acyl substitution, forming stable amide bonds between the crosslinker and the protein(s). This reaction proceeds optimally under slightly alkaline conditions, typically at a pH between 7.2 and 9.0.[1] The two permanent positive charges in the DC4 structure increase the electrophilic character of the reactive ester groups, enhancing their reactivity.
References
An In-Depth Technical Guide to the DC4 Crosslinker for Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the DC4 crosslinker, a specialized chemical reagent designed for the study of protein-protein interactions (PPIs) using mass spectrometry (MS). DC4 offers unique advantages for capturing both stable and transient protein complexes in their native states, making it a powerful tool in proteomics, structural biology, and drug discovery.
Introduction to DC4
DC4 is a bifunctional, amine-reactive, and mass spectrometry-cleavable crosslinking agent.[1] Its primary application is to covalently link interacting proteins, effectively "freezing" them in place for subsequent analysis.[1][2] The key features of DC4 are its N-hydroxysuccinimide (NHS) ester reactive groups, a precisely defined spacer arm, and a unique MS-labile core containing two quaternary amine-based positive charges.[1][3] This MS-cleavability is a significant advantage, as it simplifies the complex task of identifying crosslinked peptides from mass spectrometry data, thereby facilitating the high-confidence mapping of protein interaction sites.
Core Properties and Mechanism of Action
DC4's structure is central to its function. The terminal NHS esters react efficiently with primary amines, such as the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds. This reaction proceeds optimally under physiological to slightly alkaline conditions (pH 7.2-9.0).
Chemical and Physical Properties
The essential characteristics of the this compound are summarized below.
| Property | Description | Reference |
| Full Chemical Name | 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane, dibromide | |
| Molecular Weight | 640.3 g/mol | |
| Spacer Arm Length | ~13.6-18 Å | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |
| Target Residues | Primary amines (Lysine, Protein N-termini) | |
| Key Feature | MS-cleavable due to quaternary amine core | |
| Solubility | Highly soluble (up to 1 M solutions) |
Mechanism of Covalent Crosslinking
The crosslinking process involves a two-step nucleophilic acyl substitution where each NHS ester on the DC4 molecule reacts with an amine group on a protein.
Mechanism of MS-Cleavage
A defining feature of DC4 is its susceptibility to fragmentation during collision-induced dissociation (CID) in a mass spectrometer. The two intrinsic positive charges within the core structure create labile bonds. Fragmentation occurs on either side of these charges, breaking the crosslinker while leaving the two previously linked peptides intact. This predictable cleavage simplifies data analysis by generating characteristic ion pairs that are easily identifiable, which can then be selected for further fragmentation (MS3) to determine their sequences.
Applications in Protein Interaction Studies
DC4 is a versatile tool for probing protein architecture and interaction networks. Its ability to stabilize complexes allows researchers to:
-
Identify Novel PPIs: Capture and identify new or transient protein binding partners within complex biological samples.
-
Map Protein Interactomes: Perform system-wide analysis of protein interaction networks within cells or organelles.
-
Elucidate Complex Topology: Provide distance constraints between linked amino acids, aiding in the computational modeling of the three-dimensional structures of protein complexes.
-
Analyze Dynamic Interactions: Stabilize weak or transient interactions that are often lost during traditional biochemical purification methods like affinity purification.
Experimental Protocols and Workflow
A successful crosslinking experiment requires careful optimization. The following sections provide a generalized protocol for an in vitro crosslinking experiment and a summary of key reaction parameters.
General Experimental Workflow
The overall process from sample preparation to data analysis follows a multi-stage workflow. This involves the initial crosslinking reaction, quenching to stop the reaction, sample preparation for mass spectrometry, and finally, data acquisition and specialized bioinformatic analysis.
Detailed Protocol for In Vitro Crosslinking
This protocol is adapted from a procedure for crosslinking Bovine Serum Albumin (BSA) and can be used as a starting point for other purified protein systems.
-
Protein Preparation:
-
Prepare the protein of interest (e.g., BSA) at a concentration of 1 mg/mL in a suitable buffer, such as 50 mM HEPES (pH 7.4) with 100 mM NaCl.
-
-
Crosslinker Preparation:
-
Prepare a fresh stock solution of DC4 (e.g., 50-100 mM) in an anhydrous solvent like DMSO immediately before use.
-
-
Crosslinking Reaction:
-
Add the DC4 stock solution to the protein solution to a final concentration of 0.5 mM to 1.0 mM.
-
Incubate the reaction mixture for 20-40 minutes at room temperature.
-
Optimization Note: The optimal crosslinker-to-protein ratio and incubation time should be determined empirically, often by assessing the products via SDS-PAGE.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as ammonium bicarbonate (500 mM stock), to a final concentration of 50 mM.
-
Incubate for 20 minutes at room temperature to ensure all reactive NHS esters are neutralized.
-
-
Sample Preparation for Mass Spectrometry:
-
Denaturation: Add sodium deoxycholate to a final concentration of 1% to denature the crosslinked proteins.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 20 minutes.
-
Alkylation: Add 2-chloroacetamide to a final concentration of 40 mM and incubate for 40 minutes in the dark.
-
Digestion: Perform enzymatic digestion (e.g., with trypsin) according to standard protocols to generate peptides for MS analysis.
-
Summary of Experimental Parameters
| Parameter | Typical Range / Condition | Purpose | Reference |
| DC4 Concentration | 0.5 mM - 1.0 mM | Initiates the crosslinking reaction. Concentration must be optimized. | |
| Protein Concentration | ~1 mg/mL | Sufficient protein is needed for efficient intermolecular crosslinking. | |
| Reaction Buffer | HEPES or PBS, pH 7.2-9.0 | Provides optimal pH for the NHS-ester reaction with primary amines. | |
| Incubation Time | 20 - 40 minutes | Allows the crosslinking reaction to proceed. | |
| Temperature | Room Temperature (~25°C) | Standard condition for the reaction. | |
| Quenching Agent | 50 mM Ammonium Bicarbonate | Neutralizes unreacted DC4 to stop the reaction. |
Conclusion
The this compound is a sophisticated tool for modern proteomics and structural biology. Its well-defined spacer length, high reactivity, and, most importantly, its MS-cleavable nature address many of the challenges associated with identifying crosslinked peptides. By enabling the confident identification of protein interaction sites, DC4 provides researchers with critical data to understand complex cellular processes, define the architecture of molecular machines, and accelerate the development of targeted therapeutics.
References
The DC4 Crosslinker: A Technical Guide for Advanced Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular function, understanding the dynamic network of protein-protein interactions is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture these transient and stable interactions, providing spatial constraints to elucidate protein complex architecture and interaction interfaces. The DC4 crosslinker, a mass spectrometry-cleavable reagent, offers distinct advantages for in-depth structural proteomics. This guide provides a comprehensive overview of the this compound, its chemical properties, experimental applications, and data analysis considerations to empower researchers in its effective utilization.
Core Structure and Physicochemical Properties of DC4
The this compound, formally named 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane dibromide, is a homobifunctional, amine-reactive crosslinking agent.[1] Its core structure is characterized by a central 1,4-diazoniabicyclo[2.2.2]octane (DABCO) moiety, which imparts two intrinsic positive charges.[2][3] This feature enhances its reactivity and, crucially, facilitates its fragmentation during mass spectrometry analysis.[2]
| Property | Value | Reference |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide | [1] |
| Chemical Formula | C22H32Br2N4O8 | |
| Molecular Weight | 640.3 g/mol | |
| CAS Number | 1374647-94-5 | |
| Spacer Arm Length | ~18 Å | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |
| Target Residues | Primary amines (Lysine, N-terminus) | |
| Solubility | Highly soluble in aqueous buffers (up to 1 M) | |
| Storage Stability | Stable as a solid over long-term storage |
Mechanism of Action and Mass Spectrometry Cleavage
DC4 functions by covalently linking primary amine groups on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group.
A key feature of DC4 is its susceptibility to fragmentation under collision-induced dissociation (CID) in a mass spectrometer. The two intrinsic positive charges on the central DABCO core make the crosslinker labile. Fragmentation occurs on either side of these charges, resulting in the cleavage of the crosslinked peptides into their constituent peptides. This predictable fragmentation pattern simplifies the identification of crosslinked peptides in complex mixtures, as it generates characteristic ion pairs separated by a defined mass.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for DC4 is not publicly available in the primary literature, the general synthetic strategy involves the reaction of a precursor containing the 1,4-diazabicyclo[2.2.2]octane (DABCO) core with a reagent that introduces the N-hydroxysuccinimide (NHS) ester functional groups. The synthesis of a similar, asymmetrical crosslinker, APDC4, was described as following a strategy similar to that of DC4. This suggests a multi-step synthesis likely involving the protection and deprotection of functional groups to ensure the correct connectivity. The synthesis of the DABCO core itself can be achieved through various organic chemistry routes.
Protein Crosslinking with DC4 (General Protocol)
This protocol is a general guideline and should be optimized for the specific protein or protein complex under investigation.
Materials:
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Purified protein sample in an amine-free buffer (e.g., HEPES, PBS)
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This compound
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
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SDS-PAGE analysis reagents
Procedure:
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Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) that would compete with the crosslinking reaction. The optimal pH for the reaction is typically between 7.2 and 9.0.
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Crosslinker Preparation: Immediately before use, dissolve the this compound in the reaction buffer to create a stock solution.
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Optimization of Crosslinker Concentration: To determine the optimal DC4-to-protein molar ratio, perform a series of trial reactions with varying ratios (e.g., 10:1, 25:1, 50:1, 100:1). The goal is to maximize intra- and inter-protein crosslinks of interest while minimizing non-specific aggregation.
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Crosslinking Reaction: Add the appropriate volume of the DC4 stock solution to the protein sample. Incubate the reaction mixture at room temperature for a defined period, typically 30-60 minutes.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with and consume any unreacted DC4. Incubate for 15-30 minutes at room temperature.
-
Analysis of Crosslinking Efficiency: Analyze the crosslinking products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked protein species.
Sample Preparation for Mass Spectrometry
-
Protein Denaturation, Reduction, and Alkylation: After quenching, denature the crosslinked protein sample (e.g., with urea or SDS). Reduce disulfide bonds with a reducing agent like DTT or TCEP, and then alkylate the resulting free thiols with an alkylating agent such as iodoacetamide to prevent their re-formation.
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Proteolytic Digestion: Digest the protein sample into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
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Enrichment of Crosslinked Peptides (Optional but Recommended): Crosslinked peptides are often present in low abundance. Enrichment methods like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to separate the larger, more highly charged crosslinked peptides from the more abundant linear peptides.
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Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column prior to mass spectrometry analysis.
Mass Spectrometry Analysis
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LC-MS/MS Analysis: Analyze the peptide sample using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) coupled to a liquid chromatography system.
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Data-Dependent Acquisition (DDA): A common acquisition strategy is DDA, where the mass spectrometer automatically selects the most intense precursor ions for fragmentation (MS/MS). For DC4-crosslinked peptides, an MS3 approach is often beneficial.
-
MS1: A full scan to detect all peptide precursor ions.
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MS2 (CID): Fragmentation of the crosslinked peptide precursor ion to generate the characteristic cleaved peptide pairs.
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MS3 (HCD or ETD): Further fragmentation of the individual cleaved peptides to obtain sequence information for identification.
-
-
Data Analysis: Use specialized software (e.g., xQuest, pLink, MeroX) to identify the crosslinked peptides from the complex MS/MS data. These programs are designed to search for the characteristic fragmentation patterns of the crosslinker and identify the sequences of the two linked peptides.
Case Study: Elucidation of Aldolase Quaternary Structure
The utility of the this compound was demonstrated in a study of the homotetrameric protein aldolase. Crosslinking with DC4 followed by mass spectrometry analysis successfully identified both intra-subunit and inter-subunit crosslinks. These identified crosslinks provided distance constraints that were consistent with the known crystal structure of the aldolase tetramer.
| Crosslinked Residues (Aldolase) | Peptide 1 | Peptide 2 | Type of Crosslink | Cα-Cα Distance (Å) in Crystal Structure | Reference |
| K107 - K146 | 100-117 | 134-158 | Intra-subunit | 23.0 | |
| K146 - K229 | 134-158 | 212-232 | Intra-subunit | 22.4 | |
| K41 - K229 | 30-44 | 212-232 | Inter-subunit | 7.0 | |
| K107 - K229 | 100-117 | 212-232 | Inter-subunit | 21.0 |
Data Analysis and Visualization
The identification of DC4-crosslinked peptides involves searching the MS/MS data for pairs of peptides that are linked by the mass of the crosslinker remnant after fragmentation. Specialized software is essential for this complex task.
An example of a data analysis workflow is as follows:
Caption: A generalized workflow for the analysis of DC4 crosslinking mass spectrometry data.
The identified crosslinks can then be visualized in the context of the protein's or protein complex's structure. For example, the inter-subunit crosslinks identified in the aldolase tetramer can be represented as distance restraints between the subunits.
Caption: A schematic representation of inter-subunit crosslinks in the aldolase tetramer identified using DC4.
Conclusion
The this compound is a valuable tool for researchers studying protein-protein interactions and protein complex architecture. Its key features, including its amine reactivity, defined spacer length, and, most importantly, its mass spectrometry-cleavable nature, facilitate the confident identification of crosslinked peptides. By providing crucial distance constraints, DC4, in conjunction with mass spectrometry and computational modeling, enables a deeper understanding of the intricate machinery of the cell. Careful optimization of experimental conditions and the use of appropriate data analysis software are essential for maximizing the insights gained from this powerful technology.
References
The DC4 Crosslinker: A Technical Guide to Spacer Arm Length and Reactivity for Advanced Protein Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the DC4 crosslinker, a powerful tool for the covalent stabilization of protein-protein interactions. We delve into the specifics of its spacer arm length, its unique reactivity profile, and provide detailed experimental protocols to enable its effective application in your research. This guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage DC4 for the elucidation of protein complex architecture and the discovery of novel therapeutic targets.
Introduction to the this compound
The this compound is a homobifunctional, mass spectrometry (MS)-cleavable reagent designed for the study of protein-protein interactions. Its chemical structure features two N-hydroxysuccinimide (NHS) esters as reactive groups, which target primary amines on proteins, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. A key feature of DC4 is its central 1,4-diazoniabicyclo[2.2.2]octane (DABCO) moiety, which imparts two permanent positive charges. This unique characteristic enhances its reactivity and, more importantly, facilitates the identification of crosslinked peptides during mass spectrometry analysis through predictable fragmentation patterns.
Spacer Arm Length and Structural Flexibility
The spacer arm of the this compound has a defined length of approximately 18 angstroms (Å). This positions it as an intermediate-length crosslinker, suitable for capturing a range of protein interactions. While the 18 Å length provides a specific distance constraint, studies have demonstrated that DC4 can effectively crosslink lysine residues that are separated by distances ranging from as short as 7 Å to as long as 39 Å. This apparent flexibility is attributed to the dynamic nature of proteins in solution, where protein backbone and side-chain movements can bring reactive sites into proximity for crosslinking, even if their static distance in a crystal structure is greater than the spacer arm length.
Reactivity and Reaction Mechanism
The reactivity of the this compound is governed by its two NHS-ester functional groups. These groups react with primary amines under mild pH conditions, typically between 7.2 and 9.0, to form stable amide bonds. The presence of the two intrinsic positive charges on the DABCO core enhances the electrophilicity of the NHS esters, contributing to the high reactivity of the crosslinker.
The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₂Br₂N₄O₈ | [1] |
| Molecular Weight | 640.3 g/mol | [1] |
| Spacer Arm Length | ~18 Å | [2] |
| CAS Number | 1374647-94-5 | [2] |
| Solubility | DMSO: ~11 mg/mLPBS (pH 7.2): ~3 mg/mL | [3] |
| Storage | -20°C | |
| Stability | ≥ 4 years (as solid) |
Table 2: Reactivity and Crosslinking Parameters
| Parameter | Value/Range | Reference |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |
| Target Functional Groups | Primary amines (Lysine, N-terminus) | |
| Optimal Reaction pH | 7.2 - 9.0 | |
| Effective Crosslinking Distance | 7 Å - 39 Å |
Experimental Protocols
The following protocols provide a general framework for using the this compound. Optimization of parameters such as protein and crosslinker concentrations, and incubation time is recommended for each specific biological system.
General Protein Crosslinking Protocol
-
Sample Preparation:
-
Prepare the purified protein or protein complex in an amine-free buffer (e.g., HEPES, PBS) at a concentration typically ranging from 0.1 to 1 mg/mL.
-
Ensure the pH of the buffer is between 7.2 and 8.5 for optimal reactivity of the NHS esters.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 50 mM).
-
-
Crosslinking Reaction:
-
Add the DC4 stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 500-fold molar excess of the crosslinker over the protein. It is crucial to perform a titration to determine the optimal crosslinker concentration.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted crosslinker is quenched.
-
-
Analysis of Crosslinked Products:
-
The crosslinked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
-
Sample Preparation for Mass Spectrometry Analysis
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein sample using a denaturing agent like urea or by adding sodium deoxycholate to a final concentration of 1%.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 30-60 minutes at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20-40 mM and incubating for 30 minutes in the dark at room temperature.
-
-
Enzymatic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.
-
Perform an initial digestion with an enzyme such as trypsin (enzyme-to-protein ratio of 1:50 to 1:100 w/w) and incubate overnight at 37°C.
-
For improved sequence coverage, a sequential digestion with a second protease, such as GluC (enzyme-to-protein ratio of 1:50 w/w), can be performed by incubating for an additional 4-6 hours at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptide mixture using C18 solid-phase extraction (SPE) cartridges or ZipTips according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the sample using a high-resolution mass spectrometer. The MS-cleavable nature of DC4 allows for the use of MS2/MS3 or pseudo-MS3 acquisition methods to identify the crosslinked peptides. During CID fragmentation, the this compound cleaves at the charged DABCO core, generating a characteristic doublet of ions separated by a defined mass, which simplifies the identification of the crosslinked peptide pair.
-
Visualizations
Experimental Workflow for Crosslinking Mass Spectrometry
Caption: A generalized workflow for protein crosslinking using DC4 followed by mass spectrometry analysis.
Logical Relationship of DC4 in Studying Protein-Protein Interactions
Caption: Logical diagram illustrating the use of DC4 to capture and identify protein-protein interactions.
Simplified Signaling Pathway Investigation using DC4
Caption: Diagram showing how DC4 can be used to identify protein interactions within a signaling cascade.
References
The DC4 Crosslinker in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate the intricate network of these interactions. At the forefront of this technology is the DC4 crosslinker, a mass spectrometry-cleavable reagent that has revolutionized the identification of protein interaction sites. This technical guide provides a comprehensive overview of the this compound, its applications in proteomics, detailed experimental protocols, and data analysis strategies.
Introduction to the this compound
The this compound, formally known as 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane dibromide, is a homobifunctional, N-hydroxysuccinimide (NHS)-ester based crosslinker.[1] It is specifically designed for the study of protein structures and interactions by covalently linking primary amino groups, primarily on lysine residues and N-termini of proteins.[1]
A key feature of the this compound is its unique 1,4-diazoniabicyclo[2.2.2]octane (DABCO) core, which contains two intrinsic positive charges.[1][2] This structural characteristic makes the crosslinker susceptible to fragmentation during collision-induced dissociation (CID) in a mass spectrometer, a property that greatly simplifies the identification of cross-linked peptides.[2]
Chemical and Physical Properties of DC4
A summary of the key chemical and physical properties of the this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C22H32Br2N4O8 | |
| Molecular Weight | 640.3 g/mol | |
| CAS Number | 1374647-94-5 | |
| Spacer Arm Length | ~18 Å | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |
| Target Residues | Lysine, N-terminus | |
| Cleavability | MS-cleavable (CID) | |
| Solubility | Highly soluble in aqueous buffers (e.g., 1 M solutions) | |
| Storage Temperature | -20°C |
Mechanism of Action and Advantages in Mass Spectrometry
The this compound reacts with primary amines on proteins, forming stable amide bonds. The reaction is most efficient at a pH range of 7.2 to 9.0. The true power of DC4 lies in its behavior within the mass spectrometer.
During tandem mass spectrometry (MS/MS or MS2), the two intrinsic positive charges on the DABCO core promote facile cleavage of the crosslinker on either side of the charged core. This predictable fragmentation pattern generates a characteristic signature in the mass spectrum: a pair of ions for each cross-linked peptide, where the mass difference between the ions corresponds to a specific fragment of the this compound. This simplifies the complex task of identifying two different peptide sequences from a single MS/MS spectrum.
The fragmentation of the cross-linked peptide can be further analyzed in an MS3 experiment, where the individual peptide fragments are isolated and fragmented again to determine their amino acid sequences.
Figure 1: Workflow of DC4 cross-linking from protein complex to peptide sequencing.
Applications of DC4 in Proteomics
The unique properties of the this compound make it a valuable tool for a range of applications in proteomics and drug development.
Mapping Protein-Protein Interactions
The primary application of DC4 is in the identification of protein-protein interactions. By covalently linking proteins that are in close proximity, DC4 allows for the capture of both stable and transient interactions that might be lost during traditional biochemical purification methods. Subsequent analysis by mass spectrometry reveals the specific sites of interaction, providing valuable insights into the architecture of protein complexes.
Probing Protein Conformation and Topology
Intra-protein cross-links, where two residues within the same protein are linked, can provide distance constraints that are useful for modeling the three-dimensional structure of proteins and protein complexes. This information is particularly valuable for proteins that are difficult to crystallize or are too large for NMR analysis.
Studying the Dynamics of Protein Complexes
By comparing the cross-linking patterns of a protein complex under different conditions (e.g., in the presence and absence of a drug candidate), researchers can gain insights into conformational changes and the dynamics of protein interactions. This can be instrumental in understanding the mechanism of action of a drug or the effect of mutations on protein function.
Target Identification and Validation in Drug Development
DC4-based XL-MS can be employed to identify the cellular targets of a small molecule. By using a drug molecule that has been derivatized with a reactive group, it is possible to cross-link the drug to its protein targets in a cellular lysate or even in living cells. Subsequent proteomic analysis can then identify the bound proteins, thus validating the drug's target and potentially uncovering off-target effects.
Experimental Protocols
The following sections provide a detailed methodology for a typical DC4 cross-linking experiment, from sample preparation to mass spectrometry analysis.
In-solution Cross-linking of a Purified Protein Complex
This protocol is adapted from the study of the aldolase tetramer using the this compound.
Materials:
-
Purified protein complex (e.g., Aldolase)
-
This compound stock solution (e.g., 10 mM in DMSO or aqueous buffer)
-
Cross-linking buffer (e.g., 20 mM HEPES, pH 7.8, 150 mM KCl)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents
-
In-solution digestion reagents (see section 4.2)
Procedure:
-
Optimization of Crosslinker Concentration:
-
Prepare a series of reactions with a constant protein concentration and varying molar ratios of DC4 to protein (e.g., 1:1, 5:1, 10:1, 20:1, 50:1).
-
Incubate the reactions at room temperature for 30 minutes.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
-
Analyze the reaction products by SDS-PAGE to determine the optimal DC4 concentration that maximizes the formation of cross-linked species while minimizing non-specific aggregation.
-
-
Preparative Scale Cross-linking:
-
Based on the optimization results, set up a larger scale reaction with the optimal DC4-to-protein ratio.
-
Incubate and quench the reaction as described above.
-
In-solution Digestion of Cross-linked Proteins
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris-HCl buffer
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Denaturation and Reduction:
-
Denature the cross-linked protein sample by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
-
Alkylation:
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) w/w ratio and incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer capable of MS3 fragmentation (e.g., Orbitrap Fusion Lumos or similar).
Procedure:
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Separate the peptides using a reversed-phase liquid chromatography (LC) system coupled to the mass spectrometer.
-
Set up a data-dependent acquisition (DDA) method.
-
In the MS2 method, select precursor ions with a charge state of +3 or higher for fragmentation by CID.
-
In the MS3 method, select the characteristic fragment ions from the DC4 cleavage for further fragmentation to obtain sequence information.
-
Data Analysis
The analysis of XL-MS data requires specialized software that can identify cross-linked peptides from the complex MS/MS spectra.
Figure 2: A typical data analysis workflow for DC4 cross-linking experiments.
Database Searching
Several software packages are available for the analysis of XL-MS data, including pLink, MeroX, and xQuest. These programs have specific algorithms to handle the complexity of cross-linked peptide spectra.
Key search parameters to consider:
-
Cross-linker: Specify DC4 and its mass.
-
Enzyme: Specify the protease used for digestion (e.g., Trypsin).
-
Precursor and fragment mass tolerance: Set according to the specifications of the mass spectrometer.
-
Variable modifications: Include carbamidomethylation of cysteine (if alkylation was performed) and oxidation of methionine.
-
Cross-link modifications: Specify the mass of the DC4 remnant on the cross-linked peptides.
Data Validation and Interpretation
The output from the database search will be a list of identified cross-linked peptides. It is crucial to filter this list to a high confidence level, typically using a false discovery rate (FDR) of 1-5%. The validated cross-links can then be visualized on existing protein structures or used to build new structural models.
Quantitative Analysis of DC4 Cross-linked Peptides
While the primary use of DC4 is for qualitative identification of PPIs, quantitative approaches can be employed to study the dynamics of these interactions. This can be achieved by using stable isotope labeling techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), in conjunction with DC4 cross-linking. By comparing the relative abundance of cross-linked peptides between different experimental conditions, researchers can quantify changes in protein interactions.
A study on the application of DC4 to the model protein aldolase identified several inter- and intra-subunit cross-links, which were consistent with the known crystal structure of the protein. The table below summarizes a subset of the identified cross-linked peptides from that study.
| Cross-linked Residues | Peptide Sequences | Inter-Lysine Distance (Å) in Crystal Structure |
| K146 - K146 (Inter-subunit) | YQLLKPSFR - YQLLKPSFR | 7.0 |
| K146 - K229 (Inter-subunit) | YQLLKPSFR - IGGLCSLPLAQK | 23.0 |
| K107 - K146 (Intra-subunit) | VLAHGYPK - YQLLKPSFR | 15.0 |
| K107 - K229 (Intra-subunit) | VLAHGYPK - IGGLCSLPLAQK | 21.0 |
Data adapted from Clifford-Nunn et al., J. Am. Soc. Mass Spectrom. 2012, 23, 201-212.
Conclusion
The this compound has proven to be an invaluable tool in the field of proteomics for the study of protein-protein interactions and protein structure. Its MS-cleavable nature significantly simplifies the data analysis workflow, making XL-MS more accessible to a broader range of researchers. As mass spectrometry technology continues to advance, the applications of DC4 and similar reagents in basic research and drug development are expected to expand, providing deeper insights into the complex machinery of the cell.
References
An In-depth Technical Guide to the Solubility and Stability of the DC4 Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the DC4 crosslinker, a bifunctional, amine-reactive, and mass spectrometry-cleavable reagent crucial for studying protein-protein interactions. The information presented herein is intended to assist researchers in the effective design and execution of experiments involving DC4, particularly in the fields of proteomics, structural biology, and drug development.
Core Properties of this compound
DC4, with the chemical formula C₂₂H₃₂Br₂N₄O₈ and a molecular weight of 640.3 g/mol , is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) esters.[1] These reactive groups target primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. A key feature of DC4 is its cleavability under collision-induced dissociation (CID) in a mass spectrometer, which simplifies the identification of crosslinked peptides.[2]
Solubility of this compound
The solubility of a crosslinker is a critical parameter that influences its handling, storage, and reactivity in aqueous buffers commonly used for biological experiments. DC4 exhibits favorable solubility in both aqueous and organic solvents, facilitating its use in a variety of experimental setups.
Quantitative Solubility Data
The following table summarizes the known solubility of the this compound in different solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~11 mg/mL | [3][4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL | [3] |
| Aqueous Buffers | Up to 1 M |
Experimental Protocol for Determining Solubility
A precise determination of solubility in a specific buffer system is often necessary for experimental optimization. The following protocol, based on the shake-flask method, can be adapted to determine the solubility of DC4 in a solvent of choice.
Materials:
-
This compound
-
Solvent of interest (e.g., specific buffer, organic solvent)
-
Vials with tight-sealing caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification of Dissolved DC4:
-
Prepare a series of standard solutions of DC4 of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method:
-
HPLC: Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid). Detect DC4 using a UV detector at an appropriate wavelength (e.g., 260 nm, the absorbance maximum for the NHS leaving group).
-
UV-Vis Spectrophotometry: Measure the absorbance of the filtered supernatant at 260 nm.
-
-
Construct a calibration curve from the standard solutions and determine the concentration of DC4 in the saturated solution.
-
-
Reporting Solubility:
-
Express the solubility in mg/mL or mol/L at the specified temperature.
-
Stability of this compound
The stability of the this compound is crucial for its storage and for maintaining its reactivity during crosslinking experiments. As an NHS-ester containing compound, DC4 is susceptible to hydrolysis, particularly in aqueous solutions.
Stability Profile
-
Solid Form: DC4 is stable as a crystalline solid for at least four years when stored at -20°C.
-
Aqueous Solutions: Aqueous solutions of DC4 are not recommended for storage for more than one day due to the hydrolysis of the NHS esters. The rate of hydrolysis increases with increasing pH. NHS esters are most reactive with primary amines at a pH range of 7.2-8.5, but hydrolysis is a competing reaction that also accelerates at higher pH.
Experimental Protocol for Assessing Stability (Hydrolysis Rate)
The stability of DC4 in an aqueous buffer can be assessed by monitoring the rate of hydrolysis of its NHS esters. This can be achieved by spectrophotometrically measuring the release of N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Aqueous buffer of interest (amine-free, e.g., phosphate buffer, HEPES buffer) at a specific pH
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of DC4 Solution:
-
Dissolve a known amount of DC4 in the chosen amine-free buffer to a final concentration suitable for spectrophotometric analysis (e.g., 1 mM). The buffer should be pre-equilibrated to the desired temperature.
-
-
Spectrophotometric Monitoring:
-
Immediately after dissolving the DC4, transfer the solution to a quartz cuvette.
-
Measure the absorbance at 260 nm at regular time intervals (e.g., every 5 minutes) over a period of several hours. The NHS leaving group has a characteristic absorbance at this wavelength.
-
Use the same buffer as a blank.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm against time.
-
The increase in absorbance over time corresponds to the release of NHS and thus the hydrolysis of the this compound.
-
The initial rate of hydrolysis can be determined from the slope of the initial linear portion of the curve. The half-life of the crosslinker in the specific buffer can also be calculated from this data.
-
Experimental Workflow and Signaling Pathway Application
The primary application of the this compound is in the study of protein-protein interactions using crosslinking mass spectrometry (XL-MS). The following sections describe a general experimental workflow and a relevant signaling pathway where DC4 can be utilized.
General Experimental Workflow for Protein Crosslinking
The following diagram illustrates a typical workflow for a protein crosslinking experiment using DC4, from sample preparation to data analysis.
Application in Studying the EGFR Signaling Pathway
Chemical crosslinking is a valuable tool for studying the dimerization and protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. DC4 can be used to capture the transient interactions of EGFR with its binding partners upon ligand stimulation.
The following diagram illustrates the use of DC4 to study the dimerization of EGFR and its interaction with the adaptor protein Grb2.
Detailed Experimental Protocols
Protocol for In Vitro Protein Crosslinking with DC4
This protocol provides a general procedure for crosslinking purified proteins in solution. Optimization of the DC4 concentration and incubation time is recommended for each specific system.
Materials:
-
Purified protein(s) of interest
-
This compound
-
Amine-free reaction buffer (e.g., PBS, HEPES, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
SDS-PAGE reagents
-
Anhydrous DMSO
Procedure:
-
Sample Preparation:
-
Prepare the protein sample in the amine-free reaction buffer. A typical protein concentration is in the low micromolar range (1-10 µM).
-
If necessary, perform a buffer exchange to remove any amine-containing substances.
-
-
DC4 Stock Solution:
-
Immediately before use, prepare a stock solution of DC4 in anhydrous DMSO (e.g., 50 mM).
-
-
Optimization of DC4 Concentration (Titration):
-
Set up a series of reactions with a constant protein concentration and varying final concentrations of DC4 (e.g., 25 µM to 2 mM). A 20- to 500-fold molar excess of crosslinker to protein is a common starting range.
-
Add the DC4 stock solution to the protein samples and mix gently.
-
Incubate the reactions for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Analyze the samples by SDS-PAGE to identify the optimal DC4 concentration that yields crosslinked products without excessive aggregation.
-
-
Crosslinking Reaction:
-
Using the optimized conditions, perform the crosslinking reaction.
-
-
Analysis:
-
Analyze the crosslinked sample by SDS-PAGE. The formation of higher molecular weight bands compared to the non-crosslinked control indicates successful crosslinking.
-
For identification of crosslinked residues, the sample can be further processed for mass spectrometry analysis (in-gel or in-solution digestion followed by LC-MS/MS).
-
This guide provides foundational knowledge and protocols for the effective use of the this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental needs to achieve reliable and informative results in the study of protein interactions.
References
understanding MS-cleavable crosslinkers
An In-Depth Technical Guide to MS-Cleavable Crosslinkers for Protein Interaction Analysis
Introduction
Crosslinking mass spectrometry (XL-MS) has become an indispensable tool in structural biology and proteomics, providing crucial insights into protein-protein interactions (PPIs) and the architecture of protein complexes within their native environments.[1][2][3] This technique utilizes chemical crosslinkers to create covalent bonds between amino acid residues that are in close proximity, effectively "freezing" interactions for subsequent analysis by mass spectrometry.[1][2]
While traditional, non-cleavable crosslinkers have been instrumental, the complexity of the resulting data has often limited their application, especially in proteome-wide studies. The development of Mass Spectrometry (MS)-cleavable crosslinkers represents a significant advancement, simplifying data acquisition and analysis and thereby expanding the scope and reliability of XL-MS studies. These innovative reagents contain a labile bond within their spacer arm that can be selectively fragmented in the gas phase during tandem mass spectrometry (MS/MS). This cleavage decouples the crosslinked peptides, which dramatically simplifies their identification and characterization.
This guide provides a comprehensive technical overview of MS-cleavable crosslinkers, targeting researchers, scientists, and drug development professionals. It covers the core concepts, types of cleavable chemistries, detailed experimental workflows, data analysis strategies, and key applications.
Core Concepts of MS-Cleavable Crosslinkers
A typical crosslinker is composed of three key elements: two reactive groups that target specific amino acid side chains, and a spacer arm that connects them. In MS-cleavable crosslinkers, this spacer arm contains a strategically placed bond that is stable during biochemical procedures but labile under the conditions of mass spectrometric fragmentation, such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
The primary advantage of this design is the simplification of MS/MS spectra. When a crosslinked peptide precursor ion is selected for fragmentation (MS2), the initial, low-energy cleavage of the linker produces characteristic fragment ions or a "doublet" signal, where each peak in the doublet corresponds to one of the original peptides with a remnant of the crosslinker attached. This signature pattern allows for the unambiguous identification of crosslinked peptides and can trigger a subsequent round of fragmentation (MS3) on these generated ions to determine the amino acid sequence of each peptide and pinpoint the site of crosslinking.
Types of MS-Cleavable Crosslinkers
A variety of MS-cleavable crosslinkers have been developed, each with distinct reactive groups, spacer lengths, and cleavage chemistries. The choice of crosslinker is critical and depends on the specific application, such as whether the study is on purified complexes or in a complex cellular environment (in-vivo).
| Crosslinker | Abbreviation | Spacer Arm Length (Å) | Reactivity | Cleavage Mechanism (MS) | Key Features |
| Disuccinimidyl dibutyric urea | DSBU | 12.5 Å | Amine-reactive (Lys, N-terminus), Hydroxy-reactive (Ser, Thr, Tyr) | CID-cleavable urea bond | Generates characteristic doublet ions upon cleavage. Widely used for in-vitro and in-vivo studies. |
| Disuccinimidyl sulfoxide | DSSO | 10.1 Å | Amine-reactive (Lys, N-terminus) | CID-cleavable sulfoxide bond | Asymmetric cleavage simplifies spectra. One of the most common MS-cleavable crosslinkers. |
| Dihydroxysuccinimidyl sulfoxide | DHSO | Not specified | Carboxyl-reactive (Asp, Glu) | CID-cleavable sulfoxide bond | Targets acidic residues, complementing amine-reactive linkers. |
| Bis(maleimido)sulfoxide | BMSO | Not specified | Sulfhydryl-reactive (Cys) | CID-cleavable sulfoxide bond | Specific for cysteine residues, useful for targeted studies. |
| Protein Interaction Reporter | PIR | Variable | Amine-reactive (Lys, N-terminus) | Weak Asp-Pro peptide bond | Releases a specific reporter ion upon cleavage. |
| Diallylurea | DAU | Not specified | Amine-reactive (Lys, N-terminus) | CID-cleavable urea bond | Similar principle to DSBU. |
| DC4 | DC4 | 13.6 Å | Amine-reactive (Lys, N-terminus) | Quaternary amine | Contains intrinsic positive charges, facilitating fragmentation. |
Experimental Workflow
A typical XL-MS experiment involves four main stages: crosslinking, sample preparation (digestion), enrichment of crosslinked peptides, and finally, LC-MS/MS analysis and data interpretation.
Experimental Protocols
Step 1: Crosslinking Reaction (using DSBU as an example)
-
For Purified Complexes:
-
Prepare the protein complex in a suitable buffer (e.g., HEPES, pH 7.5). Ensure the buffer is amine-free (avoid Tris or glycine).
-
Prepare a fresh stock solution of DSBU in an anhydrous solvent like DMSO (e.g., 25-50 mM).
-
Add the DSBU stock solution to the protein sample to a final concentration of 0.5 - 2 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 4°C.
-
Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
-
For In-Vivo Crosslinking:
-
Culture cells to the desired density.
-
Resuspend the cell pellet in a suitable buffer (e.g., PBS).
-
Add the membrane-permeable crosslinker (e.g., DSBU) to the cell suspension.
-
Incubate for the optimized time, then quench the reaction as described above.
-
Lyse the cells to extract proteins for downstream processing.
-
Step 2: Protein Digestion
-
Precipitate the crosslinked proteins using acetone or TCA to remove interfering substances.
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteines by adding iodoacetamide (IAA) to a final concentration of 15-20 mM and incubating for 30 minutes in the dark.
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to < 1.5 M.
-
Add a protease, typically Trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Acidify the sample with formic acid or TFA to inactivate the trypsin and prepare it for the next step.
Step 3: Enrichment of Crosslinked Peptides Due to their low abundance, enriching for crosslinked peptides is a critical step.
-
Size Exclusion Chromatography (SEC): This is a common and effective method. Since crosslinked peptides are larger than most linear peptides, SEC can effectively separate them. Peptides are fractionated using a suitable SEC column, and the earlier-eluting, higher-molecular-weight fractions containing the crosslinks are collected for analysis.
-
Strong Cation Exchange (SCX): This method separates peptides based on charge. Crosslinked peptides typically carry a higher charge state (≥3+), allowing for their separation from singly or doubly charged linear peptides.
-
Affinity Purification: Some crosslinkers are designed with an affinity tag (e.g., biotin). This allows for highly specific enrichment of crosslinked species using affinity chromatography (e.g., streptavidin beads), which is particularly powerful for complex samples from in-vivo experiments.
Step 4: LC-MS/MS Data Acquisition
-
The enriched peptide fractions are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A data-dependent acquisition (DDA) strategy is typically employed, often focusing on precursor ions with a charge state of 3+ or higher, as these are more likely to be crosslinked peptides.
-
An MS2-MS3 acquisition strategy is common for cleavable crosslinkers. In the MS2 scan, a low collision energy (CID/HCD) is used to cleave the linker, generating the characteristic doublet ions. The instrument's software then triggers MS3 scans on these specific doublet ions using a higher collision energy to fragment the individual peptide backbones for sequence identification.
Mass Spectrometry and Data Analysis
The key to MS-cleavable crosslinkers is their predictable fragmentation pattern, which is exploited by specialized software to confidently identify crosslinks.
Specialized software is required to handle the complexity of XL-MS data. Programs like MeroX, xQuest, and MetaMorpheusXL are designed to recognize the unique signatures of MS-cleavable crosslinkers. They search the MS2 spectra for the characteristic mass differences of the signature ions and then use the MS3 spectra to perform database searches to identify the sequences of the constituent peptides.
Applications in Research and Drug Development
XL-MS with cleavable crosslinkers is a powerful technique for elucidating protein structure and function.
-
Mapping Protein-Protein Interaction Networks: System-wide XL-MS studies can identify hundreds to thousands of PPIs in a single experiment, providing a global snapshot of the cellular interactome.
-
Structural Modeling of Protein Complexes: The distance constraints derived from crosslinks are used to build and validate low-resolution 3D models of protein complexes, complementing high-resolution techniques like X-ray crystallography and cryo-EM.
-
Studying Conformational Changes: By comparing crosslinking patterns under different conditions (e.g., with and without a drug candidate), it is possible to map conformational changes in proteins and protein complexes, providing insights into mechanisms of action.
-
Elucidating Signaling Pathways: Crosslinking can capture transient interactions within signaling cascades, helping to identify novel pathway components and map their connectivity.
Conclusion
MS-cleavable crosslinkers have revolutionized the field of structural proteomics. By simplifying the identification of crosslinked peptides, they have made it possible to conduct more complex, system-wide investigations of protein interactions with greater confidence. The continued development of novel cleavable chemistries, enrichment strategies, and data analysis algorithms promises to further enhance the power of XL-MS, providing ever deeper insights into the intricate molecular machinery of the cell and offering new avenues for therapeutic intervention.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Cross-Linking Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and mapping protein-protein interactions within their native cellular environment. By covalently linking spatially proximate amino acid residues, XL-MS provides distance constraints that are invaluable for understanding protein complex architecture, conformational changes, and interaction interfaces. This guide offers a comprehensive overview of the core principles, experimental protocols, and data analysis workflows integral to successful XL-MS studies.
Core Principles of Cross-Linking Mass Spectrometry
The fundamental principle of XL-MS involves the use of chemical reagents, known as cross-linkers, to form covalent bonds between amino acid side chains that are in close proximity.[1] The maximum length of the cross-linker's spacer arm defines a distance restraint between the linked residues.[1] Following the cross-linking reaction, proteins are proteolytically digested, and the resulting mixture of linear and cross-linked peptides is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Specialized software is then used to identify the cross-linked peptides and the specific residues that have been linked, providing insights into the three-dimensional structure of the protein or protein complex.[3]
The Cross-Linking Mass Spectrometry Workflow
The typical XL-MS workflow can be broken down into several key stages, from sample preparation to data analysis. Each step requires careful optimization to ensure the generation of high-quality, reliable data.
Cross-Linking Reagents: The Key to Covalent Capture
The choice of cross-linking reagent is a critical parameter that dictates the specificity and success of an XL-MS experiment. Reagents are classified based on their reactivity, spacer arm length, cleavability, and membrane permeability.
Classification of Cross-Linking Reagents
Common Cross-Linking Reagents
The selection of an appropriate cross-linker is paramount for a successful XL-MS experiment. The table below summarizes the properties of several commonly used cross-linking reagents.
| Cross-Linker | Reactivity | Spacer Arm (Å) | Cleavable? | Membrane Permeable? |
| DSS (disuccinimidyl suberate) | Amine-to-Amine | 11.4 | No | Yes |
| BS3 (bis(sulfosuccinimidyl) suberate) | Amine-to-Amine | 11.4 | No | No |
| DSG (disuccinimidyl glutarate) | Amine-to-Amine | 7.7 | No | Yes |
| DSSO (disuccinimidyl sulfoxide) | Amine-to-Amine | 10.1 | MS-cleavable (CID) | Yes |
| DSBU (disuccinimidyl dibutyric urea) | Amine-to-Amine | 12.5 | MS-cleavable (CID/ETD) | Yes |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Amine-to-Carboxyl | 0 | No | No |
| SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Amine-to-Sulfhydryl | 8.3 | No | Yes |
| SDA (succinimidyl 4,4'-azipentanoate) | Photoreactive Amine | 9.2 | No | Yes |
Detailed Experimental Protocols
This section provides detailed methodologies for key XL-MS experiments. It is important to note that optimization of these protocols is often necessary for specific protein systems and experimental goals.
In-Solution Cross-Linking of Purified Proteins
This protocol is suitable for studying the structure of purified proteins or reconstituted protein complexes.
Materials:
-
Purified protein sample (1-5 mg/mL) in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid amine-containing buffers like Tris.
-
Cross-linking reagent (e.g., DSS, BS3) stock solution (10-50 mM in anhydrous DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M ammonium bicarbonate).
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., 10 mM DTT).
-
Alkylating agent (e.g., 55 mM iodoacetamide).
-
Protease (e.g., Trypsin, Lys-C).
-
Formic acid.
Procedure:
-
Protein Preparation: Ensure the protein sample is in a cross-linking compatible buffer at a concentration of 10-20 µM.
-
Cross-Linking Reaction: Add the cross-linker stock solution to the protein sample to a final concentration of 0.5-2 mM. Incubate the reaction for 30-60 minutes at room temperature or on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Denaturation, Reduction, and Alkylation: Add denaturing buffer to the quenched reaction. Add DTT and incubate for 30 minutes at 37°C. Cool to room temperature and add iodoacetamide, then incubate for 20 minutes in the dark.
-
Proteolytic Digestion: Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M. Add protease at a 1:50 to 1:100 (protease:protein, w/w) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion. Desalt the peptide mixture using a C18 StageTip or equivalent.
In-Gel Cross-Linking of Protein Complexes
This method is useful for analyzing protein complexes separated by native gel electrophoresis.
Materials:
-
Protein complex sample.
-
Native polyacrylamide gel electrophoresis (PAGE) system.
-
Gel staining solution (e.g., Coomassie Brilliant Blue).
-
Destaining solution.
-
In-gel digestion reagents (as described above).
-
Cross-linking reagent solution (e.g., 0.1-1 mM in a suitable buffer).
Procedure:
-
Native Gel Electrophoresis: Separate the protein complexes on a native PAGE gel.
-
Gel Staining and Excision: Stain the gel to visualize the protein bands. Excise the band corresponding to the protein complex of interest.
-
In-Gel Cross-Linking: Incubate the gel piece in the cross-linking reagent solution for 30-60 minutes.
-
Quenching and Washing: Quench the reaction and wash the gel piece extensively with a compatible buffer.
-
In-Gel Digestion: Perform in-gel denaturation, reduction, alkylation, and proteolytic digestion of the cross-linked proteins within the gel piece.
-
Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
-
Sample Cleanup: Combine the extracts, dry them in a vacuum centrifuge, and desalt the peptides.
Enrichment of Cross-Linked Peptides
Cross-linked peptides are often present in low abundance. Enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can significantly improve their detection.
Size Exclusion Chromatography (SEC) Protocol:
-
Sample Loading: Resuspend the desalted peptide digest in the SEC mobile phase and inject it onto an appropriate SEC column.
-
Fractionation: Collect fractions based on the elution profile. Cross-linked peptides, being larger, will typically elute in the earlier fractions.
-
Fraction Pooling and Analysis: Pool the relevant fractions, dry them, and resuspend them in a suitable buffer for LC-MS/MS analysis.
Mass Spectrometry Analysis
The acquisition of high-quality MS/MS data is crucial for the successful identification of cross-linked peptides.
Recommended MS Parameters:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) is highly recommended for accurate mass measurements of precursor and fragment ions.
-
Fragmentation Method: A combination of fragmentation methods can be beneficial. Higher-energy collisional dissociation (HCD) is commonly used. For MS-cleavable cross-linkers, collision-induced dissociation (CID) is often employed to induce cleavage of the linker. Electron-transfer dissociation (ETD) can be advantageous for sequencing larger, highly charged cross-linked peptides.
-
Data Acquisition: A data-dependent acquisition (DDA) method is typically used. It is often beneficial to prioritize the fragmentation of precursor ions with higher charge states (≥3+), as cross-linked peptides tend to be more highly charged.
-
MSn Strategies: For MS-cleavable cross-linkers, an MS2-MS3 or "pseudo-MS3" strategy can be employed. In an MS2 experiment, the cross-linker is cleaved, and the masses of the constituent linear peptides are identified. In a subsequent MS3 experiment, these linear peptides are fragmented for sequencing.
Data Analysis and Visualization
Specialized software is required to handle the complexity of XL-MS data. The software must be able to identify pairs of peptides linked by a cross-linker from the complex MS/MS spectra.
Common XL-MS Data Analysis Software:
| Software | Key Features | Availability |
| MeroX | User-friendly interface, supports various cross-linkers including MS-cleavable ones. | Free |
| pLink | High-speed search engine, supports a wide range of cross-linkers. | Free |
| xQuest/xProphet | Robust statistical model for false discovery rate (FDR) estimation. | Free |
| Xi | Supports a variety of cross-linkers and allows for quantitative analysis. | Free |
| MaxLynx | Integrated into the MaxQuant environment. | Free |
The output from these programs is a list of identified cross-linked residue pairs, which serve as distance restraints for structural modeling. These restraints can be visualized on existing protein structures or used to build de novo models of protein complexes.
Conclusion
Cross-linking mass spectrometry is a versatile and powerful tool for probing protein structure and interactions. By providing crucial distance information, XL-MS complements other structural biology techniques and offers unique insights into the dynamic nature of protein complexes in their native state. Careful experimental design, optimization of protocols, and the use of appropriate data analysis tools are essential for harnessing the full potential of this technology in research and drug development.
References
The DC4 Crosslinker: An In-Depth Technical Guide for Studying Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the DC4 crosslinker, a powerful tool for the structural and functional analysis of protein complexes. DC4 is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable crosslinking agent that has gained prominence in the field of proteomics and structural biology. Its unique chemical properties enable the covalent capture of protein-protein interactions (PPIs) within their native cellular environment, providing valuable insights for academic research and drug discovery.
Introduction to the this compound
The this compound is formally known as 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane dibromide. It is designed for cross-linking mass spectrometry (XL-MS), a technique that utilizes chemical crosslinkers to create covalent bonds between interacting amino acid residues in proteins. These crosslinks serve as distance constraints, providing information about the three-dimensional structure of proteins and the interfaces of protein complexes.
The key feature of DC4 is its mass spectrometry-cleavable nature. The central 1,4-diazoniabicyclo[2.2.2]octane (DABCO) core is susceptible to fragmentation during tandem mass spectrometry (MS/MS) analysis. This fragmentation pattern simplifies the identification of cross-linked peptides, a significant challenge in traditional XL-MS workflows.
Physicochemical Properties and Mechanism of Action
The utility of the this compound is rooted in its distinct chemical and physical characteristics. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₂Br₂N₄O₈ | [1] |
| Molecular Weight | 640.3 g/mol | [1] |
| Spacer Arm Length | ~18 Å | [2] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [2] |
| Target Residues | Primary amines (Lysine ε-amino group, protein N-terminus) | [2] |
| Optimal pH Range | 7.2 - 9.0 | |
| Cleavability | MS-cleavable (Collision-Induced Dissociation) | |
| Solubility | Soluble in aqueous buffers (e.g., 1 M solutions) |
The mechanism of action of DC4 involves the reaction of its two NHS-ester reactive groups with primary amines on proteins. This reaction forms stable amide bonds, covalently linking the interacting proteins. The reaction is most efficient at a slightly alkaline pH, where the primary amines are deprotonated and thus more nucleophilic.
Experimental Protocols
The following sections provide detailed methodologies for utilizing the this compound in both in-vitro and in-vivo settings. These protocols are based on established procedures for NHS-ester crosslinkers and can be optimized for specific applications.
In-Vitro Cross-linking of Purified Protein Complexes
This protocol is suitable for studying the interactions between purified proteins.
Materials:
-
Purified protein complex (1-5 mg/mL)
-
This compound
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Buffer Exchange: Ensure the protein sample is in an amine-free buffer. If necessary, perform buffer exchange using dialysis or desalting columns.
-
Prepare DC4 Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Cross-linking Reaction: Add a 20- to 50-fold molar excess of the DC4 stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal incubation time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DC4.
-
Sample Preparation for Mass Spectrometry: Proceed with standard proteomics sample preparation workflows, including protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
In-Vivo Cross-linking of Protein Complexes in Cells
This protocol allows for the capture of protein interactions within their native cellular context.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), pH 8.0
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Cell lysis buffer
Procedure:
-
Cell Harvesting and Washing: Harvest cultured cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.
-
Cell Resuspension: Resuspend the cell pellet in PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.
-
Prepare DC4 Stock Solution: Prepare a fresh stock solution of DC4 in anhydrous DMSO or DMF as described in the in-vitro protocol.
-
Cross-linking Reaction: Add the DC4 stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the cells for 30 minutes at room temperature. To minimize active internalization of the crosslinker, the incubation can be performed at 4°C.
-
Quenching: Add the quenching buffer to a final concentration of 10-20 mM and incubate for 10 minutes to stop the reaction.
-
Cell Lysis and Protein Extraction: Pellet the cells and proceed with your standard cell lysis and protein extraction protocol.
-
Sample Preparation for Mass Spectrometry: The extracted proteins can then be processed for mass spectrometry analysis as described in the in-vitro protocol.
Mass Spectrometry Analysis and Data Interpretation
A key advantage of the this compound is the simplified identification of cross-linked peptides. During collision-induced dissociation (CID) in the mass spectrometer, the DC4 linker fragments at the positively charged nitrogen atoms of the DABCO core. This fragmentation generates a characteristic signature of two peptide ions, which facilitates their identification.
Specialized software is available for the analysis of XL-MS data generated with cleavable crosslinkers like DC4. These programs are designed to recognize the specific fragmentation patterns and automate the identification of cross-linked peptides.
Quantitative Data for Mass Spectrometry:
| Parameter | Recommended Setting |
| MS1 Resolution | 120,000 |
| MS2 Resolution | 30,000 |
| Collision Energy (HCD) | Stepped HCD can be used |
| MS3 for DC4 | CID MS2 energy of ~25; CID MS3 energy of ~35 |
Application in Signaling Pathway Elucidation
Cross-linking mass spectrometry with reagents like DC4 is a powerful approach to map the architecture of signaling complexes and understand the dynamic changes in protein interactions upon cellular stimulation. By "freezing" transient interactions, researchers can identify novel components of signaling pathways and delineate the topology of protein assemblies that mediate signal transduction.
Conclusion
The this compound offers a robust and efficient method for investigating protein-protein interactions. Its amine reactivity, defined spacer length, and, most importantly, its MS-cleavable nature make it an invaluable tool for researchers in both basic science and drug development. By providing spatial constraints on protein complexes, DC4, in conjunction with mass spectrometry, can illuminate the intricate molecular machinery of the cell, paving the way for a deeper understanding of biological processes and the development of novel therapeutics.
Workflow Summary
References
Methodological & Application
DC4 Crosslinker: Application Notes and Protocols for Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the DC4 crosslinker in protein analysis. DC4 is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable crosslinking agent invaluable for studying protein-protein interactions, elucidating protein complex structures, and advancing drug development.
Introduction to this compound
The this compound is a chemical reagent designed to covalently link proteins that are in close proximity.[1][2] It features two N-hydroxysuccinimide (NHS) ester reactive groups that specifically target primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides.[1][3] The reaction forms stable amide bonds. A key feature of DC4 is its MS-cleavability, which simplifies data analysis in mass spectrometry-based workflows by allowing the identification of crosslinked peptides.[4] The spacer arm of DC4 spans approximately 18 Å.
Reaction Mechanism and Specificity
DC4 functions by reacting with primary amines on proteins. The NHS esters at both ends of the DC4 molecule react with nucleophilic amine groups, resulting in the formation of a stable amide bond and the release of NHS. This reaction is most efficient in a slightly alkaline environment.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DC4 crosslinking reactions based on published experimental data.
Table 1: General Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal reactivity of NHS esters with primary amines is achieved within this range. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and potentially reduce non-specific crosslinking. |
| Incubation Time | 20 - 60 minutes | The optimal time can vary depending on the protein and crosslinker concentration. |
Table 2: Reagent Concentrations and Ratios
| Application | Protein Concentration | DC4 Concentration / Molar Excess | Reference |
| Model Peptides | 1 µg/µL | 5-fold molar excess | |
| Aldolase (in solution) | 5 µg/µL | 25-fold molar excess (to lysine residues) | |
| Bovine Serum Albumin (BSA) | 1 mg/mL | 0.5 mM and 1 mM | |
| Cell Lysate | 1 mg/mL | 0.75 mM |
Experimental Protocols
In Vitro Crosslinking of Purified Proteins (e.g., BSA)
This protocol is adapted from a study on Bovine Serum Albumin (BSA).
Materials:
-
Purified protein (e.g., BSA)
-
This compound
-
Crosslinking Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl
-
Quenching Buffer: 500 mM Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 1 mg/mL solution of the protein in the Crosslinking Buffer.
-
Immediately before use, prepare a stock solution of DC4 (e.g., 50 mM) in anhydrous DMSO or DMF.
-
Add the DC4 stock solution to the protein solution to achieve the desired final concentration (e.g., 0.5 mM or 1 mM).
-
Incubate the reaction mixture for 20 minutes at room temperature.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for an additional 20 minutes at room temperature to ensure complete quenching.
-
The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.
Crosslinking of Proteins in Cell Lysate
This protocol is based on a procedure for crosslinking proteins in E. coli lysate.
Materials:
-
Cell lysate
-
This compound
-
Lysate Crosslinking Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl
-
Quenching Buffer: 500 mM Ammonium Bicarbonate
-
Anhydrous DMSO or DMF
Procedure:
-
Determine the protein concentration of the cell lysate using a suitable method (e.g., BCA assay).
-
Dilute the lysate to 1 mg/mL in Lysate Crosslinking Buffer.
-
Immediately before use, prepare a fresh stock solution of DC4 (e.g., 50 mM) in anhydrous DMSO or DMF.
-
Add the DC4 stock solution to the lysate to a final concentration of 0.75 mM.
-
Incubate the mixture for 40 minutes at room temperature.
-
Stop the crosslinking reaction by adding Quenching Buffer to a final concentration of 50 mM.
-
Incubate for 20 minutes at room temperature to quench any unreacted crosslinker.
-
The sample is now ready for subsequent steps such as protein denaturation, reduction, alkylation, and enzymatic digestion for mass spectrometry analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for protein crosslinking using DC4.
Caption: Simplified reaction mechanism of DC4 with protein primary amines.
References
- 1. Buy this compound [smolecule.com]
- 2. fgsc.net [fgsc.net]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Quenching DC4 Crosslinker Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DC4 crosslinker is a homobifunctional N-hydroxysuccinimide (NHS) ester reagent designed for the covalent conjugation of biomolecules containing primary amines.[1] Its principal application lies in the field of proteomics, particularly in the study of protein-protein interactions using mass spectrometry.[1][2] The two NHS ester reactive groups at either end of the DC4 molecule react with the primary amino groups of lysine residues and the N-termini of proteins, forming stable amide bonds. This process effectively "freezes" protein complexes, allowing for their identification and analysis.
Mechanism of Quenching
The quenching of this compound reactions relies on the same chemical principle as the crosslinking reaction itself: the reaction of an NHS ester with a primary amine. A quenching agent is a molecule that contains a primary amine and is added in molar excess to the reaction mixture after the desired crosslinking has occurred. The primary amine of the quenching agent rapidly reacts with the remaining NHS esters on the DC4 molecules, rendering them inert and unable to form further crosslinks.
Comparison of Common Quenching Agents
The choice of quenching agent can influence the outcome of the experiment. The ideal quenching agent should be highly reactive towards NHS esters, soluble in the reaction buffer, and should not interfere with downstream applications. The most commonly used quenching agents for NHS ester reactions are small molecules containing a primary amine. A summary of these agents is provided in the table below.
| Quenching Agent | Chemical Structure | Typical Concentration | Key Considerations |
| Tris (tris(hydroxymethyl)aminomethane) | (HOCH₂)₃CNH₂ | 20-100 mM | - Widely used and effective. - The hydroxyl groups can in some cases lead to side reactions. - May have the potential to reverse some crosslinks, particularly with formaldehyde-based crosslinkers. |
| Glycine | H₂NCH₂COOH | 20-100 mM | - Simple amino acid, readily available. - Generally considered a gentle quenching agent. |
| Lysine | H₂N(CH₂)₄CH(NH₂)COOH | 20-50 mM | - Contains two primary amines, potentially increasing quenching efficiency. |
| Ethanolamine | HOCH₂CH₂NH₂ | 20-50 mM | - Effective quenching agent. |
| Methylamine | CH₃NH₂ | ~0.4 M | - Shown to be highly efficient for quenching TMT reagents (NHS esters) and can also reverse O-acylation side-products. - May be more suitable for mass spectrometry applications where side-product removal is critical. |
Experimental Protocols
The following protocols provide a general framework for quenching this compound reactions. It is important to optimize the crosslinker concentration and reaction time for each specific application before proceeding with the quenching step.
Protocol 1: Quenching of Protein-Protein Crosslinking in Solution
This protocol is suitable for experiments where proteins are crosslinked in a purified or semi-purified state in solution.
Materials:
-
Crosslinked protein sample
-
Quenching buffer: 1 M Tris-HCl, pH 7.5-8.0, or 1 M Glycine, pH 8.0
-
Reaction buffer (amine-free, e.g., PBS, HEPES)
-
Pipettes and tubes
Procedure:
-
Perform Crosslinking: Carry out the crosslinking reaction with DC4 according to your optimized protocol.
-
Prepare for Quenching: Just before the end of the incubation period, prepare the quenching buffer.
-
Add Quenching Agent: Add the quenching buffer to the crosslinking reaction to achieve a final concentration of 20-50 mM (for Tris or Glycine). For example, add 20-50 µL of 1 M Tris-HCl to a 1 mL reaction volume.
-
Incubate: Mix gently and incubate the reaction for 15-30 minutes at room temperature.
-
Proceed to Downstream Analysis: The quenched reaction mixture is now ready for downstream applications, such as SDS-PAGE, size-exclusion chromatography, or sample preparation for mass spectrometry.
Protocol 2: Quenching of Cell Surface Crosslinking
This protocol is designed for experiments where DC4 is used to crosslink proteins on the surface of living cells.
Materials:
-
Cell suspension after crosslinking
-
Quenching buffer: 1 M Tris-HCl, pH 7.5-8.0, or 1 M Glycine, pH 8.0
-
Ice-cold PBS (amine-free)
Procedure:
-
Perform Cell Surface Crosslinking: Incubate cells with DC4 in an appropriate amine-free buffer (e.g., PBS) for the desired time.
-
Pellet Cells: Centrifuge the cells to pellet them and remove the crosslinker-containing supernatant.
-
Wash Cells (Optional): Gently wash the cell pellet with ice-cold PBS to remove excess, unreacted crosslinker.
-
Add Quenching Buffer: Resuspend the cell pellet in ice-cold PBS containing 20-50 mM Tris or Glycine.
-
Incubate: Incubate the cell suspension on ice for 15 minutes with gentle agitation.
-
Wash Cells: Pellet the cells by centrifugation and wash them two to three times with ice-cold PBS to remove the quenching agent and any reaction byproducts.
-
Cell Lysis: The quenched and washed cells are now ready for lysis and subsequent analysis.
Visualizations
DC4 Crosslinking and Quenching Mechanism
Caption: Mechanism of DC4 crosslinking and subsequent quenching.
Experimental Workflow for DC4 Crosslinking and Quenching
Caption: General experimental workflow for DC4 crosslinking.
Decision Tree for Quenching Agent Selection
Caption: Decision tree for selecting a suitable quenching agent.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High background of non-specific crosslinks | Inefficient quenching. | - Increase the concentration of the quenching agent (up to 100 mM). - Increase the quenching incubation time (up to 30 minutes). - Ensure the quenching agent is fresh and has not degraded. |
| Loss of protein activity or signal | - Over-crosslinking. - Harsh quenching conditions. | - Optimize the DC4 concentration and reaction time to minimize over-crosslinking. - Consider using a milder quenching agent like glycine. - Ensure the pH of the quenching buffer is appropriate and does not denature the protein. |
| Interference with downstream assays | The quenching agent is interfering with the assay. | - Remove the quenching agent after the quenching step using a desalting column or dialysis. - Choose a quenching agent that is known to be compatible with your downstream application. |
| Inconsistent results | - Inconsistent timing of quenching. - Use of amine-containing buffers in the crosslinking step. | - Standardize the quenching time and temperature across all experiments. - Ensure that all buffers used prior to the quenching step are free of primary amines. |
References
Application Notes and Protocols for DC4 in vivo Cross-linking
Audience: Researchers, scientists, and drug development professionals.
Introduction
DC4 is a mass spectrometry (MS)-cleavable cross-linking reagent designed for the study of protein-protein interactions (PPIs).[1][2] Its unique chemical structure, featuring two intrinsic positive charges, facilitates the identification of cross-linked peptides through collision-induced dissociation (CID) or in-source decay during mass spectrometry analysis.[1] This property makes DC4 a valuable tool for capturing a snapshot of protein interactions within their native cellular environment. These application notes provide an overview of DC4, its mechanism of action, and detailed protocols for its application in in vivo cross-linking experiments.
Chemical Properties and Mechanism of Action
DC4 is a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker that targets primary amines (the N-terminus of proteins and the side chain of lysine residues). The spacer arm of DC4 is approximately 18Å long.[3] A key feature of DC4 is the presence of quaternary amine moieties within its structure.[1] These intrinsic positive charges render the cross-linker highly labile in the gas phase of the mass spectrometer.
Upon CID, the DC4 cross-linker fragments at the labile quaternary amine sites, separating the two cross-linked peptides. This predictable fragmentation pattern simplifies data analysis by allowing for the identification of cross-linked peptides as pairs of ions with a defined mass difference. Furthermore, the fragmentation generates a mobile proton, which promotes backbone fragmentation and facilitates robust peptide sequencing (MS3).
Advantages for in vivo Cross-linking
While challenges exist for all in vivo cross-linking experiments, such as membrane permeability and the need for enrichment strategies, DC4 offers several advantages:
-
High Solubility: DC4 is highly soluble in aqueous solutions (up to 1 M), which is beneficial for in vivo applications where maintaining physiological conditions is crucial.
-
High Reactivity: The NHS ester reactive groups efficiently target accessible primary amines on proteins.
-
MS-Cleavability: The defining feature of DC4 is its cleavability in the mass spectrometer, which greatly simplifies the identification of cross-linked peptides from complex cellular lysates.
-
Intrinsic Positive Charges: The two positive charges aid in the ionization of cross-linked peptides, improving their detection by mass spectrometry.
Data Presentation
Table 1: Chemical and Physical Properties of DC4 Crosslinker
| Property | Value | Reference |
| Full Chemical Name | 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane, dibromide | N/A |
| Molecular Formula | C₂₂H₃₂N₄O₈ · 2Br | N/A |
| Molecular Weight | 640.3 g/mol | N/A |
| Spacer Arm Length | ~18 Å | |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N/A |
| Target Moiety | Primary amines (Lysine, N-terminus) | N/A |
| Cleavability | MS-cleavable (CID) | |
| Solubility | Highly soluble in aqueous solutions (up to 1 M) |
Table 2: Recommended Starting Conditions for DC4 Cross-linking
| Application | DC4 Concentration | Incubation Time | Incubation Temperature | Reference |
| In Vitro (e.g., purified protein) | 10-50 fold molar excess over protein | 30 - 60 minutes | Room Temperature | |
| Cell Lysate (E. coli) | 0.75 mM | 40 minutes | Room Temperature | |
| In Vivo (Mammalian Cells) | 0.5 - 2 mM (optimization required) | 15 - 60 minutes | 37°C or Room Temperature | Adapted from |
Experimental Protocols
Protocol 1: In Vitro Cross-linking of a Purified Protein Complex with DC4
This protocol is adapted from the cross-linking of Aldolase as described by Clifford-Nunn et al. (2012).
Materials:
-
Purified protein complex in an amine-free buffer (e.g., HEPES or PBS).
-
This compound.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE reagents.
Procedure:
-
Prepare the purified protein complex at a suitable concentration (e.g., 1 mg/mL) in an amine-free buffer.
-
Prepare a fresh stock solution of DC4 in an appropriate solvent (e.g., water or DMSO).
-
Add DC4 to the protein solution to achieve the desired molar excess (e.g., 20-fold).
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.
-
Quench the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching.
-
Analyze the cross-linked products by SDS-PAGE to assess the efficiency of the reaction. Look for the appearance of higher molecular weight bands corresponding to cross-linked species.
-
For mass spectrometry analysis, proceed with protein digestion protocols (e.g., in-gel or in-solution digestion).
Protocol 2: Cross-linking of E. coli Lysate with DC4
This protocol is based on the methodology described by All-in-one pseudo-MS3 method for the analysis of gas-phase cleavable protein crosslinking reactions.
Materials:
-
E. coli cell lysate.
-
Lysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl).
-
This compound.
-
Quenching buffer (e.g., 1 M Ammonium Bicarbonate).
-
Reagents for protein denaturation and digestion.
Procedure:
-
Prepare the E. coli lysate and determine the protein concentration.
-
Dilute the lysate in the lysis buffer to a final concentration of 1 mg/mL.
-
Add DC4 from a stock solution to a final concentration of 0.75 mM.
-
Incubate the mixture for 40 minutes at room temperature.
-
Quench the reaction by adding ammonium bicarbonate to a final concentration of 50 mM.
-
Incubate for 20 minutes at room temperature.
-
Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion for subsequent mass spectrometry analysis.
Protocol 3: Representative Protocol for In Vivo Cross-linking of Mammalian Cells with DC4
Note: This is a representative protocol adapted from general in vivo cross-linking procedures. Optimal conditions, particularly DC4 concentration and incubation time, should be empirically determined for the specific cell line and experimental goals.
Materials:
-
Mammalian cells in culture.
-
Amine-free buffer (e.g., PBS or HEPES-buffered saline).
-
This compound.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
-
Cell lysis buffer.
Procedure:
-
Culture mammalian cells to the desired confluency (typically 70-80%).
-
Wash the cells twice with ice-cold, amine-free buffer to remove any residual media.
-
Prepare a fresh solution of DC4 in the amine-free buffer at the desired concentration (e.g., 1 mM).
-
Add the DC4 solution to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C or room temperature.
-
Remove the cross-linking solution and quench the reaction by adding quenching buffer. Incubate for 15 minutes.
-
Wash the cells twice with ice-cold PBS to remove excess quenching buffer.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The cross-linked lysate is now ready for downstream applications, such as immunoprecipitation or direct protein digestion for mass spectrometry analysis.
Visualizations
Caption: Workflow for in vivo cross-linking with DC4.
Caption: Mapping TNF signaling with cross-linking.
Conclusion
The DC4 cross-linker is a powerful tool for the in vivo analysis of protein-protein interactions. Its high solubility, reactivity, and unique MS-cleavable properties facilitate the capture and identification of interacting proteins from complex biological systems. The provided protocols offer a starting point for researchers to apply DC4 in their own experimental setups. As with any cross-linking experiment, optimization of reaction conditions is critical to achieving reliable and informative results.
References
Application Notes and Protocols for DC4 Crosslinker in Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the DC4 crosslinker in mass spectrometry (XL-MS) workflows. DC4 is a homo-bifunctional, amine-reactive, and mass spectrometry (MS)-cleavable crosslinker designed for the study of protein-protein interactions (PPIs) and protein tertiary and quaternary structures. Its unique properties, including two intrinsic positive charges, facilitate the confident identification of crosslinked peptides.[1][2]
Introduction to this compound
The this compound is a valuable tool for structural proteomics, enabling the covalent linkage of interacting amino acid residues, primarily lysines, that are in close proximity.[3] The resulting distance constraints provide crucial information for mapping protein interaction interfaces and elucidating the architecture of protein complexes.[2]
A key feature of DC4 is its MS-cleavable nature. The crosslinker contains a 1,4-diazabicyclo[2.2.2]octane (DABCO) moiety, which carries two intrinsic positive charges.[1] This structural element makes the crosslinker susceptible to fragmentation during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in the mass spectrometer. This predictable fragmentation pattern simplifies data analysis by allowing for the identification of the individual peptide sequences within a crosslinked pair.
Key Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C22H32N4O8 • 2Br | |
| Molecular Weight | 640.3 g/mol | |
| Spacer Arm Length | ~13.6 - 18 Å | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |
| Reactivity | Primary amines (e.g., Lysine ε-amino group, protein N-terminus) | |
| Cleavability | MS-cleavable (CID/HCD) | |
| Solubility | Soluble in aqueous buffers and organic solvents like DMSO |
Experimental Workflow Overview
The general workflow for a DC4 crosslinking experiment coupled with mass spectrometry analysis involves several key stages:
-
Protein Crosslinking: Covalent linkage of proteins in vitro (purified complexes) or in vivo/in situ (cell lysates, intact cells).
-
Quenching: Termination of the crosslinking reaction.
-
Sample Preparation: Reduction, alkylation, and enzymatic digestion of the crosslinked protein mixture.
-
Enrichment of Crosslinked Peptides (Optional but Recommended): Separation of crosslinked peptides from the more abundant linear peptides.
-
LC-MS/MS Analysis: Separation of peptides by liquid chromatography and fragmentation and detection by mass spectrometry.
-
Data Analysis: Identification of crosslinked peptides using specialized software.
Caption: General workflow for protein crosslinking using the DC4 reagent followed by mass spectrometry analysis.
Detailed Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Protein Complexes
This protocol is optimized for crosslinking purified protein complexes in solution.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0). Avoid amine-containing buffers like Tris.
-
This compound (prepare fresh stock solution).
-
Quenching buffer (e.g., 1 M Ammonium Bicarbonate or 1 M Tris-HCl, pH 8.0).
-
Reaction tubes.
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer. A recommended buffer is 50 mM HEPES, pH 7.4, containing 150 mM NaCl.
-
The protein concentration should be optimized, typically in the range of 0.1-1 mg/mL.
-
-
DC4 Stock Solution:
-
Immediately before use, prepare a stock solution of DC4 in an anhydrous organic solvent such as DMSO (e.g., 50-100 mM).
-
-
Crosslinking Reaction:
-
Add the DC4 stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 25-fold molar excess of crosslinker to lysine residues. Optimization may be required.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quenching:
-
Terminate the reaction by adding a quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M ammonium bicarbonate to a final concentration of 50 mM).
-
Incubate for 15-20 minutes at room temperature to quench any unreacted NHS esters.
-
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
Urea or Guanidine Hydrochloride
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Endoproteinase Lys-C
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.
-
Perform a two-step digestion. First, add Endoproteinase Lys-C (e.g., 1:100 enzyme-to-protein ratio) and incubate at 37°C for 4 hours.
-
Then, add Trypsin (e.g., 1:50 enzyme-to-protein ratio) and continue the incubation overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: Enrichment of Crosslinked Peptides (Optional)
Due to the low abundance of crosslinked peptides compared to linear peptides, an enrichment step is highly recommended.
-
Size Exclusion Chromatography (SEC): This method separates peptides based on their size. Crosslinked peptides, being larger than most linear peptides, will elute earlier.
-
Strong Cation Exchange (SCX) Chromatography: At low pH, crosslinked peptides typically carry a higher positive charge than linear peptides and will bind more strongly to the SCX resin. Elution is achieved with a salt gradient.
Mass Spectrometry Analysis
The MS-cleavable nature of DC4 allows for specific data acquisition strategies.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap Fusion, Orbitrap Eclipse) is recommended.
Data Acquisition:
-
MS1: Acquire full MS scans at high resolution (e.g., 120,000).
-
MS2/MS3 Strategy:
-
Select precursor ions with a charge state of +3 or higher for fragmentation.
-
In the MS2 scan, use a low collision energy (e.g., normalized CID energy of 25) to specifically fragment the this compound. This will generate characteristic doublet ions separated by a defined mass.
-
In the MS3 scan, select the fragment ions from the MS2 spectrum and apply a higher collision energy (e.g., normalized HCD energy of 35) to fragment the peptide backbone for sequence identification.
-
-
Pseudo-MS3 Strategy:
-
This method utilizes in-source fragmentation to cleave the this compound. The mass spectrometer then acquires MS2 spectra of the liberated peptides. This approach can increase the number of identified crosslinks.
-
Caption: Fragmentation pathway of a DC4-crosslinked peptide in a typical MS2/MS3 experiment.
Data Analysis
Specialized software is required to analyze the complex MS data generated from crosslinking experiments. Popular choices include:
-
MeroX
-
XlinkX (within Proteome Discoverer)
-
xiSEARCH
These programs can identify the characteristic fragmentation pattern of DC4 and match the MS/MS and MS3 spectra to peptide sequences in a protein database.
Quantitative Data Summary
The following table summarizes the number of identified crosslinks in different studies using the this compound, providing a benchmark for expected results.
| Sample | Mass Spectrometer | Data Acquisition Method | Number of Identified Crosslinks | Reference |
| Bovine Serum Albumin (BSA) | Orbitrap Eclipse | MS3 | 85 | |
| Bovine Serum Albumin (BSA) | Orbitrap Eclipse | pseudo-MS3 | 108 (27% more than MS3) | |
| E. coli Lysate | Orbitrap Eclipse | MS3 | 467 | |
| E. coli Lysate | Orbitrap Eclipse | pseudo-MS3 | 366 | |
| Aldolase | Not Specified | Not Specified | Multiple intra- and inter-subunit crosslinks identified |
Conclusion
The this compound is a powerful reagent for probing protein-protein interactions and protein architecture. Its MS-cleavable nature significantly aids in the identification of crosslinked peptides, making it a valuable tool for structural proteomics research. The protocols and data presented here provide a solid foundation for researchers to successfully implement DC4-based XL-MS workflows in their own laboratories.
References
- 1. Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosslinking Workflows | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Utilizing the DC4 Crosslinker with Orbitrap Mass Spectrometry in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes. The development of MS-cleavable crosslinkers has significantly advanced this field by simplifying data analysis and increasing the confidence of crosslink identification. This document provides detailed application notes and protocols for the use of the DC4 crosslinker, a mass spectrometry-cleavable reagent, in conjunction with high-resolution Orbitrap mass analyzers for the study of protein interactions.
DC4 is a homobifunctional, amine-reactive crosslinker with a spacer arm of approximately 18 Å.[1] It possesses two intrinsic positive charges within its structure, which renders the crosslinker susceptible to fragmentation during tandem mass spectrometry (MS/MS).[2][3] This cleavability, occurring via collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or in-source decay, generates characteristic reporter ions, simplifying the identification of crosslinked peptides and enabling robust MS3-based fragmentation strategies for unambiguous sequence determination.[2][3] The use of DC4 with Orbitrap mass spectrometers, known for their high resolution and mass accuracy, provides a sensitive and reliable platform for identifying protein interaction sites and mapping the topology of protein complexes.
Applications in Research and Drug Development
The application of DC4 crosslinking with Orbitrap mass spectrometry offers significant advantages in various research and development areas:
-
Mapping Protein-Protein Interaction Networks: Elucidate complex interaction networks within purified protein complexes or entire cell lysates.
-
Structural Elucidation of Protein Complexes: Provide distance constraints to guide the computational modeling of protein complex structures.
-
Conformational Analysis of Proteins: Detect changes in protein conformation and interaction interfaces upon ligand binding or post-translational modifications.
-
Target Validation and Drug Discovery: Identify the binding partners of a drug target or elucidate the mechanism of action of a compound by observing changes in protein interactions.
Experimental Workflow Overview
A typical experimental workflow for using the this compound with an Orbitrap mass analyzer involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for DC4 crosslinking-mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Crosslinking of a Purified Protein Complex
This protocol is optimized for studying the interactions within a purified protein complex.
1. Materials:
-
Purified protein complex (e.g., 1 mg/mL in a suitable buffer like HEPES or PBS, pH 7.4-8.0). Avoid buffers containing primary amines (e.g., Tris).
-
This compound stock solution (e.g., 50 mM in DMSO or water).
-
Quenching buffer (e.g., 1 M ammonium bicarbonate or 1 M Tris-HCl, pH 8.0).
-
Denaturation buffer (e.g., 8 M urea or 1% sodium deoxycholate).
-
Reducing agent (e.g., 10 mM Dithiothreitol, DTT).
-
Alkylating agent (e.g., 40 mM 2-chloroacetamide, CAA).
-
Protease (e.g., Trypsin, sequencing grade).
-
Formic acid (FA).
2. Procedure:
-
Crosslinking Reaction:
-
To 200 µg of the protein complex, add this compound to a final concentration of 0.75 mM. The optimal crosslinker-to-protein ratio may need to be determined empirically and can be assessed by SDS-PAGE.
-
Incubate the reaction mixture for 40 minutes at room temperature.
-
-
Quenching:
-
Stop the crosslinking reaction by adding quenching buffer to a final concentration of 50 mM (e.g., ammonium bicarbonate).
-
Incubate for 20 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked protein by adding denaturation buffer (e.g., final concentration of 1% sodium deoxycholate).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 20 minutes at room temperature.
-
Alkylate free cysteine residues by adding CAA to a final concentration of 40 mM and incubating for 40 minutes at room temperature in the dark.
-
Dilute the sample with a compatible buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., below 1 M urea or 0.1% SDC) to ensure optimal enzyme activity.
-
Add trypsin at a 1:40 enzyme-to-protein ratio and digest overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 1% to stop the digestion and precipitate SDC (if used).
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Protocol 2: Crosslinking of Whole-Cell Lysates
This protocol is adapted for the analysis of protein-protein interactions in a complex cellular environment.
1. Materials:
-
Cell pellet.
-
Lysis buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, with protease inhibitors).
-
This compound stock solution (50 mM).
-
All other reagents as listed in Protocol 1.
2. Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the cell pellet using a suitable method (e.g., sonication, dounce homogenization) in lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Crosslinking Reaction:
-
Dilute the lysate to 1 mg/mL in lysis buffer.
-
Add this compound to a final concentration of 0.75 mM.
-
Incubate for 40 minutes at room temperature.
-
-
Quenching, Sample Preparation, and Digestion:
-
Follow the quenching, denaturation, reduction, alkylation, and digestion steps as described in Protocol 1 (steps 2 and 3).
-
Orbitrap Mass Spectrometry Analysis
The analysis of DC4-crosslinked peptides is ideally performed on a high-resolution Orbitrap mass spectrometer (e.g., Orbitrap Eclipse, Orbitrap Fusion Lumos, Orbitrap Astral) coupled to a nano-liquid chromatography (nanoLC) system. Due to the lability of the this compound, specific MS acquisition methods are recommended.
Recommended MS Acquisition Methods
1. MS2-MS3 Method (for instruments with MS3 capability, e.g., Orbitrap Tribrid series): This is a robust method for confident identification of DC4-crosslinked peptides.
Caption: Schematic of the MS2-MS3 acquisition method for DC4 crosslinks.
-
MS1 Scan: Acquire a high-resolution survey scan in the Orbitrap (e.g., 120,000 resolution).
-
MS2 Scan: Isolate precursor ions (charge states ≥ 4+ are often prioritized for crosslinks) and subject them to low-energy CID (e.g., normalized collision energy of 25) in the ion trap. This will cleave the DC4 linker, generating two primary fragment ions corresponding to the individual peptides, with a characteristic mass difference of 112.1001 Da.
-
MS3 Scan: In real-time, the instrument software detects the pair of fragment ions with the characteristic mass difference. The lighter ion of the pair is then isolated and subjected to HCD or CID (e.g., normalized collision energy of 35) for sequencing. The resulting spectrum is then used for database searching.
2. Pseudo-MS3 Method (In-Source Fragmentation): This method utilizes in-source fragmentation to cleave the DC4 linker and can be implemented on a wider range of instruments. It offers a higher duty cycle compared to the traditional MS2-MS3 method.
Caption: Workflow for the pseudo-MS3 method using in-source fragmentation.
-
The mass spectrometer alternates between a "gentle" MS1 scan with low in-source voltage to detect the intact crosslinked peptide precursor and a "harsh" MS1 scan with elevated in-source voltage (e.g., 45 V) to induce fragmentation of the DC4 linker.
-
The liberated individual peptides from the harsh scan are then selected for MS2 fragmentation and sequencing.
-
Crosslinks are identified by matching the retention times of the intact precursor from the gentle scan with the liberated peptides from the harsh scan.
Representative Orbitrap Instrument Settings
| Parameter | Orbitrap Eclipse (MS3 Method) | Orbitrap Eclipse (Pseudo-MS3) | LTQ-Orbitrap XL |
| MS1 Resolution | 120,000 | 120,000 | 30,000 |
| MS2 Fragmentation | CID (NCE 25) | - | CID (NCE 35) |
| MS2 Analyzer | Ion Trap | - | Orbitrap |
| MS3 Fragmentation | CID (NCE 35) | CID (NCE 30) | CID (NCE 35) |
| MS3 Analyzer | Ion Trap | Ion Trap | Orbitrap |
| In-source Voltage | Standard | Alternating (e.g., 0 V and 45 V) | Standard |
| Dynamic Exclusion | 30 seconds | - | - |
Data Analysis
The analysis of XL-MS data requires specialized software that can handle the complexity of identifying two peptide sequences connected by a crosslinker.
-
Software: Thermo Scientific Proteome Discoverer with the XlinkX node is a commonly used platform for analyzing data from cleavable crosslinkers like DC4. Other software packages such as MeroX are also available.
-
Database Search Parameters:
-
Crosslinker: Define DC4 with its specific mass and cleavage products. The characteristic mass difference for DC4 cleavage is 112.1001 Da.
-
Enzyme: Specify the protease used (e.g., Trypsin/P).
-
Precursor and Fragment Mass Tolerance: Set appropriate mass tolerances based on the instrument used (e.g., 10 ppm for precursor ions and 0.6 Da for ion trap fragments or 20 ppm for Orbitrap fragments).
-
Modifications: Include fixed modifications (e.g., carbamidomethylation of cysteine) and variable modifications (e.g., oxidation of methionine).
-
-
False Discovery Rate (FDR): A stringent FDR (e.g., 1-5%) should be applied to ensure high-confidence identifications.
Quantitative Data Summary
The number of identified crosslinks can vary significantly depending on the complexity of the sample, the Orbitrap instrument used, and the data acquisition strategy.
| Sample | Crosslinker | Instrument | Acquisition Method | Number of Unique Crosslinks | Reference |
| Bovine Serum Albumin (BSA) | DC4 | Orbitrap Velos | Stepped HCD | 37 | |
| Bovine Serum Albumin (BSA) | DC4 | Orbitrap Eclipse | MS3 | 85 | |
| E. coli Lysate | DC4 | Orbitrap Eclipse | MS3 | 467 | |
| E. coli Lysate | DC4 | Orbitrap Eclipse | Pseudo-MS3 | 366 |
Conclusion
The this compound, in combination with high-resolution Orbitrap mass spectrometry, provides a powerful and versatile platform for the investigation of protein-protein interactions. Its MS-cleavable nature simplifies data acquisition and analysis, leading to high-confidence identification of crosslinked peptides. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this technology for gaining deeper insights into the intricate networks of protein interactions that govern cellular processes.
References
DC4 Crosslinker: Application Notes and Protocols for Identifying Protein Binding Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the DC4 crosslinker, a powerful tool for the identification and characterization of protein-protein interactions. Detailed protocols for its use in conjunction with mass spectrometry are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.
Introduction to this compound
DC4 is a homo-bifunctional, N-hydroxysuccinimide (NHS)-ester crosslinker designed for the covalent linkage of primary amines (lysine residues and N-termini) in proteins. A key feature of DC4 is its mass spectrometry (MS)-cleavable nature, which simplifies data analysis and enhances the confidence of crosslink identification. The DC4 molecule contains two intrinsic positive charges, which facilitates its fragmentation during collision-induced dissociation (CID) or in-source decay in the mass spectrometer. This predictable fragmentation pattern allows for the straightforward identification of the constituent peptides of a crosslinked pair[1][2].
The spacer arm of DC4 is approximately 18Å, enabling the capture of interactions between residues within this proximity[3]. Its high reactivity and solubility in aqueous solutions make it a versatile reagent for studying protein complexes in various biological systems[1][2].
Data Presentation
The following tables summarize quantitative data from studies utilizing the this compound to identify protein-protein interactions.
| Protein/Complex | Organism/System | Mass Spectrometry Method | Number of Unique Crosslinks Identified | Reference |
| Aldolase | Rabbit | MALDI-TOF-TOF | 6 inter-Lys distances (7-23Å) | --INVALID-LINK-- |
| Bovine Serum Albumin (BSA) | In vitro | Pseudo-MS3 | 27% more than standard MS3 | --INVALID-LINK-- |
| E. coli Lysate | Escherichia coli | MS3-based | 85 | --INVALID-LINK-- |
| E. coli Lysate | Escherichia coli | Pseudo-MS3 | 366 | --INVALID-LINK-- |
Table 1: Summary of Quantitative Crosslinking Data using DC4. This table provides an overview of the number of unique crosslinks identified in different studies using the this compound.
Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins with DC4
This protocol describes a general workflow for crosslinking a purified protein or protein complex in solution.
Materials:
-
Purified protein sample (in a buffer free of primary amines, e.g., HEPES or PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)
-
SDS-PAGE analysis reagents
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a suitable buffer at a concentration of >1 mg/mL. If the buffer contains primary amines (e.g., Tris), dialyze the sample against a compatible buffer.
-
-
DC4 Stock Solution Preparation:
-
Immediately before use, dissolve DC4 in anhydrous DMSO to prepare a stock solution (e.g., 10-25 mM).
-
-
Crosslinking Reaction:
-
Add the DC4 stock solution to the protein sample to achieve a final molar excess of DC4 to protein ranging from 20- to 500-fold. The optimal ratio should be determined empirically by performing a titration and analyzing the results by SDS-PAGE.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis of Crosslinking Efficiency:
-
Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing a DC4-crosslinked protein sample for analysis by mass spectrometry.
Materials:
-
DC4-crosslinked and quenched protein sample
-
Denaturation buffer (e.g., 8 M Urea or 1% Sodium deoxycholate)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 40 mM Iodoacetamide - IAA)
-
Trypsin (MS-grade)
-
Digestion buffer (e.g., 100 mM Triethylammonium bicarbonate - TEAB)
-
Formic acid
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample by adding denaturation buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate the free cysteines by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with digestion buffer to reduce the concentration of the denaturant (e.g., urea to < 1 M).
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or ZipTips according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an instrument capable of MS3 fragmentation for optimal identification of DC4-crosslinked peptides.
-
Mandatory Visualizations
Caption: Experimental workflow for DC4 crosslinking.
Caption: Rhodopsin-GRK1 signaling pathway.
Caption: Aldolase protein interaction network.
References
Unlocking Protein Interactions: A Detailed Protocol for Digesting DC4-Crosslinked Proteins
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the enzymatic digestion of proteins crosslinked with DC4, a mass spectrometry-cleavable crosslinker. Understanding protein-protein interactions is fundamental to cell biology and drug discovery. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for capturing these interactions. DC4 is a quaternary amine-containing crosslinker that, upon fragmentation in the mass spectrometer, yields characteristic reporter ions, simplifying the identification of crosslinked peptides.[1][2][3][4] This protocol consolidates best practices for sample preparation following DC4 crosslinking to ensure robust and reproducible results for mass spectrometry analysis.
Experimental Overview
The overall workflow for digesting DC4-crosslinked proteins involves several key stages: the initial crosslinking reaction, quenching of the reaction, denaturation of the crosslinked proteins, reduction and alkylation of cysteine residues, and finally, enzymatic digestion to generate peptides suitable for mass spectrometric analysis. Each step is critical for the successful identification of crosslinked peptides.
A generalized workflow for the entire process, from crosslinking to mass spectrometry analysis, is depicted below.
Figure 1. A high-level overview of the experimental workflow for the analysis of DC4-crosslinked proteins.
Quantitative Data Summary
The efficiency of crosslinking and subsequent digestion can be influenced by various experimental parameters. The following table summarizes conditions from different studies to provide a comparative overview.
| Parameter | Bovine Serum Albumin (BSA)[5] | E. coli Lysate | Aldolase |
| Protein Concentration | 1 mg/mL | 200 µg total protein | 5 µg/µL |
| DC4 Concentration | 0.5 mM and 1 mM | 0.75 mM | 25-fold molar ratio to lysines |
| Crosslinking Time | 20 minutes | 40 minutes | 30 minutes |
| Quenching Agent | 50 mM Ammonium Bicarbonate | 50 mM Ammonium Bicarbonate | Not specified |
| Denaturant | 1% Sodium Deoxycholate | 1% Sodium Deoxycholate | Not specified |
| Reducing Agent | 10 mM DTT | 10 mM DTT | Not specified |
| Alkylating Agent | 40 mM 2-chloroacetamide | 40 mM 2-chloroacetamide | Not specified |
| Digestion Enzyme(s) | Trypsin (1:40 enzyme:protein) | Trypsin (1:40 enzyme:protein) | Trypsin (1:20) then GluC (1:50) |
| Number of Crosslinks Identified | 85 (MS3 method) | 467 (MS3 method) | Not specified |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the digestion of DC4-crosslinked proteins. It is essential to use high-purity reagents and exercise care to prevent keratin contamination.
Materials and Reagents
-
This compound
-
HEPES buffer (50 mM, pH 7.4)
-
NaCl
-
Ammonium Bicarbonate (500 mM)
-
Sodium Deoxycholate
-
Dithiothreitol (DTT)
-
2-chloroacetamide or Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Endoproteinase GluC (optional)
-
Acetonitrile
-
Trifluoroacetic Acid (TFA)
-
C18 desalting columns
Step-by-Step Procedure
1. Crosslinking Reaction
-
Prepare the protein sample in a suitable buffer, such as 50 mM HEPES with 100 mM NaCl, at a concentration of approximately 1 mg/mL.
-
Freshly prepare a stock solution of this compound (e.g., 50-100 mM).
-
Add the this compound to the protein solution to a final concentration of 0.5-1 mM. The optimal concentration may need to be determined empirically for each protein system.
-
Incubate the reaction at room temperature for 20-40 minutes.
2. Quenching
-
To stop the crosslinking reaction, add a quenching agent. A common choice is ammonium bicarbonate, added to a final concentration of 50 mM from a 500 mM stock.
-
Incubate for 20 minutes at room temperature to ensure complete quenching of the reactive groups on the crosslinker.
3. Denaturation, Reduction, and Alkylation
This section presents two common approaches for denaturation, reduction, and alkylation.
Method A: Using Sodium Deoxycholate
-
Add sodium deoxycholate to the quenched reaction mixture to a final concentration of 1% to denature the proteins.
-
Add DTT to a final concentration of 10 mM to reduce the disulfide bonds. Incubate for 20 minutes.
-
Add 2-chloroacetamide to a final concentration of 40 mM to alkylate the reduced cysteines. Incubate for 40 minutes.
Method B: Using Urea
-
Denature the proteins by adding 8M urea.
-
Add DTT to a final concentration of 10 mM and heat at 60°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 10 mM. Incubate in the dark for 15 minutes to alkylate cysteines.
-
Quench the unreacted iodoacetamide by adding DTT to a final concentration of 40 mM.
4. Enzymatic Digestion
-
If using the urea-based method, dilute the sample with 50 mM ammonium bicarbonate until the urea concentration is below 1M to ensure trypsin activity.
-
Add trypsin at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
For some proteins, a sequential digestion with a second protease can improve sequence coverage. If desired, after the initial trypsin digestion, add Endoproteinase GluC at a 1:50 ratio and incubate overnight at 37°C.
5. Sample Cleanup
-
Before mass spectrometry analysis, it is crucial to desalt the peptide mixture. Use C18 ZipTips or a similar C18-based solid-phase extraction method according to the manufacturer's instructions. This step removes salts, detergents, and other contaminants that can interfere with mass spectrometry.
Signaling Pathways and Logical Relationships
The logic of identifying DC4-crosslinked peptides in a mass spectrometer relies on its cleavable nature. Upon collision-induced dissociation (CID), the this compound fragments, producing characteristic reporter ions and the individual constituent peptides. This simplifies the identification process compared to non-cleavable crosslinkers. An MS3-based approach is often employed, where the first MS2 scan fragments the crosslinker, and subsequent MS3 scans sequence the individual peptides.
The following diagram illustrates the fragmentation of a DC4-crosslinked peptide and the subsequent identification strategy.
Figure 2. Fragmentation pathway of a DC4-crosslinked peptide in a typical XL-MS experiment.
By following this detailed protocol, researchers can effectively prepare DC4-crosslinked protein samples for mass spectrometry, enabling the confident identification of protein-protein interaction sites and advancing our understanding of complex biological systems.
References
- 1. Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary diamines as mass spectrometry cleavable crosslinkers for protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. All-in-one pseudo-MS3 method for the analysis of gas-phase cleavable protein crosslinking reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DC4 Crosslinker Experiments
Welcome to the technical support center for DC4 crosslinker experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your protein-protein interaction studies using the this compound.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its primary applications?
The this compound is a chemical reagent used in proteomics and mass spectrometry to study protein-protein interactions.[1] It is an amine-reactive, MS-cleavable crosslinker, meaning it covalently links proteins that are in close proximity and can then be broken apart during mass spectrometry analysis.[2][3] This property simplifies the identification of the crosslinked peptides and, consequently, the interacting proteins.[2]
Primary applications of the this compound include:
-
Identifying novel protein-protein interactions.[1]
-
Mapping the sites of interaction between proteins.
-
Studying the structure of protein complexes.
-
Analyzing changes in protein interactions under different cellular conditions.
Q2: What is the mechanism of action for the this compound?
DC4 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. It reacts with primary amines (the N-terminus of proteins and the side chain of lysine residues) to form stable amide bonds. The "homobifunctional" nature means it has two identical reactive groups, allowing it to link two different protein molecules or different parts of the same protein. The optimal pH for this reaction is between 7.2 and 9.0.
A key feature of DC4 is its 1,4-diazabicyclo[2.2.2]octane (DABCO) core, which contains two quaternary amine groups. These intrinsic positive charges make the crosslinker susceptible to fragmentation during collision-induced dissociation (CID) in a mass spectrometer. This targeted fragmentation is crucial for identifying the linked peptides.
Q3: What are the advantages of using an MS-cleavable crosslinker like DC4?
MS-cleavable crosslinkers like DC4 offer significant advantages in cross-linking mass spectrometry (XL-MS) studies:
-
Simplified Data Analysis: The ability to cleave the crosslinker in the mass spectrometer breaks the cross-linked peptide pair into individual peptides. This reduces the complexity of the mass spectra and simplifies the identification of the constituent peptides.
-
Increased Confidence in Identification: The predictable fragmentation pattern of the crosslinker provides a clear signature for cross-linked peptides, leading to higher confidence in their identification.
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Reduced Search Space: The identification of individual peptides is computationally less demanding than searching for all possible pairs of cross-linked peptides.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments.
Problem 1: Low or No Cross-linking Efficiency
Possible Causes:
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Suboptimal Reagent Concentration: The concentration of the this compound is critical. Too little will result in inefficient cross-linking, while too much can lead to protein aggregation and non-specific interactions.
-
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris) will compete with the proteins for reaction with the crosslinker, quenching the reaction.
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Hydrolysis of the Crosslinker: DC4 is moisture-sensitive. Prolonged exposure to aqueous solutions before addition to the protein sample can lead to hydrolysis of the NHS esters, rendering the crosslinker inactive.
-
Incorrect pH: The cross-linking reaction is most efficient at a pH between 7.2 and 9.0.
-
Low Protein Concentration: The efficiency of intermolecular cross-linking is dependent on the concentration of the interacting proteins.
Solutions:
-
Optimize Crosslinker Concentration: Perform a titration experiment with varying concentrations of DC4 to determine the optimal ratio of crosslinker to protein. Analyze the results by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.
-
Use Amine-Free Buffers: Use buffers such as HEPES or PBS for the cross-linking reaction.
-
Prepare Fresh Solutions: Always prepare the DC4 stock solution immediately before use.
-
Maintain Optimal pH: Ensure the reaction buffer is within the recommended pH range.
-
Increase Protein Concentration: If possible, increase the concentration of your protein sample to favor intermolecular cross-linking.
Problem 2: High Levels of Protein Aggregation
Possible Causes:
-
Excessive Cross-linking: Using too high a concentration of DC4 can lead to extensive, non-specific cross-linking and the formation of large protein aggregates.
-
Inappropriate Buffer Conditions: The solubility of your protein of interest may be sensitive to the buffer composition (e.g., ionic strength, pH).
Solutions:
-
Reduce Crosslinker Concentration: Lower the molar excess of DC4 in your reaction.
-
Optimize Reaction Time: Shorten the incubation time for the cross-linking reaction.
-
Modify Buffer Conditions: Adjust the buffer composition to maintain protein solubility. This may include adding mild detergents or adjusting the salt concentration.
Problem 3: Low Identification Rate of Cross-linked Peptides in Mass Spectrometry
Possible Causes:
-
Low Abundance of Cross-linked Peptides: Cross-linked peptides are often present in much lower abundance than unmodified peptides.
-
Inefficient Enrichment: Failure to enrich for cross-linked peptides can result in their being masked by the more abundant linear peptides.
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Suboptimal MS Fragmentation: The fragmentation energy and method used in the mass spectrometer may not be optimal for cleaving the this compound and fragmenting the peptide backbones.
-
Inadequate Data Analysis Software: Standard proteomics software may not be suitable for identifying cross-linked peptides. Specialized software is required to handle the unique fragmentation patterns of MS-cleavable crosslinkers.
Solutions:
-
Enrich for Cross-linked Peptides: Use techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to enrich for the larger, more highly charged cross-linked peptides.
-
Optimize MS Parameters: Use a pseudo-MS3 or a stepped HCD (Higher-energy C-trap Dissociation) approach. The initial fragmentation event cleaves the crosslinker, and subsequent fragmentation events sequence the individual peptides.
-
Use Specialized Software: Employ software specifically designed for the analysis of cross-linking data, such as XlinkX, MeroX, or StavroX. These tools are capable of recognizing the signature of the cleaved this compound.
Experimental Protocols and Data
This compound Properties
| Property | Value | Reference |
| Full Chemical Name | 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane, dibromide | |
| Molecular Weight | 640.3 g/mol | |
| Spacer Arm Length | ~18 Å | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |
| Target Functionality | Primary amines (Lysine, N-terminus) | |
| Cleavability | MS-cleavable (CID) | |
| Optimal Reaction pH | 7.2 - 9.0 | |
| Solubility | DMSO: 11 mg/ml, PBS (pH 7.2): 3 mg/ml |
General Protocol for DC4 Cross-linking of Purified Proteins
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Buffer Preparation: Prepare a fresh, amine-free buffer such as 50 mM HEPES with 100 mM NaCl at pH 7.4.
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Protein Sample Preparation: Prepare your protein sample in the amine-free buffer. The optimal protein concentration will depend on the specific system and should be determined empirically.
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DC4 Stock Solution Preparation: Immediately before use, dissolve DC4 in an anhydrous solvent like DMSO to a concentration of 50-100 mM.
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Cross-linking Reaction: Add the DC4 stock solution to the protein sample to achieve the desired final concentration (e.g., 0.5-1 mM). Incubate the reaction at room temperature for 20-30 minutes.
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Quenching: Stop the reaction by adding an amine-containing buffer, such as ammonium bicarbonate, to a final concentration of 50 mM. Incubate for 20 minutes at room temperature.
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Sample Preparation for Mass Spectrometry:
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Denature the protein sample.
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Reduce disulfide bonds with a reducing agent like DTT.
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Alkylate cysteine residues with an alkylating agent like iodoacetamide.
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Digest the proteins with a protease such as trypsin.
-
-
Enrichment (Optional but Recommended): Enrich for cross-linked peptides using SEC or SCX.
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LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer. Employ a data acquisition strategy that facilitates the identification of MS-cleavable cross-links (e.g., pseudo-MS3 or stepped HCD).
-
Data Analysis: Use specialized software to identify the cross-linked peptides.
Visualizations
DC4 Cross-linking Experimental Workflow
Caption: A general experimental workflow for DC4 cross-linking mass spectrometry.
DC4 Cross-linker Signaling Pathway (Chemical Reaction)
Caption: The chemical reaction of the this compound with primary amines on proteins.
Troubleshooting Workflow for Low Cross-link Identification
Caption: A logical troubleshooting workflow for low cross-link identification in DC4 experiments.
References
- 1. Buy this compound [smolecule.com]
- 2. Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DC4 Crosslinker to Protein Ratio
Welcome to the technical support center for the DC4 crosslinker. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing the molar ratio of this compound to your target protein. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful protein crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what does it react with? A1: DC4 is a homobifunctional, amine-reactive crosslinking agent. It features two N-hydroxysuccinimide (NHS) ester groups that specifically react with primary amines (–NH₂), such as the side chain of lysine residues and the N-terminus of a polypeptide chain, to form stable amide bonds. A key feature of DC4 is its MS-cleavable spacer arm, which simplifies data analysis in mass spectrometry-based protein interaction studies.[1][2]
Q2: Why is it critical to optimize the DC4 to protein ratio? A2: Optimizing the molar ratio of DC4 to protein is crucial for achieving the desired experimental outcome. The goal is typically to maximize intramolecular crosslinks (within a protein complex) while minimizing nonspecific intermolecular crosslinks (between different protein complexes or unrelated proteins).[1][3] An insufficient amount of crosslinker will result in low crosslinking efficiency, while an excessive amount can lead to protein aggregation, precipitation, and the formation of large, insoluble complexes that are difficult to analyze.[4]
Q3: What is the optimal buffer for a DC4 crosslinking reaction? A3: The recommended buffer is one that is free of primary amines. Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers at a pH range of 7.2-8.5 are ideal. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the this compound, significantly reducing or inhibiting the crosslinking efficiency.
Q4: How do I stop or "quench" the crosslinking reaction? A4: The reaction is quenched by adding a buffer that contains a high concentration of primary amines. A final concentration of 20-50 mM Tris or glycine is typically added to the reaction mixture and incubated for about 15 minutes. This will consume any unreacted DC4, effectively stopping the crosslinking process.
Q5: How should I prepare and store DC4 stock solutions? A5: DC4 is sensitive to moisture, which can cause the NHS esters to hydrolyze and become non-reactive. It is recommended to prepare stock solutions fresh in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous solutions of DC4 are not recommended for storage for more than one day.
Experimental Protocol: Optimizing DC4:Protein Molar Ratio
This protocol describes a general method for determining the optimal molar ratio of this compound to a target protein using SDS-PAGE analysis. The goal is to identify the ratio that yields the highest efficiency of desired crosslinks (e.g., dimers, trimers) without causing significant protein aggregation.
Materials:
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Purified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
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Anhydrous DMSO
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
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SDS-PAGE loading buffer (non-reducing and reducing)
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SDS-PAGE gels and electrophoresis system
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Coomassie blue stain or other protein stain
Procedure:
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Prepare Protein Sample: Prepare your protein to a known concentration (e.g., 1 mg/mL) in an amine-free reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
-
Prepare DC4 Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 50-100 mM stock solution.
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Set Up Titration Reactions: In a series of microcentrifuge tubes, set up reactions with varying molar excess of DC4 to your protein. A good starting range is from 0:1 to 500:1 molar excess of crosslinker to protein. For example, if your protein concentration is 15 µM, for a 20-fold molar excess, you would add DC4 to a final concentration of 300 µM.
-
Initiate Crosslinking: Add the calculated volume of the DC4 stock solution to each protein sample. Mix gently but thoroughly.
-
Incubation: Incubate the reactions for 30 minutes at room temperature.
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Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
-
Prepare Samples for SDS-PAGE: Add an appropriate volume of SDS-PAGE loading buffer to each quenched reaction.
-
Analyze by SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis. Stain the gel with Coomassie blue or a similar protein stain to visualize the results. The appearance of higher molecular weight bands indicates successful crosslinking.
Data Presentation: Interpreting SDS-PAGE Results
The optimal DC4:protein ratio is the one that shows a significant shift from the monomeric protein band to higher molecular weight bands (dimers, trimers, etc.) with minimal formation of high molecular weight aggregates that remain in the well or cause streaking.
Table 1: Example of a DC4:Protein Molar Ratio Titration
| DC4:Protein Molar Ratio | Monomer (%) | Dimer (%) | Trimer/Tetramer (%) | High MW Aggregates | Observations |
| 0:1 (Control) | 100 | 0 | 0 | None | Single band corresponding to the protein monomer. |
| 20:1 | 70 | 25 | 5 | Minimal | Appearance of a distinct dimer band. |
| 100:1 | 30 | 50 | 15 | Low | Optimal crosslinking. Clear dimer and trimer bands. |
| 500:1 | 10 | 40 | 20 | High | Significant protein smearing and aggregation in the well. |
Note: The percentages are representative and should be determined by densitometry of the stained gel.
Visual Guides
Caption: Workflow for optimizing the DC4 to protein molar ratio.
Troubleshooting Guide
This guide addresses common issues encountered during DC4 crosslinking experiments.
Caption: Troubleshooting decision tree for common DC4 crosslinking issues.
References
- 1. Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: DC4 Crosslinking Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during DC4 crosslinking experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for DC4 crosslinking reactions?
A1: The choice of buffer is critical for successful DC4 crosslinking. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecules for reaction with the DC4 crosslinker, thereby reducing efficiency.[1][2] Recommended buffers are non-nucleophilic, such as Phosphate-Buffered Saline (PBS), HEPES, or MES.[2]
Q2: My protein precipitates after adding the this compound. What could be the cause?
A2: Protein precipitation upon addition of a crosslinker can be due to several factors. Over-crosslinking can alter the protein's net charge and isoelectric point (pI), leading to insolubility.[3] It is also possible that the crosslinker itself has poor aqueous solubility. To address this, you can try titrating the amount of organic solvent like DMSO in your buffer system, ensuring it maintains your molecule in solution without compromising the reaction.[1]
Q3: Why is my DC4 crosslinking efficiency low?
A3: Low crosslinking efficiency is a common issue and can stem from several factors:
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Suboptimal pH: The reactivity of the functional groups on your target molecules can be highly pH-dependent. For instance, amine-reactive crosslinkers generally work best at a pH of 7.2-9.0.
-
Presence of interfering substances: As mentioned, buffers with primary amines can inhibit the reaction. Other nucleophiles in your sample can also compete with the intended target.
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Hydrolysis of the crosslinker: Many crosslinkers are moisture-sensitive and can hydrolyze, rendering them inactive. It is crucial to prepare stock solutions fresh in a dry, water-miscible organic solvent like DMSO or DMF and use them immediately.
-
Inaccessible target sites: The reactive sites on the target molecules may be buried within the protein structure and not accessible to the crosslinker.
Q4: How can I confirm that my DC4 crosslinking reaction was successful?
A4: Several methods can be used to verify the success of your crosslinking reaction. A common and straightforward method is SDS-PAGE analysis. Successful crosslinking will result in a shift in the molecular weight of the crosslinked products, which will appear as higher molecular weight bands on the gel. For more detailed analysis, techniques like mass spectrometry can be used to identify the specific crosslinked residues.
Q5: Can I store unused this compound solution for future use?
A5: It is generally not recommended to store crosslinker solutions. Many crosslinking reagents are sensitive to moisture and will degrade over time, even when stored at low temperatures. For best results, always prepare fresh solutions of the this compound immediately before use.
Troubleshooting Guides
Issue 1: Low or No Crosslinking Yield
This is one of the most frequent problems encountered. The following guide provides a systematic approach to troubleshoot low crosslinking efficiency.
Troubleshooting Workflow for Low Crosslinking Yield
Caption: Troubleshooting logic for low DC4 crosslinking efficiency.
Issue 2: Protein Aggregation and Precipitation
Protein aggregation during crosslinking can obscure results and make downstream analysis difficult.
Factors Contributing to Protein Aggregation and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Over-crosslinking | An excessive molar ratio of crosslinker to protein can lead to the formation of large, insoluble aggregates. | Empirically determine the optimal molar excess of the crosslinker. Start with a lower ratio and gradually increase it. |
| Poor Reagent Solubility | The this compound may not be fully soluble in the reaction buffer, leading to precipitation of the reagent and co-precipitation of the protein. | Increase the percentage of a water-miscible organic solvent like DMSO in the buffer, up to 20%, to improve solubility. |
| Incorrect Buffer Conditions | Suboptimal buffer pH or ionic strength can affect protein stability and promote aggregation. | Ensure the buffer conditions are suitable for maintaining the stability of your specific protein. |
| High Protein Concentration | Very high protein concentrations can increase the likelihood of intermolecular crosslinking and aggregation. | Optimize the protein concentration for the crosslinking reaction. |
Experimental Protocols
General Protocol for DC4 Protein Crosslinking
This protocol provides a starting point for a typical crosslinking experiment. Optimal conditions may vary depending on the specific application and molecules involved.
Experimental Workflow for Protein Crosslinking
Caption: A generalized workflow for a DC4 crosslinking experiment.
Detailed Steps:
-
Prepare Protein Sample: Dissolve your protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Initiate Crosslinking: Add the DC4 stock solution to the protein solution to achieve the desired final molar excess of the crosslinker. It is recommended to test a range of molar ratios (e.g., 10-fold, 50-fold, 100-fold excess) to find the optimal concentration.
-
Incubate: Incubate the reaction mixture at room temperature for 30 minutes to 1 hour, or on ice for 2 hours. The optimal time and temperature should be determined empirically.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer, such as 1M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.
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Analyze the Results: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
Quantifying Crosslinking Efficiency
A precise determination of crosslinking efficiency may be required for certain applications.
Methods for Quantifying Crosslinking Efficiency
| Method | Principle | Advantages | Disadvantages |
| Densitometry of SDS-PAGE Gels | Quantify the intensity of the monomer band versus the crosslinked product bands on a stained gel. | Simple, accessible, and provides a semi-quantitative measure. | Accuracy can be limited by staining inconsistencies and saturation of the signal. |
| Size Exclusion Chromatography (SEC) | Separate crosslinked species from non-crosslinked molecules based on their size. | Provides a quantitative measure of the different species in solution. | Requires specialized equipment and may not be suitable for all sample types. |
| Mass Spectrometry (MS) | Identify and quantify crosslinked peptides after enzymatic digestion of the protein. | Provides detailed information about the crosslinking sites and can be highly quantitative. | Requires sophisticated instrumentation and complex data analysis. |
| Rheology and Dynamic Mechanical Analysis (DMA) | For polymer networks, these techniques measure the storage modulus, which correlates with the crosslink density. | Provides quantitative data on the mechanical properties of the crosslinked material. | Primarily applicable to bulk materials and hydrogels, not for protein-protein interactions in solution. |
Signaling Pathways and Logical Relationships
Understanding the chemical reactivity of the this compound is essential for designing successful experiments. Below is a simplified representation of the reaction pathway for a generic amine-reactive crosslinker.
Simplified Reaction Pathway for an Amine-Reactive Crosslinker
Caption: Competing reactions in a typical amine-reactive crosslinking experiment.
References
Technical Support Center: Reducing Non-Specific Binding with DC4 Crosslinker
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use the DC4 crosslinker while minimizing non-specific binding in their experiments.
Troubleshooting Guide
High non-specific binding can obscure results and lead to false positives. This guide provides a systematic approach to troubleshooting and optimizing your experiments with the this compound.
Issue: High Background or Non-Specific Binding Observed in Western Blot or Mass Spectrometry Analysis
High background can manifest as smears, multiple unexpected bands in a Western blot, or a high number of identified crosslinks between proteins that are not expected to interact in mass spectrometry analysis.
Troubleshooting Steps:
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Optimize Crosslinker-to-Protein Ratio: This is a critical first step in minimizing non-specific interactions. An excess of crosslinker can lead to random, non-specific crosslinking.
-
Recommendation: Perform a titration experiment by testing a range of this compound-to-protein molar ratios. The optimal ratio will maximize the desired crosslinks while minimizing non-specific interactions[1][2]. Start with a lower ratio and incrementally increase it. Analyze the results by SDS-PAGE and Coomassie blue staining or Western blot to identify the ratio that yields the desired crosslinked species without significant aggregation or high-molecular-weight smears.
-
-
Adjust Reaction Buffer and pH: The composition and pH of the reaction buffer are crucial for controlling the reactivity of the NHS esters of the this compound.
-
Recommendation: Use a non-amine-containing buffer such as HEPES or PBS at a pH between 7.2 and 8.0 for optimal reactivity with primary amines.[3] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target proteins for reaction with the crosslinker.
-
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of non-specific crosslinking.
-
Recommendation: If high background is observed, try reducing the incubation time (e.g., from 30 minutes to 15 minutes) or performing the reaction at 4°C instead of room temperature.
-
-
Ensure Proper Quenching: Unreacted crosslinker must be quenched to prevent further, non-specific reactions.
-
Recommendation: Add a quenching buffer containing a primary amine, such as Tris or ammonium bicarbonate, to a final concentration sufficient to neutralize all unreacted DC4. A common final concentration for quenching is 50 mM.
-
-
Consider Additives to the Reaction Buffer: While not extensively documented specifically for DC4, general strategies for reducing non-specific binding can be tested.
-
Recommendation:
-
Bovine Serum Albumin (BSA): Adding a small amount of a blocking protein like BSA (e.g., 0.1%) to the reaction buffer can sometimes help to block non-specific binding sites.[4][5]
-
Detergents: For applications involving cell lysates or hydrophobic proteins, the addition of a non-ionic detergent (e.g., Tween-20 at 0.05-0.1%) may help to reduce non-specific hydrophobic interactions.
-
-
-
Optimize Salt Concentration: The ionic strength of the buffer can influence protein-protein interactions.
-
Recommendation: The effect of salt concentration can be complex and protein-dependent. For some systems, increasing the salt concentration (e.g., from 100 mM to 250 mM NaCl) can disrupt weak, non-specific electrostatic interactions. However, for other systems, high salt concentrations can promote hydrophobic interactions. It is recommended to empirically test a range of salt concentrations if non-specific binding is suspected to be charge-related.
-
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what makes it suitable for reducing non-specific binding?
A1: The this compound is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable crosslinking reagent. It has a spacer arm of approximately 18 Å and contains two intrinsic positive charges. Its key feature is its cleavability in the gas phase during tandem mass spectrometry (MS/MS). This allows for the confident identification of crosslinked peptides, which can help to distinguish true interactions from non-specific background noise in complex samples. By optimizing the experimental conditions, particularly the crosslinker-to-protein ratio, non-specific crosslinking events can be minimized.
Q2: What are the primary target residues for the this compound?
A2: The this compound has N-hydroxysuccinimide (NHS) esters at both ends, which react with primary amines. In proteins, these are primarily the ε-amino group of lysine residues and the N-terminal α-amino group.
Q3: What is the optimal pH for a DC4 crosslinking reaction?
A3: The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5. Below this range, the amine groups are largely protonated and less reactive. Above this range, the hydrolysis of the NHS ester increases significantly, reducing the efficiency of the crosslinking reaction.
Q4: How should I prepare and store my this compound stock solution?
A4: It is recommended to prepare the DC4 stock solution immediately before use, as NHS esters are susceptible to hydrolysis. Dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF. For the reaction, the stock solution can be added to the aqueous reaction buffer. Ensure that the final concentration of the organic solvent in the reaction is low enough not to affect your protein's structure and function.
Q5: How can I confirm that my crosslinking reaction with DC4 was successful?
A5: The success of a crosslinking reaction can be assessed by SDS-PAGE. A successful crosslinking of a protein complex will result in the appearance of higher molecular weight bands corresponding to the crosslinked species. For a more detailed analysis, mass spectrometry can be used to identify the specific crosslinked peptides.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane dibromide | |
| Molecular Weight | 640.3 g/mol | |
| Spacer Arm Length | ~18 Å | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | |
| Target Groups | Primary amines (Lysine, N-terminus) | |
| Cleavability | MS-cleavable (CID) |
Table 2: Comparison of Common Amine-Reactive Crosslinkers
| Crosslinker | Type | Spacer Arm Length | Cleavable | Key Feature |
| DC4 | Homobifunctional | ~18 Å | Yes (MS) | Intrinsic positive charges and MS-cleavability aid in confident identification of crosslinks. |
| BS3 | Homobifunctional | 11.4 Å | No | Water-soluble, commonly used for cell surface crosslinking. |
| DSS | Homobifunctional | 11.4 Å | No | Membrane permeable, for intracellular crosslinking. |
| DSSO | Homobifunctional | 10.1 Å | Yes (MS) | MS-cleavable, provides a distinct signature in MS/MS for easier identification. |
Experimental Protocols
Protocol for Optimizing DC4 Crosslinking to Minimize Non-Specific Binding
This protocol provides a general framework for a crosslinking experiment with the this compound, with an emphasis on optimizing the reaction to reduce non-specific binding.
Materials:
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This compound
-
Anhydrous DMSO or DMF
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Protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)
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SDS-PAGE materials
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Mass spectrometer (for analysis)
Procedure:
-
Protein Preparation:
-
Prepare your protein sample at a known concentration in an amine-free buffer such as HEPES or PBS.
-
-
DC4 Stock Solution Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of DC4 in anhydrous DMSO or DMF.
-
-
Crosslinker Titration:
-
Set up a series of reactions with a constant protein concentration and varying molar excess of DC4 (e.g., 10x, 25x, 50x, 100x, 200x molar excess over the protein).
-
Add the calculated volume of the DC4 stock solution to each protein sample.
-
Incubate the reactions for 30 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Analysis by SDS-PAGE:
-
Analyze the samples from the titration on an SDS-PAGE gel.
-
Stain the gel with Coomassie blue or perform a Western blot if a specific antibody is available.
-
Identify the lowest concentration of DC4 that produces the desired crosslinked product without significant high-molecular-weight smearing or protein aggregation. This is your optimal crosslinker concentration.
-
-
Scale-up and Further Analysis:
-
Perform the crosslinking reaction at the optimized DC4 concentration for your downstream applications, such as mass spectrometry analysis to identify protein-protein interactions.
-
Mandatory Visualization
Caption: Mechanism of DC4 crosslinking and subsequent MS cleavage.
Caption: Workflow for optimizing DC4 crosslinking experiments.
Caption: Decision tree for troubleshooting non-specific binding.
References
Technical Support Center: Improving Identification of DC4 Cross-Linked Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the identification of DC4 cross-linked peptides in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I detecting few or no DC4 cross-linked peptides in my mass spectrometry data?
A1: The low abundance of cross-linked peptides is a primary challenge.[1][2][3] Several factors can contribute to poor detection:
-
Inefficient Cross-linking Reaction: The reaction conditions may not be optimal. It is crucial to optimize the DC4 cross-linker to protein ratio, reaction time, and buffer conditions such as pH.[1][4] The reaction with primary amines (lysine residues and N-termini) is most efficient at a pH range of 7.2 to 9.0.
-
Substoichiometric Nature: Cross-linked peptides represent a very small fraction of the total peptide mixture after enzymatic digestion, often less than 1%. This low stoichiometry can lead to their signals being suppressed by the more abundant unmodified peptides.
-
Sample Complexity: In complex samples like cell lysates, the high number of proteins can dilute the concentration of specific cross-linked pairs, making them difficult to detect.
Recommended Actions:
-
Perform a titration of the DC4 cross-linker to determine the optimal concentration that maximizes intramolecular cross-links while minimizing protein aggregation and non-specific intermolecular cross-links.
-
Employ enrichment strategies to increase the concentration of cross-linked peptides prior to MS analysis.
Q2: My mass spectra for DC4 cross-linked peptides are complex and difficult to interpret. How can I improve spectral quality?
A2: The fragmentation spectra of cross-linked peptides are inherently complex because they contain fragment ions from two different peptide chains. DC4 is an MS-cleavable cross-linker, which helps to simplify this complexity. During collision-induced dissociation (CID), the DC4 linker is designed to fragment, separating the two peptides and allowing for their individual identification.
-
MS-Cleavable Properties of DC4: The DC4 cross-linker contains two intrinsic positive charges within its 1,4-diazoniabicyclo[2.2.2]octane (DABCO) core. This feature facilitates fragmentation at the linker itself during MS/MS analysis, generating characteristic reporter ions and simplifying the identification of the constituent peptides in subsequent MS3 experiments.
-
Fragmentation Method: The choice of fragmentation technique (e.g., CID, HCD, ETD) and the optimization of collision energy are critical. For DC4, CID or HCD can effectively cleave the linker. However, excessive collision energy can lead to intense cross-linker cleavage ions at the expense of valuable peptide sequence ions.
Recommended Actions:
-
Utilize an MS3-based acquisition method. In the MS2 scan, the cross-linker is cleaved, and in the MS3 scan, the individual peptides are fragmented for sequencing.
-
Consider a "pseudo-MS3" approach, which involves in-source fragmentation to cleave the linker, followed by a standard MS2 analysis of the liberated peptides.
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Optimize collision energy to achieve a balance between linker cleavage and the generation of informative fragment ions from the peptide backbones.
Q3: The database search for my DC4 cross-linked peptides is computationally intensive and yields a high number of false positives. How can I refine my search strategy?
A3: The computational challenge arises from the quadratic increase in search space, as all possible peptide pairs must be considered. This complexity can lead to long search times and an increased rate of false discoveries.
-
Specialized Search Software: Standard search algorithms designed for linear peptides are often inadequate for cross-linked data. It is essential to use specialized software that can handle the complexity of cross-linked peptide identification.
-
MS-Cleavable Linker Advantage: The use of an MS-cleavable linker like DC4 significantly reduces the search space from a quadratic (n²) to a linear (2n) problem because the software can first identify the cleaved, linearized peptides.
-
False Discovery Rate (FDR) Estimation: Standard FDR calculations may not be appropriate for cross-linked peptides and can lead to an underestimation of false positives.
Recommended Actions:
-
Use dedicated cross-linking search software such as XlinkX, xiSEARCH, or MaxLynx.
-
Leverage the MS-cleavable nature of DC4 in your data analysis workflow to reduce search complexity.
-
Utilize software that employs specific algorithms for FDR calculation in cross-linking experiments.
Troubleshooting Guides
Guide 1: Improving Low Identification Rates of Cross-Linked Peptides
This guide provides a systematic approach to troubleshooting low yields of identified DC4 cross-linked peptides.
| Step | Parameter to Check | Recommended Action | Rationale |
| 1 | Cross-linking Reaction Efficiency | Optimize DC4 concentration, protein concentration, reaction time, and pH (7.2-9.0). Quench the reaction effectively with a reagent like ammonium bicarbonate. | To ensure an adequate amount of cross-linked product is generated for detection. |
| 2 | Sample Complexity | Implement an enrichment strategy post-digestion. Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC) are effective methods. | To selectively increase the concentration of cross-linked peptides, which are often present in low abundance. SCX is particularly useful as inter-peptide cross-links typically carry more positive charges than linear peptides. |
| 3 | Mass Spectrometry Acquisition | Ensure the use of a high-resolution mass spectrometer. Employ an MS acquisition strategy that favors the selection of cross-linked peptide precursors, which are often larger and have higher charge states. | High mass accuracy is crucial for reducing false positives. Tailoring the acquisition method can improve the chances of selecting low-abundance cross-linked peptides for fragmentation. |
| 4 | Data Analysis Workflow | Use a specialized search engine for cross-linked peptides (e.g., XlinkX, xiSEARCH). Ensure the software is configured correctly for the DC4 linker, including its mass and reactivity. | These tools are designed to handle the complexity of cross-linked peptide data and can significantly improve identification rates and accuracy. |
Guide 2: Data Analysis Workflow for DC4 Cross-Linked Peptides
This guide outlines a logical workflow for the computational analysis of DC4 cross-linking data.
Experimental Protocols
Protocol 1: DC4 Cross-Linking of Bovine Serum Albumin (BSA)
This protocol is adapted from methodologies described for cross-linking standard proteins.
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Protein Preparation: Prepare a 1 mg/mL solution of BSA in a buffer containing 50 mM HEPES (pH 7.4) and 100 mM NaCl.
-
Cross-linker Preparation: Prepare a fresh 50 mM stock solution of DC4 in a suitable solvent like DMSO.
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Cross-linking Reaction: Add the DC4 stock solution to the BSA solution to a final concentration of 0.5 mM to 1 mM. Incubate the reaction for 20-40 minutes at room temperature.
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Quenching: Stop the reaction by adding ammonium bicarbonate from a 500 mM stock to a final concentration of 50 mM. Incubate for 20 minutes at room temperature.
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Denaturation, Reduction, and Alkylation:
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Add sodium deoxycholate to a final concentration of 1% to denature the protein.
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Add DTT to a final concentration of 10 mM and incubate for 20 minutes.
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Add 2-chloroacetamide to a final concentration of 40 mM and incubate for 40 minutes in the dark.
-
-
Enzymatic Digestion: Perform in-solution digestion with an appropriate enzyme, such as trypsin, according to standard protocols.
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Sample Cleanup: Acidify the peptide mixture and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 2: Enrichment of DC4 Cross-Linked Peptides using Strong Cation Exchange (SCX) Chromatography
This protocol provides a general workflow for enriching cross-linked peptides.
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Sample Preparation: Start with the desalted peptide mixture from the digestion step.
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SCX Column Equilibration: Equilibrate a polymer-based SCX spin column with a low-salt buffer (e.g., 20 mM NaCl in 20% acetonitrile, 0.1% formic acid).
-
Sample Loading: Load the peptide sample onto the equilibrated SCX column.
-
Washing: Wash the column with the low-salt buffer to remove singly charged and unmodified peptides.
-
Elution: Elute the more highly charged cross-linked peptides using a step gradient of increasing salt concentrations (e.g., 100 mM NaCl, followed by 500 mM NaCl in 20% acetonitrile, 0.1% formic acid).
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Fraction Desalting: Desalt each collected fraction using a C18 StageTip before proceeding to LC-MS/MS analysis.
Visualizations
Workflow for Troubleshooting Low Cross-Link Identification
This diagram illustrates the logical steps to take when troubleshooting experiments with poor DC4 cross-link identification rates.
Signaling Pathway of DC4 Cross-Linker in MS
This diagram illustrates the fragmentation pathway of a DC4 cross-linked peptide within a mass spectrometer, leading to the identification of the constituent peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
DC4 Crosslinker Technical Support Center
Welcome to the technical support center for the DC4 crosslinker. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with DC4 crosslinking experiments, with a particular focus on data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the this compound?
The this compound is a chemical reagent used in proteomics and structural biology to study protein-protein interactions.[1] It is a mass spectrometry (MS)-cleavable crosslinker with a spacer arm length of approximately 18 Å.[1][2] Its structure includes two intrinsic positive charges, which is a key feature for its function in mass spectrometry analysis.[1][2]
Q2: How does the this compound work?
DC4 functions as a bifunctional reagent that covalently links proteins by reacting with primary amines, primarily the lysine residues and N-termini of polypeptides. This reaction forms stable amide bonds, effectively "freezing" protein interactions for subsequent analysis. The unique feature of DC4 is that it is designed to be cleaved under specific conditions within a mass spectrometer, which simplifies the identification of the cross-linked peptides.
Q3: What are the primary applications of the this compound?
The this compound is primarily used for:
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Protein-Protein Interaction Mapping: Identifying novel protein complexes and mapping interaction networks within cells.
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Structural Biology: Providing distance constraints to help elucidate the three-dimensional structures of protein complexes.
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Mass Spectrometry-Based Proteomics: Facilitating the identification and quantification of interacting proteins due to its cleavable nature.
Q4: What makes DC4 particularly suitable for mass spectrometry analysis?
DC4 is considered an MS-cleavable crosslinker. Its structure contains quaternary amine moieties that are highly susceptible to fragmentation by collision-induced dissociation (CID) or in-source decay. This targeted fragmentation occurs at the crosslinker itself, breaking it apart while leaving the cross-linked peptides intact. This process simplifies complex MS/MS spectra, making it easier to identify the individual peptides that were linked.
Data and Properties
Table 1: Properties of this compound
| Property | Value |
| Spacer Arm Length | ~18 Å |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (Lysine, Protein N-termini) |
| Cleavability | MS-cleavable (CID, In-source decay) |
| Solubility | Soluble in DMSO and PBS (pH 7.2) |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month |
Table 2: Key Mass Values for DC4 Data Analysis
| Description | Mass (Da) |
| Signature Mass Difference Between Fragments | 112.1001 |
| Mass of this compound | 640.3 |
Experimental Protocols
General Protocol for DC4 Crosslinking
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Protein Sample Preparation:
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Ensure the protein sample is in a buffer free of primary amines (e.g., Tris), which would compete with the crosslinking reaction. Phosphate-buffered saline (PBS) or HEPES buffers are commonly used.
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The protein concentration should be optimized to favor intra-complex crosslinks over inter-complex crosslinks.
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Crosslinking Reaction:
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Prepare a fresh stock solution of DC4 in an appropriate solvent like DMSO.
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Add the this compound to the protein sample at a carefully optimized molar excess. Titration experiments are recommended to find the optimal concentration that maximizes crosslinking without causing protein precipitation.
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Incubate the reaction at room temperature or 4°C for a specified time (e.g., 30-60 minutes).
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Quench the reaction by adding a buffer containing a high concentration of primary amines, such as Tris-HCl, to consume any unreacted crosslinker.
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Sample Preparation for Mass Spectrometry:
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Denature, reduce, and alkylate the cross-linked protein sample.
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Digest the protein sample with a protease, typically trypsin. Note that crosslinking at lysine residues can reduce the number of available tryptic cleavage sites, potentially resulting in larger peptides.
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Enrich for cross-linked peptides if necessary, as they are often low in abundance compared to linear peptides.
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Mass Spectrometry Analysis:
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Analyze the peptide mixture using a mass spectrometer capable of MS/MS or MS3 fragmentation, such as an Orbitrap or ion trap instrument.
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Employ a data acquisition strategy that favors the selection of higher-charged precursor ions (≥3+), which are more likely to be cross-linked peptides.
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Use a fragmentation method (e.g., CID, HCD) that efficiently cleaves the this compound.
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Troubleshooting Guides
Problem 1: Low or no crosslinking efficiency observed on an SDS-PAGE gel.
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Possible Cause: Hydrolysis of the NHS-ester reactive groups.
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Solution: Prepare the DC4 stock solution immediately before use. Ensure the crosslinker is stored in a desiccated environment and equilibrated to room temperature before opening to prevent condensation.
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Possible Cause: Presence of primary amines in the reaction buffer.
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Solution: Use a buffer system that does not contain primary amines, such as PBS or HEPES.
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-
Possible Cause: Suboptimal crosslinker concentration.
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Solution: Perform a titration experiment with varying molar excess ratios of DC4 to your protein to determine the optimal concentration.
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Problem 2: Low identification rate of cross-linked peptides in MS data.
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Possible Cause: Inefficient fragmentation of the cross-linked peptides.
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Solution: Optimize the collision energy in your MS method. For DC4, a lower collision energy might be sufficient to cleave the linker, followed by a higher energy fragmentation (in an MS3 experiment) to sequence the resulting peptides. Consider using a "stepped HCD" approach if available on your instrument.
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-
Possible Cause: The data analysis software is not configured correctly for DC4.
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Solution: Use specialized cross-linking data analysis software (e.g., xiSEARCH, MeroX, Kojak). Ensure you have correctly defined the mass of the this compound and the masses of its fragments after cleavage.
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-
Possible Cause: Cross-linked peptides are too low in abundance.
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Solution: Consider implementing an enrichment strategy for cross-linked peptides, such as size exclusion chromatography or strong cation exchange, prior to LC-MS/MS analysis.
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Problem 3: MS/MS spectra are complex and difficult to interpret.
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Possible Cause: Co-fragmentation of multiple precursor ions.
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Solution: Narrow the precursor isolation window in your mass spectrometer settings to minimize the chances of selecting and fragmenting multiple peptide species at the same time.
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Possible Cause: The data acquisition method is not optimal for DC4.
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Solution: For DC4, an MS3-based acquisition strategy is often effective. In the MS2 scan, the crosslinker is cleaved, and in the MS3 scan, the individual peptides are sequenced. Alternatively, a pseudo-MS3 approach with in-source fragmentation can increase identifications.
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Problem 4: The characteristic fragmentation pattern of DC4 is not observed.
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Possible Cause: Incorrect fragmentation energy.
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Solution: The energy required to cleave DC4 is relatively low. If the collision energy is too high in the initial fragmentation event, you may be fragmenting the peptide backbones simultaneously with the linker, obscuring the characteristic pattern. Optimize the collision energy to favor cleavage of the linker first.
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Possible Cause: The data analysis software is not searching for the correct signature ions.
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Solution: The cleavage of DC4 typically results in pairs of ions separated by a defined mass difference (112.1001 Da). Ensure your software is specifically searching for these signature pairs to identify potential cross-linked peptides.
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Visualizations
Caption: General experimental workflow for DC4 crosslinking mass spectrometry.
Caption: Characteristic fragmentation pathway of a DC4-crosslinked peptide pair in MS/MS.
Caption: Troubleshooting workflow for low cross-link identification in DC4 data analysis.
References
dealing with complex spectra from DC4 crosslinker
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the DC4 crosslinker.
Troubleshooting Guide
Complex mass spectra are a common challenge when working with crosslinkers. This guide provides solutions to specific issues you may encounter with DC4.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal from Crosslinked Peptides | - Inefficient crosslinking reaction.[1] - Low abundance of crosslinked species.[1][2][3] - Suboptimal crosslinker-to-protein ratio.[2] - Hydrolysis of the NHS-ester reactive groups. | - Optimize the crosslinker-to-protein molar ratio by performing a titration. - Ensure the reaction buffer pH is between 7.2 and 9.0 and is free of primary amines (e.g., Tris, glycine). - Increase protein concentration to favor intermolecular crosslinking. - Prepare the DC4 stock solution in anhydrous DMSO and use it promptly after dilution in aqueous buffer. |
| High Spectral Complexity and Dominant Unmodified Peptides | - Sample complexity, especially in cell lysates, can suppress the signal of low-abundance crosslinked peptides. - Inefficient enrichment of crosslinked peptides. | - Implement enrichment strategies such as size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX) to isolate larger, crosslinked species. - For highly complex samples, consider pre-fractionation of proteins before crosslinking or peptides after digestion. |
| Spectra Dominated by Crosslinker Fragment Ions with Poor Peptide Sequence Coverage | - The high lability of the this compound can lead to preferential fragmentation of the crosslinker itself, especially in stepped HCD MS2 methods, at the expense of peptide backbone fragmentation. | - Utilize an MS3-based acquisition method. The MS2 scan isolates the characteristic reporter ions from DC4 cleavage, and the MS3 scan fragments the individual peptides for sequencing. - Employ a pseudo-MS3 approach with in-source fragmentation to generate the constituent peptides for subsequent MS2 analysis. |
| Difficulty in Identifying Crosslinked Peptides with Search Algorithms | - Standard search algorithms may not be optimized for the unique fragmentation pattern of DC4. - Increased peptide size due to crosslinking can lead to inefficient fragmentation and complex spectra. | - Use specialized software or algorithms designed for MS-cleavable crosslinkers that can recognize the characteristic mass difference of the DC4 reporter ions (112 Da). - Consider using a combination of proteases to generate smaller crosslinked peptides that may be more amenable to fragmentation and analysis. |
| Protein Precipitation During or After Crosslinking | - Excessive crosslinking leading to large, insoluble aggregates. - Modification of primary amines can alter the protein's isoelectric point (pI), reducing its solubility. | - Reduce the molar excess of the this compound. - Shorten the reaction time or perform the incubation at a lower temperature (e.g., 4°C). - Ensure the buffer pH is not close to the theoretical pI of the modified protein. |
Frequently Asked Questions (FAQs)
1. What is the chemical nature of the this compound and how does it work?
DC4 is a homobifunctional, N-hydroxysuccinimide (NHS) ester-based crosslinker with a spacer arm length of approximately 18 Å. Its core contains a 1,4-diazoniabicyclo[2.2.2]octane (DABCO) moiety, which imparts two permanent positive charges. The NHS esters react with primary amines, primarily on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds. The key feature of DC4 is its mass spectrometry (MS)-cleavable nature. The quaternary amine structure is labile and fragments predictably during collision-induced dissociation (CID) or in-source decay in the mass spectrometer.
2. What are the advantages of using the this compound?
The primary advantages of DC4 include:
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MS-Cleavability: Simplifies the identification of crosslinked peptides by generating characteristic reporter ions, turning a complex identification problem into the detection of two separate peptides.
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Intrinsic Positive Charges: The two permanent positive charges can enhance the ionization efficiency of crosslinked peptides during mass spectrometry.
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High Reactivity and Solubility: DC4 is highly reactive towards primary amines and is soluble in aqueous solutions, facilitating its use in biological experiments.
3. What is the characteristic fragmentation pattern of DC4 in a mass spectrometer?
During CID or in-source decay, the this compound cleaves on either side of the positively charged DABCO core. This results in a pair of ions for each peptide in the crosslink, separated by a characteristic mass of 112 Da. Subsequent MS3 fragmentation of these reporter ions allows for the sequencing of the individual peptides.
4. What type of mass spectrometry acquisition method is best suited for DC4?
An MS3-based acquisition method is generally recommended for the analysis of DC4-crosslinked peptides. This approach allows for the specific selection and fragmentation of the constituent peptides after the initial cleavage of the crosslinker in the MS2 scan. A pseudo-MS3 method involving in-source fragmentation can also be effective and may increase the number of identified crosslinks.
5. How should I prepare and store the this compound?
DC4 is typically supplied as a crystalline solid and should be stored at -20°C. For use, it is recommended to prepare a stock solution in an anhydrous organic solvent like DMSO. This stock solution should be protected from moisture to prevent hydrolysis of the NHS esters. For experiments, the stock solution can be diluted into an appropriate aqueous buffer immediately before use. It is not recommended to store aqueous solutions of DC4 for more than one day.
Experimental Protocol: In-Situ Crosslinking of a Protein Complex with DC4
This protocol provides a general framework for crosslinking a purified protein complex. Optimization of concentrations and incubation times may be necessary for your specific system.
Materials:
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Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0)
-
This compound
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Anhydrous DMSO
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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SDS-PAGE reagents
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Mass spectrometry-grade reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
Procedure:
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Sample Preparation: Prepare your protein complex at a suitable concentration (e.g., 0.5-2 mg/mL) in an amine-free buffer.
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DC4 Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to create a fresh, concentrated stock solution (e.g., 10-50 mM).
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Crosslinking Reaction: Add the DC4 stock solution to the protein sample to achieve the desired final molar excess (e.g., 25-100 fold molar excess of crosslinker to protein). Gently mix and incubate the reaction at room temperature for 30-60 minutes.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DC4.
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Verification of Crosslinking: Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.
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Sample Preparation for Mass Spectrometry:
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Denature, reduce, and alkylate the crosslinked protein sample.
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Digest the protein with a protease such as trypsin overnight.
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Acidify the digest to stop the enzymatic reaction.
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Desalt the peptide mixture using a C18 spin column or equivalent.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer equipped with an MS3 acquisition method or a pseudo-MS3 method with in-source fragmentation.
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Data Analysis: Use a specialized search engine that can identify crosslinked peptides based on the characteristic fragmentation pattern of DC4 to analyze the raw mass spectrometry data.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fragmentation of Cross-Linked Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of chemically cross-linked peptides.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in analyzing cross-linked peptides by mass spectrometry?
A major challenge is the low abundance of cross-linked peptides compared to linear, unmodified peptides, which can be as low as <0.1% of the total ion intensity.[1][2] This often results in low-intensity signals that are difficult to select for fragmentation.[3] Additionally, the resulting fragmentation spectra can be complex and difficult to interpret.[4][5]
Q2: Which fragmentation method is best for my cross-linked peptides?
The optimal fragmentation method depends on the type of cross-linker used, the nature of the peptides, and the instrumentation available. Here's a general comparison:
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Collision-Induced Dissociation (CID): A widely used method that is effective for many peptide types.
-
Higher-Energy C-trap Dissociation (HCD): Often provides better sequence coverage and is considered the method of choice for most non-cleavable cross-linked species.
-
Electron Transfer Dissociation (ETD): Complementary to CID and HCD, ETD is particularly useful for highly charged peptides and preserving post-translational modifications. It can also be beneficial for fragmenting larger cross-linked peptides.
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Combined Approaches (e.g., EThcD, ETciD): These hybrid methods can leverage the advantages of different fragmentation techniques to maximize sequence coverage. EThcD, for instance, has shown to be optimal for cross-linked species with high charge density.
Q3: What are MS-cleavable cross-linkers and how do they help in fragmentation analysis?
MS-cleavable cross-linkers, such as Disuccinimidyl Sulfoxide (DSSO), contain bonds that are designed to break under specific conditions in the mass spectrometer. This simplifies data analysis by generating characteristic reporter ions, which helps in identifying the cross-linked peptides and reduces the complexity of the fragmentation spectra.
Q4: How do I optimize the collision energy for fragmentation?
Optimizing the Normalized Collision Energy (NCE) is crucial for obtaining high-quality fragmentation spectra. The optimal NCE can vary depending on the instrument and the specific cross-linked peptides. A common approach is to use a "stepped" NCE, which applies a range of collision energies to a single precursor ion. This increases the chances of obtaining informative fragment ions from both peptide chains. For example, a stepped HCD approach with 27 ± 6% NCE has been shown to be effective for DSSO cross-linked peptides.
Q5: I'm observing poor fragmentation for one of the peptide chains in the cross-link. What can I do?
This is a common issue in cross-linking mass spectrometry. Here are a few strategies to address this:
-
Optimize Collision Energy: Experiment with different NCE values or use a stepped NCE approach.
-
Try Different Fragmentation Methods: If available, try alternative fragmentation methods like ETD or combined approaches (EThcD).
-
MSn Experiments: If your instrument supports it, performing an additional round of fragmentation (MS3) on a fragment ion from the poorly sequenced peptide can provide more information.
Troubleshooting Guides
Problem 1: Low Identification Rate of Cross-Linked Peptides
A low number of identified cross-links is a frequent problem in XL-MS experiments.
| Possible Cause | Recommended Solution |
| Inefficient Cross-Linking Reaction | Optimize the cross-linker concentration and reaction time. Ensure the buffer composition is compatible with the cross-linking chemistry. |
| Low Abundance of Cross-Linked Peptides | Implement enrichment strategies such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) to enrich for cross-linked peptides before MS analysis. |
| Suboptimal Fragmentation | Systematically optimize fragmentation parameters, including the choice of fragmentation method (CID, HCD, ETD) and collision energy. Consider using a data-dependent decision tree to apply the optimal fragmentation method based on precursor charge and mass-to-charge ratio. |
| Inadequate Data Analysis | Utilize specialized software designed for analyzing cross-linked peptide data, such as MeroX, Xi, or pLink. Ensure that your search parameters account for the mass of the cross-linker and any potential modifications. |
Problem 2: Ambiguous or Incorrect Cross-Link Identifications
Incorrectly identified cross-links can lead to flawed structural models.
| Possible Cause | Recommended Solution |
| Incomplete Fragmentation | Strive for fragmentation methods that provide good sequence coverage for both peptides in the cross-link. Be cautious of identifications where one peptide has poor or no fragmentation evidence. |
| Low Mass Accuracy | Use high-resolution and high mass accuracy measurements for both precursor and fragment ions to minimize false positives. |
| Co-fragmentation of Multiple Precursors | Narrow the isolation window for precursor ion selection to reduce the chances of co-fragmenting multiple peptide species. |
| Isobaric Species | Be aware that different combinations of cross-linked peptides can have the same precursor mass. High-quality fragmentation is essential to distinguish between these possibilities. |
Data Presentation
Table 1: Comparison of Fragmentation Methods for Cross-Linked Peptides
| Fragmentation Method | Principle | Advantages | Disadvantages | Best Suited For |
| CID (Collision-Induced Dissociation) | Collision with an inert gas to induce fragmentation. | Well-established and widely available. | Can have lower sequence coverage for some cross-links. | General purpose, especially for lower charge state precursors. |
| HCD (Higher-Energy C-trap Dissociation) | Beam-type CID performed in the HCD cell. | Often yields higher sequence coverage and more identified cross-links than CID. | Most non-cleavable cross-linked peptides. | |
| ETD (Electron Transfer Dissociation) | Electron transfer from a radical anion to the peptide cation. | Preserves post-translational modifications and is effective for highly charged peptides. | Can result in incomplete fragmentation. Slower scan speed compared to HCD. | Highly charged precursors and fragile modifications. |
| EThcD/ETciD | Combination of ETD with HCD or CID. | Leverages the benefits of both methods to maximize sequence coverage. | Requires more advanced instrumentation. | Cross-linked peptides with high charge density. |
Table 2: Key Parameters for Optimizing Fragmentation of Cross-Linked Peptides
| Parameter | Description | Typical Starting Points & Considerations |
| Normalized Collision Energy (NCE) | The energy applied to induce fragmentation. | For HCD, start with a stepped NCE (e.g., 25-35%). For DSSO, 27 ± 6% has been shown to be effective. |
| Activation Time | The duration of the fragmentation event. | For ETD, this is a critical parameter to optimize. |
| Isolation Window | The m/z range used to select precursor ions for fragmentation. | A narrower window (e.g., 1.2-1.6 m/z) can reduce co-fragmentation. |
| Resolution | The ability to distinguish between ions of similar m/z. | Higher resolution for both MS1 and MS2 scans improves mass accuracy and confidence in identification. |
| Charge State Selection | Filtering for specific precursor charge states. | Cross-linked peptides typically have a charge state of 3+ or higher. Excluding lower charge states can enrich for cross-link precursors. |
Experimental Protocols & Workflows
A detailed experimental protocol should be tailored to the specific cross-linker, protein system, and available instrumentation. However, a general workflow can be outlined.
Caption: A generalized workflow for a cross-linking mass spectrometry experiment.
Logical Troubleshooting Workflow
When encountering issues with low identification rates, a systematic approach to troubleshooting is recommended.
Caption: A logical workflow for troubleshooting low cross-link identification rates.
References
- 1. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 3. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield of Cross-Linked Peptides with DC4
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields of cross-linked peptides when using the DC4 cross-linker. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Q1: Why am I observing a low yield of cross-linked peptides in my experiment with DC4?
A low yield of cross-linked peptides when using DC4 can stem from several factors throughout the experimental workflow. Key areas to investigate include the cross-linker to protein ratio, reaction conditions, and mass spectrometry parameters. It is crucial to optimize the ratio of DC4 to your protein to maximize cross-linking efficiency while minimizing non-specific interactions[1][2].
Q2: How can I optimize the cross-linker to protein ratio?
To find the optimal DC4 concentration, it is recommended to perform a titration experiment. This involves setting up a series of reactions with a range of cross-linker to protein molar ratios and evaluating the products by SDS-PAGE. The goal is to identify the ratio that maximizes the formation of intramolecular cross-links (within a protein complex) while minimizing the formation of intermolecular cross-links (between different complexes), which can lead to nonspecific interactions[1][2].
Q3: My cross-linking reaction seems to be inefficient despite optimizing the DC4 concentration. What other reaction conditions should I check?
Several other factors can influence the efficiency of the cross-linking reaction:
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Buffer Composition: Ensure your reaction buffer does not contain primary amines, such as Tris or glycine, as these will compete with the primary amines on your protein for reaction with the DC4 cross-linker. Buffers like HEPES or PBS at a pH of 7.4 are generally recommended[3].
-
Protein Concentration: The concentration of your protein sample can impact the kinetics of the cross-linking reaction. It is important to maintain a consistent and appropriate protein concentration as specified in established protocols.
-
Incubation Time and Temperature: The reaction time and temperature are critical parameters. A typical starting point is to incubate the reaction for a specific duration at room temperature, but this may need to be optimized for your specific protein system.
Q4: I have confirmed good cross-linking via SDS-PAGE, but I am still identifying a low number of cross-linked peptides by mass spectrometry. What could be the issue?
If you observe a discrepancy between your SDS-PAGE results and your mass spectrometry data, the issue may lie in the mass spectrometry acquisition and data analysis steps.
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Fragmentation Method: The DC4 cross-linker is designed to be cleavable upon collision-induced dissociation (CID) or in-source decay. However, with some fragmentation methods like stepped Higher-Energy C-trap Dissociation (HCD), DC4 cross-linked peptides can generate intense cross-linker cleavage ions at the expense of peptide sequence ions. This can lower the confidence score of the peptide-spectrum match and lead to fewer identified cross-links.
-
MS3-based Approach: To overcome the issue of poor fragmentation of the peptide backbone, an MS3-based approach is often recommended for DC4 cross-linked peptides. In this method, the first MS/MS step isolates the cross-linked peptide, and a subsequent MS3 scan fragments the individual peptides, leading to better sequence coverage and more confident identifications.
-
Data Analysis Software: Ensure you are using a software algorithm specifically designed for the analysis of data from cleavable cross-linkers. These programs are equipped to identify the characteristic fragmentation pattern of DC4, where cross-linked peptides appear as pairs of ions with a defined mass difference.
Frequently Asked Questions (FAQs)
Q1: What is the DC4 cross-linker and what is it used for?
DC4 is a mass spectrometry-cleavable cross-linking reagent with a spacer arm of approximately 18Å. It is used to study protein-protein interactions by covalently linking proteins that are in close proximity. A key feature of DC4 is that it contains two intrinsic positive charges, which aids in the mass spectrometric identification of the cross-linked peptides.
Q2: How does the cleavable nature of DC4 aid in peptide identification?
The DC4 cross-linker is designed to fragment in the mass spectrometer during collision-induced dissociation (CID) or in-source decay. This cleavage occurs on either side of the positive charges within the cross-linker, resulting in the original two peptides being separated. This simplifies the mass spectrum and allows for the identification of the individual peptides, making it easier to determine which amino acids were cross-linked.
Q3: What type of functional groups does DC4 react with?
DC4 is an amine-reactive cross-linker. It specifically reacts with primary amines, which are found on the side chain of lysine residues and the N-terminus of proteins.
Q4: Is DC4 soluble in aqueous buffers?
The solubility of DC4 is dependent on the specific buffer. According to one source, it has a solubility of 3 mg/ml in PBS (pH 7.2) and 11 mg/ml in DMSO. It is important to ensure the cross-linker is fully dissolved before adding it to your protein solution.
Data Presentation
| Parameter | Effect on Cross-linking Yield | Recommendation |
| Cross-linker to Protein Ratio | A low ratio can lead to insufficient cross-linking, while a high ratio can cause excessive modification and aggregation. | Perform a titration experiment to determine the optimal molar ratio for your specific protein. |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the cross-linker, reducing the yield. | Use non-amine containing buffers such as HEPES or PBS. |
| pH | The reactivity of primary amines is pH-dependent. | A pH range of 7.0-8.0 is generally recommended for amine-reactive cross-linkers. |
| Mass Spectrometry Fragmentation | Inappropriate fragmentation methods (e.g., stepped HCD) can lead to poor peptide sequencing. | Utilize an MS3-based acquisition method to improve the identification of DC4 cross-linked peptides. |
Experimental Protocols
Optimizing DC4 Cross-linking Conditions
-
Protein Preparation: Prepare your protein of interest in a suitable amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) at a concentration of 1 mg/mL.
-
DC4 Stock Solution: Prepare a fresh stock solution of DC4 in an appropriate solvent (e.g., DMSO or aqueous buffer) at a high concentration (e.g., 50 mM).
-
Titration Reaction: Set up a series of reactions in separate microcentrifuge tubes. To each tube containing a fixed amount of protein, add varying amounts of the DC4 stock solution to achieve a range of molar excess of cross-linker to protein (e.g., 10:1, 25:1, 50:1, 100:1).
-
Incubation: Incubate the reactions at room temperature for 40 minutes.
-
Quenching: Stop the cross-linking reaction by adding a quenching solution, such as ammonium bicarbonate, to a final concentration of 50 mM. Incubate for an additional 20 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the results of the titration by running the samples on an SDS-PAGE gel. The optimal condition is the one that shows a clear shift in the protein band, indicating cross-linking, without the formation of high molecular weight aggregates.
-
Sample Preparation for Mass Spectrometry: Once the optimal cross-linking condition is determined, the cross-linked sample can be processed for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
Mandatory Visualization
Caption: Experimental workflow for DC4 cross-linking of peptides.
Caption: Troubleshooting workflow for low DC4 cross-linking yield.
References
DC4 crosslinker reaction time optimization
Welcome to the technical support center for the DC4 crosslinker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during protein crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for DC4 crosslinking?
A1: The ideal reaction time for DC4 crosslinking can vary depending on the protein concentration and the desired degree of crosslinking. For a 1 mg/mL solution of Bovine Serum Albumin (BSA), a reaction time of 20 minutes at room temperature has been used successfully.[1] In another study involving E. coli lysate at 1 mg/mL, a 40-minute incubation at room temperature was employed.[1] It is recommended to perform a time-course experiment (e.g., 10, 20, 40, 60 minutes) to determine the optimal reaction time for your specific protein of interest and experimental goals.
Q2: What is the recommended pH for the DC4 crosslinking reaction?
A2: DC4 is an NHS-ester-based crosslinker, and the reaction with primary amines (like the side chain of lysine residues) is most efficient at a pH range of 7-9.[2] A commonly used buffer for DC4 crosslinking is HEPES at pH 7.4.[1] Using a buffer with a pH below 7.0 will decrease the reaction efficiency, while a pH above 9.0 can lead to hydrolysis of the NHS ester, reducing the crosslinker's effectiveness.[2]
Q3: What is the optimal temperature for the DC4 crosslinking reaction?
A3: DC4 crosslinking reactions are typically performed at room temperature. Lowering the temperature (e.g., to 4°C) can slow down the reaction and may require longer incubation times. Conversely, increasing the temperature is generally not recommended as it can accelerate the hydrolysis of the NHS ester and potentially affect the stability of the protein.
Q4: How do I determine the optimal this compound-to-protein molar ratio?
A4: The optimal molar ratio of DC4 to your protein is crucial for achieving efficient crosslinking without causing excessive aggregation. This ratio should be determined empirically for each new protein or experimental setup. A good starting point is to test a range of molar excess of DC4 over the protein. For example, in a study with aldolase, a 25-fold molar ratio of crosslinker to lysine residues was used. For a 1 mg/mL BSA solution, DC4 concentrations of 0.5 mM and 1 mM have been utilized. It is recommended to perform a titration experiment and analyze the results by SDS-PAGE to identify the ratio that maximizes the formation of desired crosslinked species while minimizing non-specific high-molecular-weight aggregates.
Q5: What buffers are compatible with the this compound?
A5: It is essential to use buffers that do not contain primary amines, as these will compete with the protein for reaction with the this compound. Amine-free buffers such as HEPES, PBS (phosphate-buffered saline), and carbonate/bicarbonate buffers are recommended. Avoid using buffers containing Tris or glycine.
Q6: How should I prepare and store this compound stock solutions?
A6: DC4 is moisture-sensitive. It is recommended to prepare stock solutions immediately before use by dissolving the crosslinker in an anhydrous solvent like DMSO. Unused reconstituted crosslinker should be discarded as the NHS-ester moiety readily hydrolyzes.
Q7: How can I quench the DC4 crosslinking reaction?
A7: The crosslinking reaction can be stopped by adding a quenching reagent that contains primary amines. A common and effective quenching solution is ammonium bicarbonate, added to a final concentration of 50 mM, followed by a 20-minute incubation at room temperature. Tris buffer can also be used for quenching.
Troubleshooting Guides
Problem 1: Low or No Crosslinking Efficiency
If you observe minimal or no formation of higher molecular weight bands on an SDS-PAGE gel, consider the following potential causes and solutions.
| Possible Cause | Recommended Action |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.0 and 9.0. A pH of 7.4 is a good starting point. |
| Presence of Primary Amines in Buffer | Use an amine-free buffer such as HEPES or PBS. Avoid buffers containing Tris or glycine. |
| Hydrolyzed this compound | Prepare fresh DC4 stock solution in anhydrous DMSO immediately before use. Do not use previously prepared stock solutions. |
| Insufficient DC4 Concentration | Perform a titration experiment to determine the optimal molar excess of DC4 to your protein. Start with a 20- to 500-fold molar excess as a general guideline for NHS-ester crosslinkers. |
| Short Reaction Time | Increase the incubation time. Perform a time-course experiment to find the optimal duration for your specific protein. |
| Low Protein Concentration | Increase the concentration of your protein. Low protein concentrations can favor hydrolysis of the crosslinker over the crosslinking reaction. |
| Inaccessible Lysine Residues | The lysine residues on your protein may not be sterically available for crosslinking. Consider denaturing your protein if the native structure is not a requirement for your experiment. |
Problem 2: Excessive Protein Aggregation/Precipitation
If you observe significant high-molecular-weight smearing or precipitation in your sample after the crosslinking reaction, consider these factors.
| Possible Cause | Recommended Action |
| Excessive DC4 Concentration | Reduce the molar excess of the this compound. Perform a titration to find a concentration that favors intramolecular or specific intermolecular crosslinks over non-specific aggregation. |
| Prolonged Reaction Time | Decrease the incubation time. Shorter reaction times can help to limit the extent of crosslinking and reduce aggregation. |
| High Protein Concentration | Reduce the concentration of your protein. High concentrations can promote non-specific intermolecular crosslinking. |
| Inappropriate Buffer Conditions | Optimize the buffer composition, including ionic strength and the presence of additives that may help to maintain protein solubility. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for a Target Protein
This protocol provides a general framework for determining the optimal DC4 concentration for your protein of interest.
-
Protein Preparation: Prepare your protein in an amine-free buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) at a desired concentration (e.g., 1 mg/mL).
-
DC4 Stock Solution: Immediately before use, dissolve DC4 in anhydrous DMSO to prepare a stock solution (e.g., 50 mM).
-
Reaction Setup: Set up a series of reactions with varying final concentrations of DC4. For a 1 mg/mL protein solution, you could test final DC4 concentrations of 0.25 mM, 0.5 mM, 1 mM, and 2 mM. Include a no-crosslinker control.
-
Incubation: Incubate the reactions at room temperature for a set time (e.g., 30 minutes).
-
Quenching: Stop the reactions by adding ammonium bicarbonate to a final concentration of 50 mM and incubate for an additional 20 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE. The optimal DC4 concentration will show a clear shift in the protein band to a higher molecular weight, indicating crosslinking, with minimal formation of high-molecular-weight aggregates in the stacking gel.
Protocol 2: Time-Course Experiment for DC4 Crosslinking
This protocol helps to determine the optimal reaction time for your experiment.
-
Protein and DC4 Preparation: Prepare your protein and a fresh stock solution of DC4 as described in Protocol 1.
-
Reaction Setup: Prepare a master mix of your protein and the determined optimal concentration of DC4.
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Time Points: At various time points (e.g., 5, 10, 20, 40, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction as described in Protocol 1.
-
Analysis by SDS-PAGE: Analyze the samples from each time point on an SDS-PAGE gel to observe the progression of the crosslinking reaction and determine the optimal incubation time.
Visualizations
Caption: A general experimental workflow for DC4 crosslinking.
Caption: A troubleshooting workflow for low DC4 crosslinking efficiency.
References
Validation & Comparative
A Head-to-Head Battle of Crosslinkers: DC4 vs. DSSO in XL-MS Performance
For researchers, scientists, and drug development professionals leveraging cross-linking mass spectrometry (XL-MS) to unravel protein structures and interactions, the choice of crosslinking reagent is a critical determinant of experimental success. This guide provides a detailed comparison of two popular MS-cleavable crosslinkers, DC4 and Disuccinimidyl sulfoxide (DSSO), offering insights into their respective performance characteristics based on available experimental data.
Both DC4 and DSSO are amine-reactive, MS-cleavable crosslinkers that enable the identification of cross-linked peptides, which is crucial for mapping protein-protein interactions and defining protein topology. Their key distinction lies in their chemical structure, which in turn influences their fragmentation behavior and overall performance in XL-MS workflows. DSSO features a sulfoxide bond that is labile under collision-induced dissociation (CID), while DC4 incorporates quaternary amine moieties, rendering it highly susceptible to gas-phase fragmentation.
Quantitative Performance Comparison
Experimental data directly comparing DC4 and DSSO reveals significant differences in the number of identified cross-links, particularly under varying analytical methodologies. A study analyzing cross-linked E. coli lysate provides a clear quantitative benchmark for the two reagents.
| Sample | Analysis Method | Unique Cross-linked Peptide Pairs (DSSO) | Unique Cross-linked Peptide Pairs (DC4) |
| E. coli Lysate | Conventional (Stepped HCD for DSSO, MS3 for DC4) | 451 | 467 |
| E. coli Lysate | Pseudo-MS3 | 89 | 366[1] |
This data highlights that under conventional analysis methods, both crosslinkers perform comparably in terms of the number of identified unique cross-linked peptide pairs. However, when employing a pseudo-MS3 approach that relies on in-source fragmentation, the higher lability of DC4 results in a significantly greater number of identified cross-links compared to DSSO.[1]
Key Performance Characteristics
| Feature | DC4 Crosslinker | DSSO Crosslinker |
| Chemical Structure | Contains cyclic diamines with two intrinsic positive charges.[2] | Contains a sulfoxide bond in the spacer arm. |
| MS-Cleavability | Highly labile due to quaternary amine structure.[1][3] | Cleavable at the sulfoxide bond via collision-induced dissociation (CID). |
| Fragmentation Behavior | Fragmentation occurs adjacent to both nitrogen atoms, readily producing two intact peptide fragments. The more labile nature of DC4 generates peptide intensities that are much higher than the crosslinked peptide. | CID-induced cleavage of the C-S bond next to the sulfoxide results in a pair of peptide fragments with characteristic mass modifications (+54 Da and +104 Da). The combined fragment intensity is typically less than the intensity of the parent cross-linked peptide. |
| Spacer Arm Length | 13.6 Å | 10.1 Å |
| Data Analysis | The in-source decay fragmentation provides a unique series of ions that can be leveraged by specific computational algorithms. | The predictable fragmentation pattern with characteristic reporter ions simplifies data analysis and allows for targeted identification strategies. |
Experimental Protocols
The following are generalized protocols for in-solution cross-linking using DC4 and DSSO. Optimal concentrations and incubation times may vary depending on the protein or protein complex under investigation.
DC4 Cross-linking Protocol (Adapted from Aldolase Cross-linking)
-
Protein Preparation: Prepare the purified protein (e.g., aldolase) in a suitable buffer such as HEPES, pH 7.5.
-
Crosslinker Preparation: Freshly prepare a stock solution of DC4 in an anhydrous solvent like DMSO.
-
Cross-linking Reaction: Add the DC4 stock solution to the protein sample to achieve the desired final concentration. The optimal ratio of DC4 should be determined empirically to maximize cross-linking efficiency while minimizing non-specific interactions.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 30-60 minutes.
-
Quenching: Terminate the reaction by adding a quenching buffer, such as ammonium bicarbonate or Tris, to a final concentration that will consume the excess reactive groups of the crosslinker.
-
Sample Preparation for MS: Proceed with standard proteomics sample preparation steps, including reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the digested peptide mixture by LC-MS/MS. Employing an MS3-based acquisition method is often beneficial for identifying DC4 cross-linked peptides due to their high lability.
DSSO Cross-linking Protocol
-
Protein Preparation: Solubilize the protein of interest (e.g., BSA) in a buffer such as HEPES (20 mM HEPES, pH 8.0, 150 mM NaCl, 1.5 mM MgCl2).
-
Crosslinker Preparation: Prepare a 50 mM stock solution of DSSO by dissolving it in DMSO.
-
Cross-linking Reaction: Add the DSSO stock solution to the protein sample. A 1:1 molar ratio of protein amine groups to DSSO can be a starting point for optimization.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding 1M ammonium bicarbonate to a final concentration of 20 mM.
-
Sample Preparation for MS: Follow standard procedures for reduction, alkylation, and proteolytic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using an LC-MS/MS system. A stepped-HCD fragmentation method is often effective for identifying DSSO cross-linked peptides.
Experimental Workflow and Data Analysis Logic
The general workflow for an XL-MS experiment is depicted below. This process begins with the cross-linking of a protein or protein complex, followed by enzymatic digestion and subsequent analysis by mass spectrometry to identify the cross-linked peptides.
Caption: A generalized workflow for a cross-linking mass spectrometry (XL-MS) experiment.
The choice between DC4 and DSSO will depend on the specific experimental goals and the available instrumentation. DC4's high lability can be advantageous for certain applications and analytical setups, potentially leading to a higher number of identified cross-links. Conversely, the well-characterized fragmentation of DSSO and the availability of established data analysis pipelines make it a robust and widely used choice for many researchers. Careful consideration of these performance characteristics will enable investigators to select the optimal crosslinker for their structural proteomics studies.
References
DC4 Crosslinker: A Superior MS-Cleavable Reagent for Structural Proteomics and Drug Development
For researchers, scientists, and drug development professionals engaged in the intricate study of protein interactions and complex structures, the choice of a chemical crosslinker is a critical determinant of experimental success. Among the arsenal of available tools, the MS-cleavable crosslinker DC4 has emerged as a powerful reagent, offering distinct advantages over other alternatives. This guide provides an objective comparison of DC4's performance, supported by experimental data, and furnishes detailed protocols to facilitate its effective implementation in your research.
At the heart of DC4's superior performance is its unique chemical architecture. DC4 is a homobifunctional, amine-reactive crosslinker with a spacer arm of approximately 18 Å.[1][2] Crucially, it incorporates two quaternary amine groups within its structure, conferring two permanent positive charges.[3][4] This feature is the linchpin of its utility in mass spectrometry-based workflows, enabling highly efficient and predictable fragmentation, which simplifies the identification of cross-linked peptides and enhances the confidence in data analysis.[3]
Unveiling the Advantages of DC4
The primary advantages of DC4 over other MS-cleavable crosslinkers stem from its unique fragmentation behavior in the mass spectrometer.
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Enhanced MS-Cleavability: The presence of two intrinsic positive charges makes the DC4 crosslinker exceptionally labile under collision-induced dissociation (CID) or in-source decay conditions. This leads to preferential cleavage on either side of the quaternary amines, generating a characteristic doublet of peaks in the MS2 spectrum with a defined mass difference of 112 Da. This predictable fragmentation pattern serves as a clear signature for the presence of a cross-linked peptide, significantly simplifying data analysis.
-
Simplified Peptide Identification: The facile cleavage of DC4 allows for the generation of two individual peptide fragments from a cross-linked pair. These fragments can then be subjected to further fragmentation (MS3), yielding robust b- and y-ion series for confident peptide sequencing. This multi-stage fragmentation approach effectively linearizes the analytical problem, allowing for the use of conventional search algorithms and reducing the computational complexity associated with identifying branched cross-linked peptides.
-
High Reactivity and Solubility: DC4 is reported to be a highly reactive and soluble crosslinker, capable of forming stable 1 M solutions. This facilitates its use in a variety of experimental conditions and with a wide range of protein concentrations.
-
Improved Identification of Cross-Links in Complex Samples: The unique fragmentation signature and simplified data analysis workflow associated with DC4 can lead to a higher number of identified cross-links, particularly in complex biological samples. This allows for a more comprehensive mapping of protein interaction networks.
Performance Comparison: DC4 vs. Other MS-Cleavable Crosslinkers
To illustrate the practical advantages of DC4, we present a summary of a comparative study that evaluated the performance of DC4 against another commonly used MS-cleavable crosslinker, disuccinimidyl sulfoxide (DSSO).
| Feature | DC4 | DSSO | Reference |
| Cleavage Moiety | Quaternary Amines | Sulfoxide | |
| Characteristic Mass Difference (Da) | 112.10 | 31.97 | |
| Identified Cross-links (BSA) | 85 | 81 | |
| Identified Cross-links (E. coli lysate) | 467 | 451 |
As the data indicates, in a complex E. coli lysate, DC4 enabled the identification of a greater number of unique cross-linked peptide pairs compared to DSSO, highlighting its efficacy in challenging proteomic samples. While direct quantitative comparisons with other popular MS-cleavable crosslinkers like disuccinimidyl dibutyric urea (DSBU) are not as readily available in the literature, the inherent advantages of DC4's fragmentation mechanism suggest a strong performance profile.
Visualizing the DC4 Workflow and Mechanism
To further clarify the principles behind DC4's utility, the following diagrams illustrate its structure, reaction, and the analytical workflow.
Experimental Protocol: Cross-linking with DC4
The following protocol provides a general framework for performing a cross-linking experiment with DC4. Optimization of parameters such as protein and crosslinker concentrations, incubation time, and temperature is recommended for each specific biological system.
Materials:
-
Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid amine-containing buffers like Tris.
-
This compound (store desiccated at -20°C).
-
Quenching solution (e.g., 1 M ammonium bicarbonate or 1 M Tris-HCl, pH 8.0).
-
Reaction tubes.
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).
-
Mass spectrometer with MSn capabilities.
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer at an appropriate concentration (e.g., 0.1-2 mg/mL).
-
Equilibrate the sample to the desired reaction temperature (typically room temperature).
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a fresh stock solution of DC4 in an anhydrous solvent like DMSO or DMF.
-
-
Cross-linking Reaction:
-
Add the DC4 stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 25-fold molar excess of crosslinker to protein. Optimization of the crosslinker-to-protein ratio is crucial to maximize intramolecular cross-links and minimize non-specific intermolecular cross-links.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM.
-
Incubate for an additional 15-20 minutes at room temperature to ensure all unreacted crosslinker is quenched.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein sample (e.g., by adding urea or SDS).
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Perform in-solution or in-gel proteolytic digestion of the protein sample (e.g., with trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the digested peptide mixture by LC-MS/MS.
-
Set up the mass spectrometer to perform data-dependent acquisition with MSn fragmentation.
-
In the MS2 scan, use a relatively low collision energy to induce fragmentation of the this compound, revealing the characteristic doublet peaks.
-
In the MS3 scan, select the fragment ions corresponding to the individual peptides and apply higher collision energy to obtain sequence information.
-
-
Data Analysis:
-
Utilize specialized software that can recognize the characteristic fragmentation pattern of DC4 to identify the cross-linked peptides. An algorithm has been developed to specifically search for pairs of peaks separated by 112 Da in MS2 spectra.
-
Conclusion
The this compound represents a significant advancement in the field of structural proteomics and protein interaction analysis. Its unique chemical properties, particularly the presence of two intrinsic positive charges, lead to a highly predictable and efficient fragmentation pattern in the mass spectrometer. This simplifies data analysis, increases the confidence of cross-link identification, and allows for a more comprehensive understanding of protein architecture and interaction networks, especially in complex biological systems. By following the provided guidelines and protocols, researchers can effectively leverage the power of DC4 to unlock new insights in their scientific endeavors.
References
- 1. njms.rutgers.edu [njms.rutgers.edu]
- 2. Buy this compound [smolecule.com]
- 3. Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All-in-one pseudo-MS3 method for the analysis of gas-phase cleavable protein crosslinking reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein Interactions Identified with CD4
For researchers, scientists, and drug development professionals, validating protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of four widely used methods for validating PPIs, with a focus on interactions involving the CD4 protein. The objective is to furnish you with the necessary information to select the most appropriate validation technique for your research needs.
Comparing the Tools of the Trade: A Head-to-Head Analysis
Choosing the right method to validate a putative protein interaction is contingent on various factors, including the nature of the interacting proteins, the desired quantitative data, and available resources. Below is a detailed comparison of four common techniques: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET).
| Feature | Co-immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) | Förster Resonance Energy Transfer (FRET) |
| Principle | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with any interacting partners ("prey"). | Interaction between a "bait" and "prey" protein reconstitutes a functional transcription factor, activating a reporter gene. | Measures changes in the refractive index on a sensor chip as an analyte flows over an immobilized ligand, allowing real-time monitoring of binding. | A non-radiative energy transfer between two light-sensitive molecules (a donor and an acceptor) that are in close proximity. |
| Environment | In vivo or ex vivo (interactions occur in the cell)[1] | In vivo (in a yeast nucleus)[2] | In vitro[2] | In vivo or in vitro[2] |
| Interaction Type | Primarily indirect, but can detect direct interactions.[3] | Direct binary interactions. | Direct interactions. | Direct interactions within 1-10 nm. |
| Affinity Range (Kd) | Millimolar (mM) to low micromolar (μM) range; best for stable interactions. | Micromolar (μM) to nanomolar (nM) range. | Millimolar (mM) to picomolar (pM) range. | Micromolar (μM) to nanomolar (nM) range. |
| Throughput | Low to medium. | High-throughput screening is possible. | Low to medium, depending on the instrument. | Medium to high, especially with imaging-based approaches. |
| Typical Protein Amount | 100 - 1000 µg of total cell lysate. | Not directly applicable (relies on yeast expression). | Nanograms to micrograms of purified protein. | Dependent on expression levels in cells or concentration in vitro. |
| Key Advantage | Detects interactions in a near-physiological context. | Excellent for initial large-scale screening of potential interactors. | Provides real-time kinetic data (kon, koff) and affinity (Kd). | Can visualize and quantify interactions in living cells with spatial and temporal resolution. |
| Key Limitation | Prone to false positives due to non-specific antibody binding; may miss transient interactions. | High rate of false positives and negatives; interactions occur in a non-native environment (yeast nucleus). | Requires purified proteins and immobilization, which may affect protein conformation and activity. | Requires fluorescently tagging proteins, which can potentially interfere with their function; distance-dependent. |
Delving into the Details: Experimental Protocols
Here, we provide foundational protocols for each of the four validation methods. It is important to note that these are generalized procedures, and optimization will be necessary for specific protein pairs and experimental systems.
Co-immunoprecipitation (Co-IP)
This protocol outlines the basic steps for performing a Co-IP experiment to validate the interaction between a bait protein and its putative prey.
Materials:
-
Cells expressing the bait and prey proteins
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse the cells on ice using a non-denaturing lysis buffer to release cellular proteins while keeping protein complexes intact.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with beads/resin alone and then centrifuge to pellet the beads. The supernatant is the pre-cleared lysate.
-
Immunoprecipitation: Add the bait-specific antibody to the pre-cleared lysate and incubate to allow the antibody to bind to the bait protein and its interacting partners.
-
Complex Capture: Add Protein A/G beads/resin to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads/resin and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads/resin using an elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative prey proteins.
Yeast Two-Hybrid (Y2H)
This protocol provides a general workflow for a Y2H screen to identify or confirm binary protein interactions.
Materials:
-
Yeast strain auxotrophic for specific nutrients (e.g., leucine, tryptophan, histidine)
-
"Bait" plasmid with the bait protein fused to a DNA-binding domain (DBD)
-
"Prey" plasmid (or a library of plasmids) with the prey protein(s) fused to an activation domain (AD)
-
Yeast transformation reagents
-
Selective growth media
Procedure:
-
Plasmid Transformation: Co-transform the yeast strain with both the bait and prey plasmids.
-
Selection for Plasmids: Plate the transformed yeast on a medium lacking the nutrients corresponding to the selection markers on the plasmids (e.g., -Leu, -Trp) to select for cells that have taken up both plasmids.
-
Selection for Interaction: Replica-plate the colonies from the double-selection plate onto a medium that also lacks a nutrient whose synthesis is controlled by the reporter gene (e.g., -His).
-
Reporter Gene Assay: Growth on the triple-selection medium indicates a positive interaction. Further confirmation can be done using a colorimetric assay (e.g., β-galactosidase assay) if a lacZ reporter gene is used.
-
Identification of Prey (for library screens): For positive colonies from a library screen, isolate the prey plasmid and sequence the insert to identify the interacting protein.
Surface Plasmon Resonance (SPR)
This protocol describes the general steps for analyzing a protein-protein interaction using SPR to obtain kinetic and affinity data.
Materials:
-
SPR instrument and sensor chip
-
Purified ligand and analyte proteins
-
Immobilization buffer
-
Running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Covalently attach the purified ligand protein to the surface of the sensor chip.
-
Analyte Injection: Inject a series of concentrations of the purified analyte protein in the running buffer over the sensor chip surface.
-
Data Acquisition: The SPR instrument measures the change in the refractive index at the sensor surface in real-time as the analyte binds to the immobilized ligand. This is recorded as a sensorgram.
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject a regeneration solution to remove all bound analyte from the ligand, preparing the chip for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Förster Resonance Energy Transfer (FRET)
This protocol provides a basic outline for measuring FRET to detect protein-protein interactions in living cells using fluorescence microscopy.
Materials:
-
Cells expressing the donor- and acceptor-tagged proteins
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets and/or spectral imaging capabilities)
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare cells co-expressing the donor- and acceptor-labeled proteins of interest. Also, prepare control samples expressing only the donor and only the acceptor.
-
Image Acquisition: Acquire images of the cells in three channels:
-
Donor channel (donor excitation, donor emission)
-
Acceptor channel (acceptor excitation, acceptor emission)
-
FRET channel (donor excitation, acceptor emission)
-
-
Correction for Spectral Bleed-through: Use the control samples to determine the amount of donor fluorescence that bleeds into the FRET channel and the amount of acceptor fluorescence that is directly excited by the donor excitation wavelength.
-
FRET Calculation: Correct the raw FRET image for spectral bleed-through to obtain the net FRET signal. The FRET efficiency can then be calculated using various established formulas.
-
Data Interpretation: A positive FRET signal indicates that the donor and acceptor fluorophores are in close proximity (typically 1-10 nm), suggesting that the tagged proteins are interacting.
Visualizing the Molecular Dance: Pathways and Workflows
Diagrams are powerful tools for conceptualizing complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language to illustrate a key signaling pathway involving CD4 and a general workflow for validating protein interactions.
Caption: CD4 signaling pathway in T cell activation.
Caption: General workflow for protein interaction validation.
References
- 1. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to DC4 Crosslinker Data Analysis with MeroX
For researchers, scientists, and drug development professionals navigating the complexities of protein interaction analysis, this guide provides an objective comparison of the DC4 crosslinker and MeroX software against common alternatives. Supported by experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for employing cross-linking mass spectrometry (XL-MS) in your research.
Introduction to Cross-Linking Mass Spectrometry (XL-MS)
Cross-linking mass spectrometry has emerged as a powerful technique for elucidating protein structures and mapping protein-protein interactions within their native cellular environment. The workflow involves covalently linking interacting proteins using a chemical crosslinker, followed by enzymatic digestion and mass spectrometric analysis to identify the cross-linked peptides. This information provides distance constraints that are invaluable for structural modeling of proteins and protein complexes.
A key component of a successful XL-MS experiment is the choice of the crosslinking reagent. MS-cleavable crosslinkers have gained prominence as they simplify data analysis by allowing the identification of the individual cross-linked peptides. The this compound is a noteworthy example of such a reagent. For the intricate task of analyzing the resulting complex datasets, specialized software is indispensable. MeroX is a freely available software tool specifically designed for the analysis of data generated with MS-cleavable crosslinkers.
This compound: A Performance Overview
The 1,4-diazoniabicyclo[2.2.2]octane (DC4) crosslinker is a homobifunctional, amine-reactive, and MS-cleavable reagent. Its N-hydroxysuccinimide (NHS) esters target primary amines, primarily on lysine residues and protein N-termini. A distinguishing feature of DC4 is its inherent positive charges, which facilitate fragmentation during mass spectrometry, aiding in the identification of cross-linked peptides.
Comparison with Alternative Crosslinkers
Several MS-cleavable crosslinkers are available to researchers, with Disuccinimidyl dibutyric urea (DSBU) and Disuccinimidyl sulfoxide (DSSO) being among the most popular. The choice of crosslinker can significantly impact the number and quality of identified cross-links.
| Crosslinker | Spacer Arm Length | Cleavage Method | Key Features |
| DC4 | 18 Å | Collision-Induced Dissociation (CID) | Two intrinsic positive charges enhancing fragmentation.[1] |
| DSBU | 12.5 Å | Collision-Induced Dissociation (CID) | Urea-based, well-established in proteome-wide studies.[2] |
| DSSO | 10.1 Å | Collision-Induced Dissociation (CID) | Sulfoxide-based, generates characteristic fragment ions.[2][3] |
While direct, side-by-side comparative studies using the same protein sample and analytical platform are limited, data from independent studies can provide valuable insights into their relative performance. In a study analyzing E. coli lysate, DC4 identified a comparable number of unique peptide pairs to DSSO, suggesting its effectiveness in complex biological samples.
| Performance Metric | DC4 | DSSO | Reference |
| Unique Peptide Pairs Identified (E. coli lysate) | 467 | 451 |
It is important to note that the lability of the crosslinker can influence the fragmentation strategy and the number of identified cross-links. One study highlighted that the more labile DC4 was more effective than DSSO in a pseudo-MS3 fragmentation approach.
MeroX: A Dedicated Software for Cleavable Crosslinker Data
MeroX is a user-friendly, open-source software designed for the identification of cross-linked peptides from mass spectrometry data, with a particular focus on data from MS-cleavable crosslinkers.[4] It offers several analysis modes, including a "RISE" mode that specifically searches for the characteristic reporter ions produced by cleavable crosslinkers.
MeroX in Comparison to Other XL-MS Software
The landscape of XL-MS data analysis software includes several powerful tools. A comparative analysis of MeroX with other commonly used software, MaxLynx and XiSEARCH, was performed on a bacterial membrane protein complex cross-linked with DSBU. The results highlight the trade-offs between processing speed and the number of identified interactions.
| Software | Number of Inter-protein Cross-links | Number of Intra-protein Cross-links | Total Cross-links | Processing Time |
| MeroX | 15 | 104 | 119 | < 1 minute |
| MaxLynx | 10 | 47 | 57 | ~50 minutes |
| XiSEARCH | 49 | 262 | 311 | ~40 minutes |
This comparison demonstrates that MeroX offers a rapid analysis, which can be advantageous for initial screening and hypothesis generation. While XiSEARCH identified the highest number of cross-links in this particular study, the significantly shorter processing time of MeroX makes it an attractive option for high-throughput workflows.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for a typical XL-MS experiment using the this compound and subsequent data analysis with MeroX.
I. In-solution Protein Cross-linking with DC4
-
Protein Sample Preparation:
-
Ensure the protein of interest is in a buffer free of primary amines (e.g., Tris). Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.4-8.0 are suitable alternatives.
-
The protein concentration should be optimized for the specific system, typically in the range of 0.1-1 mg/mL.
-
-
Cross-linking Reaction:
-
Prepare a fresh stock solution of this compound in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the DC4 stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20-fold molar excess of crosslinker to protein. Optimization of this ratio is crucial to maximize intra-complex cross-links while minimizing inter-complex aggregation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
II. Sample Preparation for Mass Spectrometry
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1.5 M.
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Lyophilize the purified peptides.
-
III. LC-MS/MS Analysis
-
Peptide Resuspension:
-
Resuspend the lyophilized peptides in an appropriate solvent for mass spectrometry, typically 0.1% formic acid in water.
-
-
Liquid Chromatography (LC):
-
Separate the peptides using a reversed-phase nano-LC system with a suitable gradient.
-
-
Mass Spectrometry (MS):
-
Analyze the eluted peptides using a high-resolution mass spectrometer capable of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Set the instrument to acquire data in a data-dependent acquisition (DDA) mode, selecting precursor ions with charge states of +3 and higher for fragmentation, as cross-linked peptides are typically multiply charged.
-
IV. Data Analysis with MeroX
-
Data Conversion:
-
Convert the raw mass spectrometry data files to a compatible format for MeroX, such as .mgf or .mzML.
-
-
Setting up the Analysis in MeroX:
-
Launch MeroX and load the mass spectrometry data file and a FASTA file containing the sequences of the protein(s) of interest.
-
In the settings menu, define the experimental parameters:
-
Cross-linker: Select or define the this compound, specifying its mass and reactive residues (Lys, N-terminus).
-
Enzyme: Select Trypsin and specify the maximum number of missed cleavages.
-
Modifications: Define fixed (e.g., Carbamidomethyl on Cys) and variable (e.g., Oxidation on Met) modifications.
-
Mass Accuracy: Set the precursor and fragment ion mass tolerances based on the instrument used.
-
-
-
Running the Search:
-
Select the appropriate analysis mode. For DC4 data, the "RISE" (Reporter Ion Scan Event) mode is recommended as it specifically searches for the characteristic fragmentation pattern of the cleavable crosslinker.
-
Initiate the search.
-
-
Reviewing and Validating Results:
-
MeroX will generate a list of candidate cross-linked peptide pairs.
-
Manually inspect the annotated MS/MS spectra for high-scoring candidates to validate the presence of characteristic fragment ions and good sequence coverage for both peptides.
-
Export the validated cross-link list for further structural modeling or visualization.
-
Visualizing Workflows and Concepts
To further clarify the experimental and analytical processes, the following diagrams, generated using the DOT language, illustrate key workflows.
Figure 1: A high-level overview of the experimental and data analysis workflow for XL-MS.
Figure 2: Logical flow of the data analysis process within the MeroX software.
Conclusion
The combination of the this compound and the MeroX software provides a robust and efficient platform for the study of protein interactions and structures. While DC4 demonstrates comparable performance to other popular MS-cleavable crosslinkers, its unique properties may offer advantages in specific experimental setups. MeroX stands out for its rapid analysis capabilities, making it an excellent tool for researchers who need to process large datasets or perform initial exploratory studies. By following the detailed experimental protocol and leveraging the comparative data presented in this guide, researchers can confidently implement XL-MS workflows to gain deeper insights into the intricate molecular machinery of the cell.
References
- 1. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njms.rutgers.edu [njms.rutgers.edu]
- 4. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
xiSEARCH for DC4 Cross-Linked Peptide Identification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of xiSEARCH, a prominent software for the identification of cross-linked peptides, with a focus on its application for data generated using the MS-cleavable cross-linker, DC4. We will delve into its performance compared to other common software, provide a detailed experimental protocol for DC4 cross-linking, and visualize the complete workflow from sample preparation to data analysis.
Performance of xiSEARCH in Cross-Linked Peptide Identification
xiSEARCH has demonstrated strong performance in the identification of cross-linked peptides, often identifying a higher number of unique cross-links compared to other software packages. While direct benchmarking studies specifically using the DC4 cross-linker are not extensively published, data from studies using other cross-linkers provide valuable insights into its capabilities.
In a comparison with other universal software for cross-linking mass spectrometry (CLMS), xiSEARCH reported significantly more unique links than Kojak and pLink 2.[1] Specifically, xiSEARCH identified 91% more unique links than Kojak + PeptideProphet and 45% more than pLink 2.[1] When assessing the reliability of these identifications, less than 3% of the unique residue pairs reported by xiSEARCH were found to be long-distance and likely false, which aligns with an expected false discovery rate (FDR) of 5%.[1]
The algorithm behind xiSEARCH computationally "unlinks" cross-linked peptides, which helps to circumvent the n² database search problem inherent in cross-linking studies.[1] It is designed to work with high-resolution MS1 and MS2 data and allows for the definition of any type of cross-linker, modification, digestion, and fragmentation method.[2]
Here is a summary of comparative performance metrics from a study using a trypsin-digested 26S proteasome dataset:
| Software | Unique Residue Pairs Identified | False Discovery Rate (FDR) |
| xiSEARCH + xiFDR | ~1400 | 5% |
| pLink 2 | ~950 | 5% |
| Kojak + PeptideProphet | ~730 | 5% |
Note: Data is approximated from figures in Mendez, Fischer et al., Mol. Sys. Bio. 2019. The study did not use the DC4 cross-linker, but the relative performance is indicative of xiSEARCH's analytical power.
Experimental Protocol: DC4 Cross-Linking of a Protein Complex
This protocol outlines the key steps for cross-linking a purified protein complex using the DC4 cross-linker, followed by sample preparation for mass spectrometry analysis.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, pH 7.5)
-
DC4 cross-linker (stock solution in DMSO or aqueous buffer)
-
Quenching solution (e.g., Ammonium Bicarbonate)
-
Denaturing buffer (e.g., 8 M Urea)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Cross-Linking Reaction:
-
Incubate the purified protein complex with the DC4 cross-linker. The optimal concentration of DC4 and incubation time should be determined empirically, but a starting point is a 1:50 to 1:200 molar ratio of protein complex to cross-linker for 30-60 minutes at room temperature.
-
-
Quenching:
-
Stop the cross-linking reaction by adding a quenching buffer, such as ammonium bicarbonate, to a final concentration of 50 mM. Incubate for 20 minutes at room temperature.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the sample with ammonium bicarbonate buffer (e.g., 50 mM) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digested peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental and data analysis workflows.
Caption: Experimental workflow for DC4 cross-linking of a protein complex.
Caption: Data analysis workflow using xiSEARCH for cross-linked peptide identification.
Conclusion
xiSEARCH is a powerful and versatile tool for the identification of cross-linked peptides from mass spectrometry data. Its demonstrated ability to identify a high number of unique and reliable cross-links makes it a strong candidate for analyzing data from experiments using the MS-cleavable cross-linker DC4. By following a robust experimental protocol and a streamlined data analysis workflow, researchers can effectively utilize xiSEARCH to gain valuable structural insights into protein complexes and interactions.
References
- 1. An integrated workflow for crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
Navigating the Intricacies of Protein Interactions: A Comparative Guide to MetaMorpheus for DC4 Crosslinker Data Analysis
For researchers, scientists, and drug development professionals venturing into the world of protein-protein interactions, the combination of chemical cross-linking with mass spectrometry (XL-MS) offers a powerful lens. The DC4 crosslinker, a mass spectrometry-cleavable reagent, has emerged as a valuable tool in this pursuit. However, the subsequent analysis of the complex data generated presents a significant hurdle. This guide provides an objective comparison of MetaMorpheus, a popular open-source software suite, with other leading alternatives for the analysis of this compound data, supported by available experimental data and detailed protocols.
Unraveling Protein Architectures: The Role of DC4 and Analytical Software
Cross-linking mass spectrometry using reagents like DC4 allows for the covalent capture of proximal amino acid residues in proteins, providing distance constraints that help elucidate protein structures and interaction networks. DC4's MS-cleavable nature simplifies data analysis by generating characteristic fragmentation patterns, which specialized software can interpret to identify the cross-linked peptides.
MetaMorpheus, through its MetaMorpheusXL module, offers a robust platform for analyzing such data. It employs an ion-indexing algorithm for efficient database searching and does not strictly require the presence of signature fragment ions, a feature that can enhance the identification of cross-linked peptides compared to some other tools.
Performance Snapshot: MetaMorpheus vs. The Field
Direct comparative studies focusing exclusively on the this compound are limited in the published literature. However, performance data from studies using other MS-cleavable crosslinkers, such as Disuccinimidyl Sulfoxide (DSSO) and Disuccinimidyl Dibutyric Urea (DSBU), provide valuable insights into the relative capabilities of different software packages.
| Software | Crosslinker | Metric | Value | Reference Study |
| MetaMorpheusXL | DSSO | Cross-linked Spectrum Matches (CSMs) | 513 | --INVALID-LINK--[1] |
| DSSO | Unique Cross-linked Peptide Pairs | 108 | --INVALID-LINK--[1] | |
| XlinkX 2.0 | DSSO | Cross-linked Spectrum Matches (CSMs) | 104 | --INVALID-LINK--[1] |
| DSSO | Unique Cross-linked Peptide Pairs | 39 | --INVALID-LINK--[1] | |
| MaxLynx | DSBU | Correct Unique Cross-links (1% FDR) | 242 | --INVALID-LINK--[2] |
| DSSO | Correct Unique Cross-links (1% FDR) | 185 | --INVALID-LINK-- | |
| MeroX | DSBU | Unique Cross-links | Lower than MaxLynx | --INVALID-LINK-- |
| Pseudo-MS3 Method | DC4 | Unique Peptide Pairs (E. coli lysate) | 467 | --INVALID-LINK-- |
Note: The data presented is from different studies using various MS-cleavable crosslinkers and should be interpreted as indicative of general performance trends rather than a direct head-to-head comparison on a standardized DC4 dataset.
Experimental Protocols: A Step-by-Step Guide
A typical XL-MS workflow involves several critical stages, from sample preparation to data analysis. Below is a generalized protocol for a DC4 cross-linking experiment, followed by a guide to data analysis with MetaMorpheus and other software.
DC4 Cross-Linking Experimental Protocol
-
Protein Sample Preparation:
-
Purify the protein or protein complex of interest to a high degree of homogeneity.
-
Ensure the protein is in a suitable buffer, typically HEPES or phosphate-based, at a pH range of 7.2-8.0. Avoid primary amine-containing buffers like Tris, as they will compete with the cross-linking reaction.
-
The optimal protein concentration should be determined empirically but is often in the range of 0.1-1 mg/mL.
-
-
Cross-Linking Reaction:
-
Prepare a fresh stock solution of this compound in an anhydrous solvent such as DMSO.
-
Add the DC4 stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of crosslinker to protein needs to be determined experimentally, often starting with a range from 25:1 to 500:1.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted crosslinker is quenched.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked proteins using urea or another suitable denaturant.
-
Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin. A sequential digestion with a second protease (e.g., Glu-C) can improve sequence coverage.
-
Desalt the resulting peptide mixture using C18 solid-phase extraction.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Employ a data-dependent acquisition (DDA) method, often with stepped collision energy to facilitate the fragmentation of both the crosslinker and the peptide backbones. An MS3-based approach can also be beneficial for DC4 data.
-
Data Analysis Workflows
The raw mass spectrometry data is then processed using specialized software to identify the cross-linked peptides.
Figure 1. General experimental and data analysis workflow for a DC4 cross-linking study.
MetaMorpheusXL Data Analysis Workflow
MetaMorpheus provides a user-friendly graphical interface for setting up the analysis.
-
Input Files: Provide the raw mass spectrometry files, a FASTA database of the proteins of interest, and specify any fixed or variable modifications.
-
Cross-Linker Definition: Define the this compound with its specific mass, reactive residues (primarily Lysine and protein N-termini), and the masses of its cleavage products.
-
Search Parameters: Key parameters for a MetaMorpheusXL search include:
-
Precursor and Fragment Mass Tolerance: Set according to the mass spectrometer's performance.
-
Protease Specificity: Define the enzyme(s) used for digestion.
-
Cross-Linker Type: Specify as "MS-cleavable".
-
FDR Control: Set the desired False Discovery Rate for peptide and protein identifications.
-
-
Execution and Output: Run the search task. MetaMorpheusXL will output a list of identified cross-linked peptides, including their sequences, the cross-linked sites, and statistical scores.
Figure 2. Data analysis workflow within the MetaMorpheusXL software.
A Comparative Look at Key Software Features
Choosing the right software depends on the specific needs of the experiment and the user's familiarity with different platforms.
Figure 3. Comparison of key features across different cross-linking analysis software.
Conclusion and Future Outlook
MetaMorpheus stands as a powerful, user-friendly, and open-source option for the analysis of this compound data. Its ability to perform large-scale searches without relying solely on signature ions is a distinct advantage. While direct comparative data for DC4 is still emerging, results from other MS-cleavable crosslinkers suggest that MetaMorpheus is a highly competitive tool in the field of XL-MS data analysis.
For researchers embarking on DC4 cross-linking studies, a careful evaluation of the available software tools is paramount. The choice will depend on factors such as the complexity of the biological system, the desired level of user control over analysis parameters, and the availability of computational resources. As the field of XL-MS continues to evolve, the development of standardized datasets for benchmarking software performance with specific crosslinkers like DC4 will be crucial for making informed decisions and advancing our understanding of the intricate dance of protein interactions.
References
comparative analysis of DC4 and DSBU crosslinkers
A Comparative Analysis of DC4 and DSBU Crosslinkers for In-Depth Protein Interaction Studies
In the realm of structural proteomics and drug development, the use of chemical crosslinkers to elucidate protein-protein interactions is a cornerstone technique. Among the diverse array of available reagents, MS-cleavable crosslinkers have gained prominence for their ability to simplify mass spectrometry data analysis. This guide provides a detailed comparative analysis of two such amine-reactive, MS-cleavable crosslinkers: DC4 and DSBU. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals seeking to select the optimal crosslinking reagent for their studies.
Introduction to DC4 and DSBU Crosslinkers
DC4 (1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane, dibromide) is a quaternary amine-based crosslinker.[1][2] Its key feature is the presence of two intrinsic positive charges within its spacer arm, which facilitates facile cleavage during collision-induced dissociation (CID) in the mass spectrometer.[3]
DSBU (disuccinimidyl dibutyric urea) is a urea-based crosslinker.[1][4] The urea linkage in its spacer arm is also designed to be cleavable under CID conditions, aiding in the identification of crosslinked peptides.
Both DC4 and DSBU are homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers, primarily targeting primary amines on lysine residues and protein N-termini to form stable amide bonds.
Comparative Performance Analysis
The selection of a crosslinker is often dictated by its performance in a given biological system. While direct head-to-head quantitative comparisons of DC4 and DSBU under identical experimental conditions are not extensively documented in the literature, data from various studies provide insights into their respective efficiencies.
| Feature | DC4 | DSBU |
| Chemical Formula | C22H32N4O8 • 2Br | C17H20N4O9 |
| Molecular Weight | 640.3 g/mol | 428.36 g/mol |
| Spacer Arm Length | ~18 Å | ~12.5 Å |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | N-hydroxysuccinimide (NHS) esters |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus), with some reactivity towards hydroxyl groups (Serine, Threonine, Tyrosine) |
| Cleavage Site | Quaternary amine linkage | Urea linkage |
| MS Cleavage Method | Collision-Induced Dissociation (CID) | Collision-Induced Dissociation (CID) |
| Reported Crosslinks | 467 unique peptide pairs in E. coli lysate | >7400 unique crosslink sites in Drosophila melanogaster embryo extracts |
| Solubility | Highly soluble in aqueous solutions (up to 1 M) | Requires dissolution in an organic solvent like DMSO or DMF before addition to aqueous buffer |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful crosslinking experiments. Below are representative protocols for in-solution protein crosslinking using DC4 and DSBU, based on published methodologies.
In-Solution Crosslinking with DC4
This protocol is adapted from a study on the model protein aldolase.
1. Reagent Preparation:
-
Prepare a stock solution of DC4 in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5). The high solubility of DC4 allows for concentrated aqueous stock solutions.
2. Protein Preparation:
-
Ensure the protein of interest is in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5) at a suitable concentration (e.g., 1 mg/mL).
3. Crosslinking Reaction:
-
To optimize the crosslinker-to-protein ratio, perform a titration. Add increasing molar excess of DC4 to the protein solution.
-
Incubate the reactions at room temperature for 30-60 minutes.
-
Monitor the extent of crosslinking by SDS-PAGE. The optimal ratio will show a shift towards higher molecular weight bands corresponding to crosslinked species, while minimizing non-specific aggregation.
4. Quenching the Reaction:
-
Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0 or 1 M ammonium bicarbonate) to a final concentration of 20-50 mM.
-
Incubate for 15-20 minutes at room temperature to quench any unreacted NHS esters.
5. Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce disulfide bonds with DTT (e.g., 10 mM final concentration) for 30 minutes at 60°C, followed by alkylation with iodoacetamide (e.g., 40 mM final concentration) for 30 minutes in the dark at room temperature.
-
In-solution Digestion:
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting: Desalt the peptide mixture using C18 ZipTips or equivalent before LC-MS/MS analysis.
In-Solution Crosslinking with DSBU
This protocol is based on a simplified workflow for proteome-wide studies.
1. Reagent Preparation:
-
Prepare a fresh stock solution of DSBU (e.g., 50 mM) in a dry, water-miscible organic solvent such as DMSO or DMF.
2. Protein/Lysate Preparation:
-
Ensure the protein or cell lysate is in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
3. Crosslinking Reaction:
-
Add the DSBU stock solution to the protein/lysate to a final concentration of approximately 1 mM. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.
-
Incubate the reaction on ice or at room temperature for 30-60 minutes.
4. Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M ammonium bicarbonate) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
5. Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Denature the proteins (e.g., with 1% sodium deoxycholate), reduce with DTT, and alkylate with iodoacetamide.
-
In-solution Digestion:
-
Perform tryptic digestion overnight at 37°C.
-
-
Fractionation (for complex samples):
-
For proteome-wide studies, it is highly recommended to fractionate the peptide mixture using size-exclusion chromatography (SEC) to enrich for crosslinked peptides.
-
-
Desalting: Desalt the fractions before LC-MS/MS analysis.
Visualizing the Workflow and Chemistry
To better illustrate the experimental process and the underlying chemical reactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for protein crosslinking using DC4 or DSBU.
References
- 1. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary Diamines as Mass Spectrometry Cleavable Crosslinkers for Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Protein Interactions: A Guide to Interpreting Mass Spectra of DC4 Cross-Linked Peptides
For researchers, scientists, and drug development professionals venturing into the intricate world of protein-protein interactions, chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful analytical technique. Among the diverse array of cross-linking reagents, the mass spectrometry-cleavable cross-linker DC4 offers unique advantages for identifying and characterizing protein interfaces. This guide provides a comprehensive comparison of DC4 with other cross-linking agents, detailed experimental protocols, and a focus on the interpretation of mass spectra generated from DC4 cross-linked peptides.
The DC4 cross-linker is a homobifunctional, amine-reactive reagent designed to covalently link lysine residues and protein N-termini that are in close proximity.[1][2] Its distinct feature is the presence of two intrinsic positive charges within its structure, which facilitates facile fragmentation during tandem mass spectrometry (MS/MS).[3][4] This MS-cleavable property simplifies the identification of cross-linked peptides, a significant challenge in XL-MS studies.[3]
Unraveling the DC4 Fragmentation Pattern
The key to interpreting mass spectra of DC4 cross-linked peptides lies in understanding its predictable fragmentation behavior. During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the DC4 linker readily cleaves on either side of its two quaternary amine groups. This fragmentation pattern generates a characteristic pair of ions in the MS/MS spectrum with a defined mass difference of 112 Da.
The presence of this 112 Da mass difference serves as a unique signature for peptides cross-linked with DC4, allowing for the development of specific computational algorithms to filter and identify these species from complex datasets. Subsequent MS3 analysis of these fragment ions can then be employed to determine the amino acid sequences of the individual peptides involved in the cross-link. This multi-stage fragmentation approach significantly enhances the confidence in cross-link identification.
Comparative Analysis of Cross-Linking Reagents
While DC4 offers distinct advantages, a variety of other cross-linkers are available, each with its own set of characteristics. The choice of cross-linker can significantly impact the outcome of an XL-MS experiment. Below is a comparison of DC4 with other commonly used cross-linking reagents.
| Feature | DC4 | DSSO (disuccinimidyl sulfoxide) | BS3 (bis(sulfosuccinimidyl)suberate) |
| Type | MS-cleavable | MS-cleavable | Non-cleavable |
| Reactive Groups | NHS ester (amines) | NHS ester (amines) | NHS ester (amines) |
| Spacer Arm Length | ~18 Å | 10.1 Å | 11.4 Å |
| Cleavage Mechanism | CID/HCD | CID/HCD (sulfoxide cleavage) | Not cleavable in MS |
| Signature in MS/MS | Ion pair with 112 Da mass difference | Characteristic reporter ions | Complex spectrum of two peptides |
| Data Analysis | MS3 or pseudo-MS3 methods | Stepped HCD or MS3 | N-squared search algorithms |
| Advantages | Facile fragmentation, confident identification | Commercially available, well-characterized | Simple structure, lower cost |
| Disadvantages | Less commonly commercially available | Can be prone to side reactions | Complex spectra, challenging analysis |
Experimental Workflow for DC4 Cross-Linking and Mass Spectrometry
The following diagram outlines a typical experimental workflow for the analysis of protein interactions using DC4 cross-linking and mass spectrometry.
Detailed Experimental Protocols
Protein Cross-Linking with DC4
-
Protein Preparation: Purify the protein or protein complex of interest to a high degree of homogeneity. Ensure the buffer is amine-free (e.g., HEPES or phosphate buffer) at a pH of 7.0-8.0.
-
Cross-Linker Preparation: Prepare a fresh stock solution of DC4 in an anhydrous organic solvent such as DMSO.
-
Cross-Linking Reaction: Add the DC4 stock solution to the protein sample at a molar excess ranging from 20:1 to 100:1 (cross-linker:protein). The optimal ratio should be determined empirically for each system. Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Quench the reaction by adding an excess of an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Verification: Verify the cross-linking efficiency by SDS-PAGE analysis, observing the formation of higher molecular weight species.
Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Denature the cross-linked protein sample using 8 M urea. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration to less than 2 M. Perform enzymatic digestion, typically with trypsin, overnight at 37°C.
-
Peptide Cleanup: Acidify the digest and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them under vacuum.
Mass Spectrometry Analysis
-
LC-MS/MS: Reconstitute the dried peptides in an appropriate solvent for liquid chromatography. Separate the peptides using a nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Data-Dependent Acquisition: Set up a data-dependent acquisition method.
-
MS1 Scan: Acquire high-resolution full MS scans.
-
MS2 Scan: Select precursor ions for fragmentation using CID or HCD. The collision energy should be optimized to induce cleavage of the DC4 linker.
-
MS3 Scan: Implement a real-time search for the characteristic 112 Da mass difference in the MS2 spectra. Upon detection, trigger an MS3 scan on the fragment ions to obtain sequence information. Alternatively, a pseudo-MS3 approach with in-source fragmentation can be employed.
-
Data Analysis and Interpretation
The analysis of DC4 cross-linking data requires specialized software capable of handling the unique fragmentation pattern.
Specialized search algorithms, such as XlinkX and xiSEARCH, are capable of identifying cross-linked peptides from the complex MS/MS and MS3 data. These programs consider the mass of the cross-linker and the masses of the two linked peptides, along with their fragmentation patterns, to identify the cross-linked sites. The identified cross-links are then typically filtered based on a false discovery rate (FDR) to ensure high confidence in the results.
Conclusion
The DC4 cross-linker provides a powerful tool for the study of protein-protein interactions, offering a unique MS-cleavable property that greatly simplifies the identification of cross-linked peptides. By understanding the characteristic fragmentation pattern of DC4 and employing appropriate experimental and data analysis workflows, researchers can confidently map protein interfaces and gain valuable insights into the architecture of protein complexes. This information is invaluable for basic research and can significantly aid in the rational design of therapeutic interventions.
References
Confirming DC4 Cross-Linking Results: A Guide to Orthogonal Validation Methods
For researchers, scientists, and drug development professionals, the accurate identification of protein-protein interactions (PPIs) is paramount to unraveling complex biological processes and developing targeted therapeutics. The chemical cross-linker DC4 has emerged as a powerful tool for capturing these interactions for analysis by mass spectrometry (XL-MS). However, to ensure the veracity of these findings and eliminate false positives, it is crucial to employ orthogonal methods for validation. This guide provides a comprehensive comparison of alternative techniques to confirm and complement the results obtained from DC4 cross-linking experiments, complete with experimental data and detailed protocols.
DC4 is a mass spectrometry-cleavable cross-linking reagent with a spacer arm of approximately 18 Å.[1][2][3][4] Its primary mechanism of action involves the covalent linking of primary amines, such as those on lysine residues, of interacting proteins.[1] A key feature of DC4 is its cleavability within the mass spectrometer, which simplifies the identification of cross-linked peptides and the interacting proteins. While powerful, XL-MS data should be corroborated with evidence from distinct methodologies to build a robust understanding of the studied protein interactions.
Comparative Analysis of Orthogonal Validation Methods
The choice of an orthogonal method depends on the nature of the interaction being studied, the available resources, and the specific questions being addressed. The following table summarizes key features of common orthogonal techniques used to validate protein-protein interactions.
| Method | Principle | Strengths | Limitations | Typical Throughput |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it out of a cell lysate along with any interacting partners ("prey"). | - Detects interactions in a near-native cellular context.- Can identify endogenous protein complexes. | - Dependent on the availability of a specific and high-affinity antibody.- May not capture transient or weak interactions.- Can have issues with non-specific binding. | Low to Medium |
| Pull-Down Assay | A tagged "bait" protein is immobilized on affinity beads and used to capture interacting "prey" proteins from a lysate. | - Does not require a specific antibody for the bait protein.- Useful for confirming binary interactions and in vitro screening. | - In vitro nature may not reflect the cellular environment.- Potential for false positives due to non-specific binding to the beads or tag. | Medium |
| Yeast Two-Hybrid (Y2H) | A genetic method where the interaction of two proteins reconstitutes a functional transcription factor, activating a reporter gene. | - High-throughput screening of large libraries of potential interactors.- Detects binary interactions in an in vivo (yeast) context. | - High rate of false positives and false negatives.- Interactions occur in a non-native (yeast nucleus) environment.- May miss interactions requiring specific post-translational modifications. | High |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of macromolecules in a centrifugal field to determine their size, shape, and interaction state. | - Provides information on the stoichiometry and affinity of interactions in solution.- Does not require immobilization or tagging of proteins. | - Requires specialized equipment.- Can be sensitive to sample purity and concentration. | Low |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the general steps for performing a Co-IP experiment to validate an interaction identified by DC4 cross-linking.
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge at a low speed (e.g., 1,000 x g) for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the presence of the "prey" protein by Western blotting using an antibody specific to the prey.
-
Pull-Down Assay Protocol
This protocol describes a typical pull-down assay using a GST-tagged bait protein.
-
Bait Protein Immobilization:
-
Incubate purified GST-tagged "bait" protein with glutathione-agarose beads in a binding buffer for 1-2 hours at 4°C.
-
Wash the beads several times with the binding buffer to remove unbound bait protein.
-
-
Protein Interaction:
-
Prepare a cell lysate containing the "prey" protein as described in the Co-IP protocol.
-
Incubate the lysate with the immobilized bait protein beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with wash buffer (typically the binding buffer with a mild detergent) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes by adding a solution containing a high concentration of reduced glutathione.
-
Alternatively, elute by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins for the presence of the "prey" protein by SDS-PAGE and Western blotting.
-
Mandatory Visualizations
Caption: Experimental workflow for confirming DC4 cross-linking results with orthogonal methods.
Caption: Simplified EGFR signaling pathway highlighting key protein-protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. m.string-db.org [m.string-db.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Where Have All the Interactions Gone? Estimating the Coverage of Two-Hybrid Protein Interaction Maps | PLOS Computational Biology [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of DC4 Crosslinker: A Guide to Safe Laboratory Practices
For researchers and scientists utilizing DC4 Crosslinker in drug development and other molecular studies, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Given that this material should be considered hazardous until more comprehensive data is available, a cautious and systematic approach to its disposal is paramount[1]. This guide provides essential, step-by-step information for the safe handling and disposal of this compound and its associated waste streams.
Chemical and Physical Properties of this compound
A clear understanding of the properties of this compound is foundational to its safe handling and disposal. The following table summarizes key data for this reagent.
| Property | Data |
| Physical Form | Crystalline solid[1] |
| CAS Registry Number | 1374647-94-5[1] |
| Molecular Formula | C22H32N4O8 • 2Br[1] |
| Formula Weight | 640.3[1] |
| Solubility | Soluble in DMSO at ~11 mg/ml. Soluble in PBS (pH 7.2) at ~3 mg/ml. |
| Stability | Stable for at least 4 years when stored at -20°C. Aqueous solutions should not be stored for more than one day. |
| Primary Use | Mass spectrometry-cleavable crosslinking reagent for studying protein interactions. |
| Hazard Classification | Should be considered hazardous. Users must review the complete Safety Data Sheet (SDS) provided by the supplier. |
Experimental Protocol: Standard Disposal Procedure for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste. This procedure is based on standard guidelines for handling hazardous chemical waste in a laboratory setting.
Objective: To safely collect and dispose of this compound waste in compliance with institutional and regulatory standards.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
-
Waste bags for solid waste
Procedure:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Segregation of Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes can react dangerously.
-
Aqueous Waste Collection:
-
Collect all aqueous solutions containing this compound, including reaction buffers and the first rinse of any container, in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Do not dispose of these solutions down the drain.
-
Keep the waste container securely closed except when adding waste.
-
-
Organic Solvent Waste Collection:
-
If this compound was dissolved in an organic solvent such as DMSO, collect this waste in a container specifically designated for halogenated or non-halogenated organic solvent waste, as appropriate.
-
Consult your institution's EHS guidelines for proper segregation of solvent waste.
-
-
Solid Waste Collection:
-
Dispose of any materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, in a designated solid hazardous waste container or a properly labeled waste bag.
-
Unused or expired solid this compound should be disposed of in its original container, placed within a larger, secure waste container if necessary.
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with a "Hazardous Waste" label.
-
The label must include the full chemical name ("this compound"), the concentration, and any other components in the waste mixture (e.g., DMSO, PBS).
-
Ensure the accumulation start date is clearly written on the label.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.
-
Do not store more than the permitted volume of hazardous waste in your lab (typically around 10 gallons).
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached its storage time limit, contact your institution's EHS department to schedule a waste pickup.
-
Follow their specific procedures for pickup requests.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling DC4 Crosslinker
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals utilizing DC4 Crosslinker in protein-protein interaction studies. The following procedural guidance is designed to ensure safe and effective handling in a laboratory setting.
Disclaimer: The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, the product information sheet from the same supplier recommends treating the material as potentially hazardous. Given this conflicting information, a cautious approach to handling is strongly advised. The recommendations below are based on general best practices for handling chemical crosslinkers.
I. Personal Protective Equipment (PPE) and Safety Measures
Proper personal protective equipment is crucial to minimize exposure and ensure safety when handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes of DC4 solutions. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the crosslinker. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for small quantities | Handle in a well-ventilated area. If weighing powder, a fume hood is recommended to avoid inhalation. |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of the this compound and ensuring user safety.
| Aspect | Procedure |
| Receiving and Storage | Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |
| Preparation of Stock Solutions | When preparing stock solutions (e.g., in DMSO), work in a well-ventilated area or a fume hood. Avoid inhaling the powder. Use appropriate PPE as outlined in the table above. |
| Handling Solutions | Clearly label all solutions containing this compound. Use caution to avoid splashes and spills. |
| Spill Cleanup | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures. |
III. Experimental Protocol: Protein Crosslinking with DC4
This protocol is adapted from the methodology described by Clifford-Nunn et al. for the crosslinking of aldolase and is intended as a general guideline.[1] Optimization may be required for different proteins and experimental systems.
1. Reagent Preparation:
-
DC4 Stock Solution: Prepare a stock solution of DC4 in an appropriate solvent (e.g., DMSO or an aqueous buffer like PBS). The solubility is approximately 11 mg/mL in DMSO and 3 mg/mL in PBS (pH 7.2).
-
Protein Sample: Prepare the protein of interest in a suitable buffer (e.g., HEPES, PBS) at a concentration that minimizes non-specific intermolecular crosslinking while maximizing intramolecular or specific complex crosslinking.
2. Crosslinking Reaction:
-
Add the DC4 stock solution to the protein sample to achieve the desired final concentration. The optimal molar ratio of crosslinker to protein should be determined empirically. A good starting point is a range of molar excess ratios.
-
Incubate the reaction mixture at room temperature for a defined period, typically 30-60 minutes.
-
Prepare a control sample without the addition of this compound.
3. Quenching the Reaction:
-
To stop the crosslinking reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration that is in excess of the initial crosslinker concentration. This will react with and inactivate any remaining NHS-ester groups on the DC4.
4. Sample Analysis:
-
The crosslinked products can be analyzed by various methods, including SDS-PAGE to observe the formation of higher molecular weight species, followed by mass spectrometry to identify the crosslinked peptides.[1]
IV. Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as chemical waste in accordance with your institution's and local regulations. Do not discard in general waste. |
| DC4 Solutions | Collect all solutions containing DC4 in a designated, labeled hazardous waste container. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) should be disposed of as solid chemical waste. |
V. Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound.
Caption: General workflow for handling and using this compound.
Caption: Decision-making process for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
